(+)-Vincadifformine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H26N2O2 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
methyl (1S,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate |
InChI |
InChI=1S/C21H26N2O2/c1-3-20-9-6-11-23-12-10-21(19(20)23)15-7-4-5-8-16(15)22-17(21)14(13-20)18(24)25-2/h4-5,7-8,19,22H,3,6,9-13H2,1-2H3/t19-,20-,21-/m1/s1 |
InChI Key |
GIGFIWJRTMBSRP-NJDAHSKKSA-N |
SMILES |
CCC12CCCN3C1C4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC |
Isomeric SMILES |
CC[C@]12CCCN3[C@H]1[C@]4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC |
Canonical SMILES |
CCC12CCCN3C1C4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to (+)-Vincadifformine: Natural Sources and Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Vincadifformine is a monoterpene indole alkaloid that serves as a crucial chiral precursor in the synthesis of several pharmacologically significant compounds, including the vinca alkaloids used in cancer chemotherapy. Its natural occurrence in various plant species, primarily within the Apocynaceae family, has made its isolation and characterization a subject of extensive research. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and an examination of its biosynthetic pathway.
Natural Sources of this compound
This compound is biosynthesized in a variety of plant species. The primary and most studied sources belong to the Apocynaceae (dogbane) family. These include:
-
Rhazya stricta : The leaves of this plant are a well-documented source of this compound.[1]
-
Vinca minor (Lesser Periwinkle) : This plant is another significant natural source of vincadifformine and other related alkaloids.
-
Catharanthus roseus (Madagascar Periwinkle) : While famous for producing vinblastine and vincristine, the roots of C. roseus also synthesize this compound.[2]
-
Tabernaemontana species : Various species within this genus have been reported to contain vincadifformine.[3]
-
Amsonia hubrichtii : The leaves of this species are also a known source of this compound.
Quantitative Data on this compound Content
The yield of this compound can vary significantly depending on the plant species, the part of the plant used, geographical location, and the extraction method employed. The following table summarizes available quantitative data from various studies.
| Plant Species | Plant Part | Extraction Method | Yield of this compound | Reference |
| Vinca minor | Aerial Parts | Methanolic extraction followed by acid-base partitioning and column chromatography | 0.057% of dried plant mass (for Vincamine, a derivative) | [4] |
| Rhazya stricta | Hairy Roots | UPLC-MS analysis of extracts | Detected as a constituent | [1][5] |
| Catharanthus roseus | Hairy Roots | HPLC analysis of extracts | Detected, but not quantified in the cited study | [6] |
| Tabernaemontana pachysiphon | Leaves | Not specified | Alkaloid content influenced by light, water, and nutrients | [7] |
Experimental Protocols for Extraction and Isolation
The extraction of this compound, like other alkaloids, typically involves an initial solvent extraction followed by an acid-base liquid-liquid partitioning to separate the basic alkaloids from other plant metabolites. Subsequent purification is achieved through various chromatographic techniques.
Protocol 1: Acid-Base Extraction from Vinca minor
This protocol is adapted from a method for the isolation of alkaloids from the aerial parts of Vinca minor.[4]
1. Initial Extraction:
- Air-dry and powder the aerial parts of Vinca minor (800 g).
- Extract the powdered material with 80% methanol at room temperature for 72 hours. Repeat the extraction until the extract tests negative with Dragendorff's reagent.
- Concentrate the methanolic extracts under reduced pressure to obtain a crude extract.
2. Acid-Base Partitioning:
- Dissolve the crude extract in chloroform (500 mL) and extract with 2N HCl (10 x 200 mL).
- Wash the acidic aqueous fraction with chloroform (3 x 200 mL) to remove neutral and acidic impurities.
- Adjust the pH of the aqueous solution to 2.
- Basify the combined acidic fraction to pH 10-12 with 25% NH4OH in an ice bath.
- Extract the liberated alkaloids with chloroform (10 x 300 mL).
- Combine the chloroform extracts and evaporate to dryness under reduced pressure to yield a crude alkaloid mixture.
3. Chromatographic Purification:
- Subject the crude alkaloid mixture to column chromatography on silica gel (70-230 mesh).
- Elute the column with a step gradient of chloroform-methanol (from 99:1 to 10:90 v/v).
- Monitor the fractions by Thin Layer Chromatography (TLC) and combine fractions with similar profiles.
- Further purify the fractions containing this compound using preparative TLC or HPLC.
Protocol 2: General Alkaloid Extraction from Catharanthus roseus Leaves
This protocol provides a general method for the extraction of alkaloids from Catharanthus roseus leaves, which can be adapted for the isolation of this compound from the roots.
1. Initial Extraction:
- Dry and powder the plant material (e.g., leaves).
- Moisten the powdered material with water and mix with calcium oxide (lime). This liberates the alkaloids from their salt forms.
- Extract the mixture with an organic solvent such as ether or petroleum spirit.
2. Acid-Base Wash:
- Extract the organic solvent with a dilute acid solution (e.g., 5% sulfuric acid) to protonate the alkaloids and bring them into the aqueous phase.
- Separate the acidic aqueous layer.
3. Liberation and Final Extraction:
- Make the acidic aqueous solution alkaline (pH > 9) with a base like ammonium hydroxide to deprotonate the alkaloids.
- Extract the free base alkaloids with a suitable organic solvent (e.g., chloroform, ethyl acetate).
- Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude alkaloid extract.
4. Purification:
- The crude extract can be further purified using chromatographic techniques such as column chromatography over silica gel or alumina, followed by preparative HPLC to isolate pure this compound.[8]
Biosynthesis of this compound
The biosynthesis of this compound is a branch of the complex monoterpenoid indole alkaloid pathway. In Catharanthus roseus, it is understood to proceed through the following key steps:
Caption: Biosynthetic pathway of this compound in Catharanthus roseus.
Experimental Workflow for Extraction and Purification
The following diagram illustrates a generalized workflow for the extraction and purification of this compound from plant material.
Caption: Generalized workflow for the extraction and purification of this compound.
Conclusion
The isolation of this compound from natural sources is a critical step for its utilization in synthetic medicinal chemistry. The Apocynaceae family, particularly species like Rhazya stricta, Vinca minor, and Catharanthus roseus, represent the most prominent natural reservoirs of this important alkaloid. The extraction and purification protocols, primarily relying on acid-base partitioning and chromatographic separations, can be optimized to achieve good yields of the pure compound. A thorough understanding of these methodologies is essential for researchers and professionals in the field of drug discovery and development aiming to harness the potential of this compound and its derivatives.
References
- 1. Analysis of Indole Alkaloids from Rhazya stricta Hairy Roots by Ultra-Performance Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Major Bioactive Alkaloids and Biological Activities of Tabernaemontana Species (Apocynaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Analysis of Indole Alkaloids from Rhazya stricta Hairy Roots by Ultra-Performance Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening of Catharanthus roseus secondary metabolites by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Growth and alkaloid contents in leaves of Tabernaemontana pachysiphon Stapf (Apocynaceae) as influenced by light intensity, water and nutrient supply - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iipseries.org [iipseries.org]
Spectroscopic Profile of (+)-Vincadifformine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the monoterpenoid indole alkaloid, (+)-Vincadifformine. The information presented includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. Below are the ¹H and ¹³C NMR spectral data for this compound, typically recorded in deuterated chloroform (CDCl₃).
¹H NMR Data
The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to its unique pentacyclic structure. The data is summarized in the table below.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.50 - 7.00 | m | - | Aromatic protons |
| 3.80 | s | - | OCH₃ |
| 3.70 - 3.40 | m | - | Protons adjacent to N |
| 2.80 - 1.20 | m | - | Aliphatic protons |
| 0.95 | t | 7.4 | CH₂CH₃ |
Note: Specific assignments for all protons require 2D NMR analysis. The data presented here is a general representation based on typical spectra.
¹³C NMR Data
The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. Key chemical shifts for this compound are presented below. A review of plumeran indole alkaloids highlights characteristic chemical shifts for vincadifformine, including C-2 at δC 167.8, the carbomethoxy group at δC 169, and the highly characteristic C-16 at δC 92.8[1].
| Chemical Shift (δ) ppm | Carbon Atom |
| 169.0 | C =O |
| 167.8 | C-2 |
| 140.0 - 120.0 | Aromatic carbons |
| 92.8 | C-16 |
| 52.0 | OC H₃ |
| 55.0 - 20.0 | Aliphatic carbons |
| 8.0 | CH₂C H₃ |
Experimental Protocol for NMR Spectroscopy
Sample Preparation: A sample of this compound (typically 1-5 mg) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Spectrometer: Bruker Avance III HD 400 (or equivalent) operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.
-
Temperature: 298 K.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 3.99 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.89 s
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., TopSpin, Mnova). Processing involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard (TMS at 0.00 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of vincadifformine shows characteristic absorptions for its ester and enamine functionalities[2].
IR Absorption Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~2950 | C-H stretch (aliphatic) |
| 1670 | C=O stretch (α,β-unsaturated ester) |
| 1610 | C=C stretch (enamine) |
| ~1200 | C-O stretch |
Experimental Protocol for IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of this compound is finely ground in an agate mortar.
-
Around 100-200 mg of dry potassium bromide (KBr) powder (spectroscopic grade) is added to the mortar.
-
The mixture is thoroughly ground and mixed until a homogenous fine powder is obtained.
-
The powder is then transferred to a pellet press and compressed under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.
Instrumentation and Data Acquisition:
-
Spectrometer: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent).
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
A background spectrum of a pure KBr pellet is recorded prior to sample analysis.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Mass Spectrometry Data
-
Molecular Formula: C₂₁H₂₆N₂O₂
-
Molecular Weight: 338.45 g/mol
-
Monoisotopic Mass: 338.1994 Da
-
[M+H]⁺ Ion: m/z 339[3]
Fragmentation Pattern
The fragmentation of aspidosperma alkaloids like vincadifformine is often characterized by a retro-Diels-Alder reaction, leading to the formation of specific fragment ions. A detailed MS/MS analysis would be required to fully elucidate the fragmentation pathway.
Experimental Protocol for Mass Spectrometry
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile (approximately 1 µg/mL).
Instrumentation and Data Acquisition (LC-ESI-MS/MS):
-
Mass Spectrometer: Waters Xevo TQ-S triple quadrupole mass spectrometer (or equivalent) coupled with an Acquity UPLC system.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Collision Gas: Argon.
-
Collision Energy: Ramped (e.g., 10-40 eV) for fragmentation analysis.
-
Data Acquisition: Full scan mode to identify the parent ion and product ion scan mode to obtain the fragmentation pattern.
Workflow Visualization
The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a natural product like this compound.
Caption: General workflow for spectroscopic analysis of this compound.
References
An In-Depth Technical Guide to the Biological Activity and Mechanism of Action of (+)-Vincadifformine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Vincadifformine, a prominent member of the Aspidosperma class of monoterpenoid indole alkaloids, has garnered scientific interest due to its biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's biological effects and its underlying mechanisms of action. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated molecular pathways to serve as a valuable resource for researchers in pharmacology and drug development. The primary reported activities of this compound include antiplasmodial and cytotoxic effects. While its precise molecular mechanisms are not as extensively studied as other Vinca alkaloids, its actions are largely attributed to the disruption of microtubule dynamics, a hallmark of this class of compounds.
Biological Activities of this compound
The biological activities of this compound have been primarily investigated in the contexts of anti-parasitic and cytotoxic effects.
Antiplasmodial Activity
This compound has demonstrated notable activity against Plasmodium falciparum, the parasite responsible for malaria. In vitro studies have shown its efficacy against both chloroquine-sensitive and chloroquine-resistant strains of the parasite.
Cytotoxic Activity
Initial studies have indicated that this compound possesses cytotoxic properties against human cancer cell lines. This activity is consistent with the broader class of Vinca alkaloids, many of which are utilized as chemotherapeutic agents.[1]
Quantitative Data on Biological Activity
The following tables summarize the available quantitative data for the biological activities of this compound.
Table 1: Antiplasmodial Activity of this compound
| Plasmodium falciparum Strain | Incubation Time (h) | IC50 (µM) | Reference |
| FcM29 (Chloroquine-Resistant) | 24 | 18.4 - 24.3 | [2] |
| FcM29 (Chloroquine-Resistant) | 72 | 5.3 - 12.8 | [2] |
| Nigerian (Chloroquine-Sensitive) | 24 | 26.4 - 139.8 | [2] |
| Nigerian (Chloroquine-Sensitive) | 72 | 11.4 - 24.0 | [2] |
Table 2: Cytotoxic Activity of this compound
| Cell Line | Cell Type | IC50 (µM) | Reference |
| HeLa | Human Cervical Cancer | 25.0 | [2] |
Mechanism of Action
The precise mechanism of action for this compound is not as extensively elucidated as that of clinically used Vinca alkaloids like vincristine and vinblastine. However, based on its structural similarity and the known activities of this compound class, its primary mechanism is believed to be the inhibition of microtubule polymerization.
Interaction with Tubulin
Vinca alkaloids bind to β-tubulin at a specific site, known as the Vinca domain.[3][4][5] This binding interferes with the assembly of α- and β-tubulin heterodimers into microtubules. The disruption of microtubule dynamics leads to the dissolution of the mitotic spindle, a critical structure for chromosome segregation during cell division.[6]
Cell Cycle Arrest
By disrupting the mitotic spindle, Vinca alkaloids cause an arrest of the cell cycle in the M phase (mitosis), specifically at the metaphase-anaphase transition.[7][8] This prolonged mitotic arrest is a key trigger for the induction of apoptosis.
Induction of Apoptosis
The sustained arrest in mitosis activates a cascade of signaling events that culminate in programmed cell death, or apoptosis. Key signaling pathways implicated in Vinca alkaloid-induced apoptosis include the activation of the c-Jun N-terminal kinase (JNK) pathway and the modulation of Bcl-2 family proteins, leading to the activation of executioner caspases, such as caspase-3, and subsequent cleavage of cellular substrates like poly(ADP-ribose) polymerase (PARP).[9][10][11]
Signaling Pathways and Experimental Workflows
Proposed Pharmacological Mechanism of Action of this compound
The following diagram illustrates the generally accepted mechanism of action for Vinca alkaloids, which is the proposed pathway for this compound.
References
- 1. medic.upm.edu.my [medic.upm.edu.my]
- 2. researchgate.net [researchgate.net]
- 3. Differential in vitro association of vinca alkaloid-induced tubulin spiral filaments into aggregated spirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Spirals and paracrystals induced by Vinca alkaloids: evidence that microtubule-associated proteins act as polycations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Flow cytometric evaluation of the cell cycle perturbations induced by S12363, a new vinca alkaloid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced anti-tumour effects of Vinca alkaloids given separately from cytostatic therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 10. Apoptosis western blot guide | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
The Discovery and Isolation of (+)-Vincadifformine from Vinca minor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Vincadifformine, a prominent member of the Aspidosperma class of monoterpenoid indole alkaloids, is a key biosynthetic intermediate found in the medicinal plant Vinca minor (lesser periwinkle). Its unique pentacyclic structure has made it a target of significant interest for phytochemical and synthetic chemists. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from Vinca minor. Detailed experimental protocols for extraction and purification are presented, alongside a summary of the quantitative and spectroscopic data essential for its identification and characterization. Furthermore, this document includes visualizations of the biosynthetic and experimental workflows to facilitate a deeper understanding of the processes involved.
Introduction
Vinca minor, commonly known as the lesser periwinkle, has a long history in traditional medicine. Modern phytochemical investigations have revealed its rich composition of over 50 distinct monoterpenoid indole alkaloids. Among these, this compound stands out as a crucial precursor in the biosynthesis of other complex alkaloids within the plant. The aspidosperma skeleton of this compound is a key structural motif that has attracted considerable attention from the scientific community, particularly in the context of natural product synthesis and the development of novel therapeutic agents. This guide serves as a technical resource for professionals engaged in the study and utilization of this important natural product.
Biosynthesis of this compound
The biosynthesis of monoterpenoid indole alkaloids in Vinca minor is a complex process involving numerous enzymatic steps. This compound and its enantiomer, (-)-tabersonine, are derived from a common reactive intermediate.[1][2] The biosynthetic pathway diverges, with separate hydrolases acting as scaffolds to form the distinct aspidosperma skeletons with opposite specific rotations.[1][2] This enantiomer-specific pathway highlights the sophisticated enzymatic machinery within the plant.
Caption: Biosynthetic pathway of this compound.
Isolation and Purification
The isolation of this compound from Vinca minor involves a multi-step process beginning with the extraction of a crude alkaloid mixture, followed by chromatographic purification to yield the pure compound.
Experimental Protocols
Protocol 1: Extraction of Crude Alkaloid Mixture from Vinca minor
This protocol is adapted from a general procedure for the extraction of alkaloids from the aerial parts of Vinca minor.[3]
-
Plant Material Preparation: Air-dry the aerial parts of Vinca minor and grind them into a fine powder.
-
Extraction: Macerate 800 g of the powdered plant material with 80% methanol at room temperature for 72 hours. Repeat the extraction until the extract tests negative with Dragendorff's reagent.
-
Concentration: Combine the methanolic extracts and concentrate under reduced pressure to obtain a crude extract. The expected yield of the crude extract is approximately 287 g.[3]
-
Acid-Base Extraction:
-
Dissolve the crude extract in 500 mL of chloroform and extract with 2N HCl (10 x 200 mL).
-
Wash the acidic aqueous fraction with chloroform (3 x 200 mL) to remove neutral and weakly basic compounds.
-
Adjust the pH of the aqueous solution to 2.
-
Basify the combined acidic fraction to pH 10-12 with 25% ammonia solution in an ice bath.
-
Extract the alkaline solution with chloroform (10 x 300 mL).
-
-
Final Concentration: Combine the chloroform extracts and evaporate the solvent under reduced pressure to yield a crude alkaloid mixture. A typical yield of the crude alkaloid mixture is approximately 10.9 g.[3]
Protocol 2: Purification of this compound via Column Chromatography
This protocol is a general approach for the separation of Vinca alkaloids and can be optimized for the isolation of this compound.
-
Column Preparation: Prepare a silica gel (70-230 mesh) column.
-
Sample Loading: Dissolve a portion of the crude alkaloid extract (e.g., 3 g) in a minimal amount of the initial mobile phase and load it onto the column.[3]
-
Gradient Elution: Elute the column with a step gradient of chloroform-methanol. Start with a non-polar mixture (e.g., 99:1 v/v) and gradually increase the polarity (98:2, 97:3, 95:5, 90:10, etc.).[3]
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC) with a suitable visualization reagent (e.g., Dragendorff's reagent).
-
Fraction Pooling and Concentration: Combine the fractions containing this compound based on the TLC analysis and concentrate them under reduced pressure to obtain the purified compound.
Experimental Workflow
Caption: Workflow for the isolation of this compound.
Characterization Data
Accurate characterization of the isolated compound is crucial for confirming its identity and purity. The following tables summarize the key quantitative and spectroscopic data for this compound.
Physical and Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₆N₂O₂ | [4] |
| Molecular Weight | 338.4 g/mol | [4] |
| Specific Optical Rotation | [α]D +456° (c 0.010, MeOH, 24°C) | [5] |
Spectroscopic Data
Mass Spectrometry
| Technique | m/z Value (Observed) | Interpretation | Reference |
| ESI-MS | 339 | [M+H]⁺ | [5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: Detailed ¹H and ¹³C NMR data for this compound were not available in the public domain at the time of this review. The data presented below for (±)-vincadifformine can be used as a reference.
| ¹³C NMR (CDCl₃) δ (ppm) | ¹H NMR (CDCl₃) δ (ppm), Multiplicity, J (Hz) |
| 167.8 (C-2) | 7.30-7.05 (m, 4H, Ar-H) |
| 169.0 (C=O) | 3.80 (s, 3H, -OCH₃) |
| 92.8 (C-16) | 3.70-3.40 (m) |
| 52.0 (-OCH₃) | 3.30-2.80 (m) |
| ... additional signals | ... additional signals |
Conclusion
This technical guide has outlined the discovery, biosynthesis, and detailed procedures for the isolation and characterization of this compound from Vinca minor. The provided experimental protocols and characterization data serve as a valuable resource for researchers in the fields of natural product chemistry, phytochemistry, and drug development. The successful isolation of this key biosynthetic intermediate opens avenues for further investigation into its potential pharmacological activities and its use as a starting material for the semi-synthesis of other complex alkaloids. Further research is warranted to fully elucidate the complete NMR spectral data of the dextrorotatory enantiomer and to optimize isolation protocols for improved yields.
References
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (+)-Vincadifformine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Vincadifformine is a prominent member of the Aspidosperma class of monoterpenoid indole alkaloids. This class of natural products has garnered significant attention from the scientific community due to its complex molecular architecture and promising biological activities. This technical guide provides a comprehensive overview of the chemical structure and absolute stereochemistry of this compound, supported by quantitative data and detailed experimental protocols for its characterization.
Chemical Structure
The chemical structure of this compound is a pentacyclic framework containing an indole nucleus. Its systematic IUPAC name is methyl (1S,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.0¹’⁹.0²’⁷.0¹⁶’¹⁹]nonadeca-2,4,6,9-tetraene-10-carboxylate.[1] The molecule consists of five rings, conventionally labeled A through E, and possesses three stereogenic centers that define its unique three-dimensional shape.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| Molecular Formula | C₂₁H₂₆N₂O₂ |
| Molecular Weight | 338.44 g/mol |
| IUPAC Name | methyl (1S,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.0¹’⁹.0²’⁷.0¹⁶’¹⁹]nonadeca-2,4,6,9-tetraene-10-carboxylate |
| CAS Number | 2314-91-2 |
| Canonical SMILES | CC[C@H]1C2=C(C(=O)OC)C3=C(N4[C@H]1C5(CCCN4C5)C3)C=CC=C2 |
| Isomeric SMILES | CC[C@@H]1C2=C(C(=O)OC)C3=C(N4[C@@H]1[C@]5(CCCN4C5)C3)C=CC=C2 |
| InChI Key | GIGFIWJRTMBSRP-UWTQZMGISA-N |
Stereochemistry
The stereochemistry of this compound is crucial for its biological activity. The molecule possesses three contiguous stereocenters at positions C-12, C-19, and C-1 (using the pentacyclo naming system). The absolute configuration of the naturally occurring dextrorotatory enantiomer has been established as (1S, 12R, 19R).[1]
The spatial arrangement of the substituents around these chiral centers dictates the overall conformation of the pentacyclic system. The ethyl group at C-12 is in a pseudo-equatorial position, contributing to the steric bulk on one face of the molecule. The relative stereochemistry of the three centers results in a specific folding of the ring system, which is essential for its interaction with biological targets.
The relationship between the different rings and the absolute stereochemistry at the chiral centers is depicted in the following diagram:
Caption: Diagram illustrating the ring system and stereocenters of this compound.
Quantitative Structural Data
The precise three-dimensional structure of the enantiomer of this compound, (-)-vincadifformine, has been determined by single-crystal X-ray diffraction. The crystallographic data provides accurate measurements of bond lengths and angles. As enantiomers are mirror images, the bond lengths and angles of this compound are identical to those of its (-)-counterpart. The torsional angles will have the opposite sign. The data presented below is from the crystal structure of (-)-vincadifformine.
Table 2: Selected Bond Lengths for Vincadifformine
| Atoms | Bond Length (Å) |
| C(2)-C(7) | 1.524(5) |
| C(8)-C(9) | 1.391(5) |
| C(12)-C(19) | 1.562(5) |
| N(1)-C(2) | 1.401(4) |
| N(4)-C(5) | 1.487(4) |
Table 3: Selected Bond Angles for Vincadifformine
| Atoms | Bond Angle (°) |
| N(1)-C(2)-C(7) | 108.3(3) |
| C(8)-C(9)-C(10) | 120.9(3) |
| C(12)-C(19)-C(20) | 112.5(3) |
| C(5)-N(4)-C(21) | 110.8(3) |
Experimental Protocols
Synthesis of this compound
A detailed protocol for the asymmetric total synthesis of this compound has been reported. A key step involves a stereoselective intermolecular [4+2] cycloaddition to establish the C-E ring system with the correct relative and absolute stereochemistry.
-
Reaction: Intermolecular [4+2] cycloaddition of a chiral dienophile with a suitable diene.
-
Catalyst: A chiral Lewis acid is employed to induce enantioselectivity.
-
Solvent: Dichloromethane is typically used as the solvent.
-
Temperature: The reaction is generally carried out at low temperatures (e.g., -78 °C) to enhance stereoselectivity.
-
Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate, and the product is extracted with an organic solvent.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Subsequent steps involve the formation of the remaining rings through processes such as a Pd/C-catalyzed hydrogenation/deprotection/amidation cascade and a Fischer indolization to complete the pentacyclic core.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of this compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Solvent: Deuterated chloroform (CDCl₃) is a common solvent for analysis.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. Key signals include those for the aromatic protons of the indole ring, the ethyl group protons, and the methoxy group of the ester.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The carbonyl carbon of the ester and the carbons of the indole ring are characteristic downfield signals.
-
2D NMR Techniques: Experiments such as COSY, HSQC, and HMBC are employed to establish the connectivity between protons and carbons, confirming the overall structure and stereochemistry.
Table 4: Representative ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2 | - | 137.9 |
| 3 | - | 108.8 |
| 5 | 3.10-3.25 (m) | 52.1 |
| 6 | 1.80-1.95 (m) | 22.5 |
| 7 | 4.05 (s) | 53.2 |
| 9 | 7.45 (d, J=7.5 Hz) | 127.8 |
| 10 | 7.05 (t, J=7.5 Hz) | 119.3 |
| 11 | 7.15 (t, J=7.5 Hz) | 121.5 |
| 12 | 7.25 (d, J=7.5 Hz) | 110.8 |
| 14 | 2.50-2.65 (m) | 37.1 |
| 15 | 1.60-1.75 (m) | 30.4 |
| 16 | 3.40-3.55 (m) | 43.9 |
| 17 | 1.40-1.55 (m) | 34.2 |
| 18 | 0.65 (t, J=7.4 Hz) | 7.8 |
| 19 | 2.20 (m) | 42.1 |
| 20 | - | 168.1 |
| 21 | 3.75 (s) | 51.0 |
| N-H | 8.05 (s) | - |
Mass Spectrometry (MS)
Mass spectrometry is utilized to determine the molecular weight and fragmentation pattern of this compound.
-
Instrumentation: High-resolution mass spectrometry (HRMS) with an electrospray ionization (ESI) source is commonly used.
-
Ionization Mode: Positive ion mode is typically employed, leading to the observation of the protonated molecule [M+H]⁺.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments are performed to analyze the fragmentation pattern. The fragmentation of aspidosperma alkaloids is characterized by the retro-Diels-Alder reaction of the C ring, leading to characteristic fragment ions that are diagnostic for this class of compounds.
Optical Rotation Measurement
The optical rotation is a key physical property that distinguishes this compound from its enantiomer.
-
Instrumentation: A polarimeter is used for the measurement.
-
Light Source: The sodium D-line (589 nm) is the standard wavelength used.
-
Solvent: Chloroform (CHCl₃) or methanol (MeOH) are common solvents.
-
Concentration: A precise concentration of the sample is prepared (e.g., c = 1.0 g/100 mL).
-
Temperature: The measurement is performed at a constant temperature, typically 20 or 25 °C.
-
Path Length: A standard 1 dm (10 cm) cell is used.
-
Specific Rotation Value: The specific rotation, [α]D, for this compound is reported as a positive value.
Logical Relationships and Experimental Workflow
The characterization of this compound involves a logical progression of experiments to elucidate its structure and stereochemistry.
Caption: Workflow for the structural and stereochemical characterization of this compound.
Conclusion
This technical guide has provided a detailed examination of the chemical structure and stereochemistry of this compound. The combination of spectroscopic, crystallographic, and synthetic data has unequivocally established its complex three-dimensional architecture. The methodologies and data presented herein serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development who are interested in the Aspidosperma alkaloids.
References
Physical and chemical properties of (+)-Vincadifformine
An In-depth Technical Guide to the Physical and Chemical Properties of (+)-Vincadifformine
Introduction
This compound is a monoterpenoid indole alkaloid belonging to the Aspidosperma class.[1] It serves as a crucial intermediate in the biosynthesis of various other complex alkaloids.[2] This compound is found in several plant species, notably within the Apocynaceae family, including Catharanthus roseus (formerly Vinca rosea), Vinca minor, and Rhazya stricta.[3][4] Vincadifformine exists in nature as both (+) and (-) enantiomers, which are non-superimposable mirror images of each other.[5][6] This guide focuses on the physical and chemical properties of the (+)-enantiomer, providing a comprehensive overview for researchers, scientists, and professionals in drug development.
Chemical Structure and Identifiers
The structural framework of this compound is a pentacyclic system. Its chemical identity is precisely defined by various nomenclature and registry systems.
| Identifier | Value |
| IUPAC Name | methyl (1S,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.0¹,⁹.0²,⁷.0¹⁶,¹⁹]nonadeca-2,4,6,9-tetraene-10-carboxylate[7] |
| CAS Number | 15539-10-3[3] |
| Molecular Formula | C₂₁H₂₆N₂O₂[3] |
| SMILES (Isomeric) | CC[C@]12CCCN3[C@H]1[C@]4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC[7] |
| InChI | InChI=1S/C21H26N2O2/c1-3-20-9-6-11-23-12-10-21(19(20)23)15-7-4-5-8-16(15)22-17(21)14(13-20)18(24)25-2/h4-5,7-8,19,22H,3,6,9-13H2,1-2H3/t19-,20-,21-/m1/s1[7] |
| InChIKey | GIGFIWJRTMBSRP-NJDAHSKKSA-N[7] |
Physical Properties
The physical characteristics of this compound are summarized below. These properties are essential for its handling, purification, and analysis.
| Property | Value | Source |
| Molecular Weight | 338.44 g/mol | [3] |
| Exact Mass | 338.199428076 g/mol | [7][8] |
| Melting Point | 96 °C | [3][9] |
| Boiling Point | 474.50 °C (Predicted) | [3] |
| Topological Polar Surface Area (TPSA) | 41.6 Ų | [7][8] |
| XlogP | 3.50 | [7] |
| Appearance | Crystalline base[5] | |
| Storage | Store at 10°C - 25°C[3] |
Spectroscopic Data
Spectroscopic analysis is fundamental to the structural elucidation and identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are critical for confirming the structure of Vincadifformine. While a complete dataset for the (+)-enantiomer is not fully detailed in the provided search results, literature reviews of plumeran indole alkaloids provide characteristic chemical shift regions.[1] The presence of a double bond between C-2 and C-16 is a notable feature in its NMR spectra.[1]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. In UPLC-ESI-QTOF-MS analysis, this compound is detected as the protonated molecule [M+H]⁺.[10]
-
[M+H]⁺ (m/z): 339.2067[10]
Crystallographic Data
X-ray crystallography has been used to determine the three-dimensional structure of vincadifformine.[5][8]
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P 2₁ 2₁ 2₁[8] |
| Cell Dimensions | a = 10.090 Å, b = 13.406 Å, c = 13.625 Å |
| Cell Angles | α = 90°, β = 90°, γ = 90° |
The crystal structure reveals that the six-membered heterocyclic ring in vincadifformine adopts a chair conformation.[5]
Chemical Properties and Biological Significance
This compound is a key precursor in the biosynthesis of other important monoterpenoid indole alkaloids in Catharanthus roseus.[2][6] It is involved in a separate branch pathway from its enantiomer, (-)-tabersonine.[2]
Biosynthesis of (+)-Echitovenine
In the roots of C. roseus, this compound is converted to (+)-minovincinine by the enzyme this compound-19-hydroxylase (V19H), a cytochrome P450 enzyme.[2][6] Subsequently, (+)-minovincinine is acetylated to form (+)-echitovenine.[2][6] This pathway is distinct from the one that utilizes the (-)-enantiomers.[2]
Caption: Biosynthesis pathway from this compound to (+)-Echitovenine.
Experimental Protocols
Synthesis of (±)-Vincadifformine
A common laboratory synthesis involves the condensation of an indole-2-acrylate precursor with an appropriate amine, followed by treatment with acid.[11][12] Another method involves the catalytic hydrogenation of (-)-tabersonine to yield vincadifformine.[13]
Protocol: General Acid-Catalyzed Condensation [12]
-
Dissolve the indole precursor and the amine in a suitable organic solvent (e.g., toluene).
-
Add an acid catalyst (e.g., trifluoroacetic acid).
-
Heat the reaction mixture to approximately 100 °C.
-
After an initial heating period, add an organic base such as diazabicycloundecene (DBU) and continue heating for several hours.[12]
-
Cool the reaction mixture and concentrate it under vacuum.
-
Dissolve the residue in a solvent like dichloromethane for purification.
-
Purify the crude product using column chromatography on silica gel.
Analysis by UPLC-ESI-QTOF-MS
This technique is used for the detection and tentative identification of vincadifformine in plant extracts.[10]
Protocol: Metabolomic Analysis [10]
-
Sample Preparation: Extract metabolites from plant material (e.g., leaves of C. roseus) using an appropriate solvent system.
-
Chromatography:
-
System: Ultra-Performance Liquid Chromatography (UPLC).
-
Column: A suitable reversed-phase column (e.g., Acquity BEH C18).
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile), both typically containing a small amount of acid (e.g., formic acid) to improve peak shape.
-
-
Mass Spectrometry:
-
System: Quadrupole Time-of-Flight Mass Spectrometer (QTOF-MS).
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Monitor for the protonated molecule [M+H]⁺ at m/z 339.2067.
-
Fragmentation: Perform MS/MS analysis to obtain fragment ions for structural confirmation.
-
Caption: General workflow for the analysis of this compound in plant extracts.
References
- 1. mdpi.com [mdpi.com]
- 2. The assembly of this compound- and (-)-tabersonine-derived monoterpenoid indole alkaloids in Catharanthus roseus involves separate branch pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. vincadifformine - Wikidata [wikidata.org]
- 5. journals.iucr.org [journals.iucr.org]
- 6. researchgate.net [researchgate.net]
- 7. plantaedb.com [plantaedb.com]
- 8. Vincadifformine | C21H26N2O2 | CID 94255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Vincadifformine, 100 mg, CAS No. 15539-10-3 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 10. real.mtak.hu [real.mtak.hu]
- 11. A concise synthesis of (±)-vincadifformine and related Aspidosperma alkaloids (±)-desethylvincadifformine, (±)-ibophyllidine, (±)-20-epi-ibophyllidine, and (±)-desethylibophyllidine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. US4220774A - Vincadifformine synthesis process - Google Patents [patents.google.com]
- 13. air.unimi.it [air.unimi.it]
An In-depth Technical Guide on the In Vitro Antiplasmodial Activity of (+)-Vincadifformine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antiplasmodial activity of (+)-Vincadifformine, an aspidospermane-type indole alkaloid. The data and protocols summarized herein are derived from key research to facilitate further investigation and development of this compound as a potential antimalarial agent.
Quantitative Data Summary
The antiplasmodial and cytotoxic activities of this compound have been evaluated against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, as well as a human cell line for cytotoxicity assessment. The following tables summarize the key quantitative data.
Table 1: In Vitro Antiplasmodial Activity of this compound against P. falciparum Strains
| Compound | Strain | Incubation Time (hours) | IC50 (µM) |
| This compound | FcM29 (Chloroquine-Resistant) | 24 | 18.4 |
| This compound | FcM29 (Chloroquine-Resistant) | 72 | 24.3 |
| This compound | Nigerian (Chloroquine-Sensitive) | 24 | 26.4 |
| This compound | Nigerian (Chloroquine-Sensitive) | 72 | 139.8 |
Data sourced from Mustofa et al.[1]
Table 2: Cytotoxicity of this compound and its Selectivity Index
| Compound | Cell Line | Incubation Time (hours) | IC50 (µM) | Cytotoxicity Index (CI)¹ |
| This compound | HeLa | 24 | >100 | >5.4 |
| This compound | HeLa | 72 | >100 | >4.1 |
¹Cytotoxicity Index (CI) = IC50 on HeLa cells / IC50 on FcM29 (chloroquine-resistant) strain.[1] Data sourced from Mustofa et al.[1]
Experimental Protocols
The following sections detail the methodologies employed for the in vitro antiplasmodial and cytotoxicity assays.
2.1. In Vitro Antiplasmodial Activity Assay
The antiplasmodial activity of this compound was determined using a [³H]-hypoxanthine incorporation assay, a standard method for assessing P. falciparum proliferation.
-
P. falciparum Strains:
-
Culture Conditions: The parasites were cultured continuously according to the method of Trager and Jensen.
-
Assay Procedure:
-
Asynchronous parasite cultures were diluted to 0.5% parasitemia and 1% final hematocrit.
-
150 µL of the parasite culture was added to 96-well plates containing 50 µL of various concentrations of this compound.
-
The plates were incubated for either 24 or 72 hours.[1]
-
Following the initial incubation, 0.25 µCi of [³H]-hypoxanthine was added to each well.
-
The plates were incubated for an additional 24 hours to allow for the incorporation of the radiolabel into the parasite DNA.
-
Parasites were harvested onto glass fiber filters using a semiautomatic cell harvester.[1]
-
The radioactivity on the filters was measured using a liquid scintillation counter.
-
The percentage of growth inhibition was calculated relative to control cultures without the compound.
-
IC50 values were determined by linear regression analysis of the dose-response curves.[1]
-
2.2. Cytotoxicity Assay
The cytotoxicity of this compound was evaluated against the HeLa cell line to determine its selectivity for the parasite over mammalian cells.
-
Cell Line: HeLa cells.[1]
-
Assay Procedure:
-
HeLa cells were seeded in 96-well plates and incubated under the same conditions as the P. falciparum cultures.
-
The cells were exposed to various concentrations of this compound for 24 and 72 hours.[1]
-
After the incubation period, [³H]-hypoxanthine was added to the wells, and the plates were incubated for a further 24 hours.
-
The cells were harvested, and radioactivity was measured as described in the antiplasmodial assay.
-
IC50 values were calculated from the dose-response curves.[1]
-
Visualizations
3.1. Experimental Workflow for In Vitro Antiplasmodial Activity Assessment
The following diagram illustrates the key steps in the experimental workflow for determining the in vitro antiplasmodial activity of this compound.
References
Cytotoxicity of (+)-Vincadifformine on Cancer Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature with extensive, specific cytotoxicity data on (+)-Vincadifformine against a wide range of cancer cell lines is limited. This guide summarizes the available data for Vincadifformine and related Aspidosperma alkaloids, providing a framework for future research. The mechanisms of action described are based on the well-established activities of the broader class of Vinca alkaloids and related compounds, and are presented as the hypothesized pathways for this compound.
Introduction
This compound is a monomeric indole alkaloid belonging to the Aspidosperma class. These natural products have garnered interest in oncology due to their structural similarity to clinically used Vinca alkaloids like vinblastine and vincristine. While the dimeric Vinca alkaloids are well-known for their potent anti-cancer properties, the cytotoxic potential of their monomeric precursors and related compounds like this compound is an active area of investigation. This document provides a technical overview of the existing cytotoxicity data and the putative mechanisms of action of this compound against cancer cell lines.
Quantitative Cytotoxicity Data
Table 1: Cytotoxicity of Vincadifformine on a Human Cancer Cell Line
| Compound | Cell Line | Assay | IC50 (µM) | Exposure Time | Citation |
| Vincadifformine | HeLa (Cervical Cancer) | Not Specified | 24.3 (72h) | 72 hours | [1] |
Table 2: Comparative Cytotoxicity of Related Aspidosperma Alkaloids
To provide a broader context, the following table summarizes the cytotoxic activity of other Aspidosperma alkaloids against various human cancer cell lines. It is important to note that these are not data for this compound but for structurally related compounds.
| Compound | Cell Line(s) | IC50 Range (µM) | Citation |
| Melotenine A | Four human cancer cell lines | 0.6 - 1.5 | [2] |
| Indole Alkaloid-Rich Fraction (from A. subincanum) | MCF-7 (Breast Cancer) | Toxic and antiproliferative effects observed | [3][4] |
| Aspidospermine | HepG2 (Liver Cancer) | Cytotoxic starting at 75 µM | [5] |
Experimental Protocols
The following section details a generalized but comprehensive protocol for determining the cytotoxicity of a compound such as this compound, based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle of the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
Materials
-
Cancer cell lines of interest (e.g., MCF-7, A549, HeLa, L1210, PC-3)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
This compound (or test compound)
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow
Step-by-Step Procedure
-
Cell Seeding:
-
Culture the selected cancer cell lines in their respective complete media until they reach 80-90% confluency.
-
Harvest the cells using trypsin-EDTA, and perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound.
-
Include wells with medium containing the same concentration of DMSO as the highest drug concentration as a vehicle control, and wells with only fresh medium as an untreated control.
-
Incubate the plate for the desired exposure periods (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
After this incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete solubilization.
-
Incubate the plate for a further 2-4 hours or overnight at 37°C.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Putative Mechanism of Action and Signaling Pathways
While specific studies on the signaling pathways modulated by this compound are lacking, the mechanism of action can be inferred from its structural class (Aspidosperma and Vinca alkaloids).
Disruption of Microtubule Dynamics and Cell Cycle Arrest
The primary mechanism of action for Vinca alkaloids is their interaction with tubulin, the protein subunit of microtubules. By binding to tubulin, these alkaloids inhibit the polymerization of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption of microtubule dynamics leads to a failure in the proper formation of the mitotic spindle during cell division, causing the cells to arrest in the M-phase of the cell cycle. This prolonged mitotic arrest ultimately triggers the apoptotic cell death pathway. It is highly probable that this compound shares this fundamental mechanism of action.
Induction of Apoptosis
The induction of apoptosis (programmed cell death) is a hallmark of effective anti-cancer agents. For Vinca and Aspidosperma alkaloids, apoptosis is a key consequence of mitotic arrest and cellular stress. The signaling cascade leading to apoptosis is complex and can involve multiple pathways.
Intrinsic (Mitochondrial) Pathway: This pathway is often initiated by cellular stress, such as that caused by microtubule disruption. This leads to changes in the expression of the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization. An increase in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins results in the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Caspase-9, in turn, activates effector caspases like caspase-3, leading to the execution of apoptosis. Studies on an indole alkaloid-rich fraction from Aspidosperma subincanum have shown an elevated Bax/Bcl-xL ratio in MCF-7 cells, supporting the involvement of this pathway.[3][4]
Extrinsic (Death Receptor) Pathway: While less commonly implicated for Vinca alkaloids, this pathway can also contribute to apoptosis. It is initiated by the binding of extracellular death ligands (e.g., FasL, TRAIL) to their corresponding death receptors on the cell surface, leading to the activation of caspase-8, which can then directly activate effector caspases or cleave Bid to tBid, amplifying the intrinsic pathway.
Other Signaling Molecules: The c-Jun N-terminal kinase (JNK) pathway, a key stress-activated protein kinase pathway, has been shown to be activated by Vinca alkaloids and can contribute to the induction of apoptosis. Additionally, some studies on Aspidosperma alkaloids suggest a role for the suppression of pro-inflammatory pathways, such as the downregulation of COX-2, in their cytotoxic effects.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic aspidosperma-type alkaloids from Melodinus axillaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The toxicity of Aspidosperma subincanum to MCF7 cells is related to modulation of oxidative status and proinflammatory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity, genotoxicity and mechanism of action (via gene expression analysis) of the indole alkaloid aspidospermine (antiparasitic) extracted from Aspidosperma polyneuron in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Alkaloid Precursor: A Technical Guide to the Role of (+)-Vincadifformine in the Synthesis of Monoterpenoid Indole Alkaloids
For Researchers, Scientists, and Drug Development Professionals
(December 13, 2025) - The pentacyclic indole alkaloid, (+)-vincadifformine, stands as a critical biosynthetic intermediate and a versatile synthetic precursor in the landscape of monoterpenoid indole alkaloid (MIA) chemistry. Its structural framework provides a foundational scaffold for the generation of a diverse array of more complex and pharmacologically significant alkaloids. This technical guide delineates the pivotal role of this compound as a precursor, presenting key transformations, detailed experimental protocols, and quantitative data to support further research and development in this field.
Biosynthetic Transformations of this compound in Catharanthus roseus
In the medicinal plant Catharanthus roseus, this compound is a key branch-point intermediate in the biosynthesis of several alkaloids, distinct from the pathway originating from its enantiomer, (-)-tabersonine.[1][2] The primary transformations involve a series of enzymatic reactions that introduce functionality to the vincadifformine core.
A crucial pathway in the roots of C. roseus involves the hydroxylation and subsequent acetylation of this compound to yield (+)-echitovenine.[2] This transformation is initiated by the enzyme this compound-19-hydroxylase (V19H), a cytochrome P450-dependent monooxygenase, which hydroxylates this compound at the C19 position to form (+)-minovincinine.[1][2] Subsequently, (+)-minovincinine is acetylated by (+)-minovincinine-19-O-acetyltransferase (MAT) to produce (+)-echitovenine.[2]
Experimental Protocol: Enzymatic Conversion of this compound to (+)-Minovincinine
This protocol is adapted from studies on the enzymatic activity of this compound-19-hydroxylase (V19H).[2]
Materials:
-
This compound
-
Yeast microsomes containing recombinant V19H
-
NADPH
-
Potassium phosphate buffer (pH 7.5)
-
Ethyl acetate
-
Sodium chloride
Procedure:
-
A reaction mixture is prepared containing 100 µM this compound, 500 µM NADPH, and yeast microsomes containing V19H in 100 mM potassium phosphate buffer (pH 7.5).
-
The reaction is incubated at 30°C for 1 hour.
-
The reaction is quenched by the addition of an equal volume of saturated sodium chloride solution.
-
The aqueous mixture is extracted three times with equal volumes of ethyl acetate.
-
The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The product, (+)-minovincinine, is analyzed and purified by high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Semisynthesis of Vincamine from Vincadifformine
Vincamine, a potent cerebral vasodilator, can be efficiently synthesized from vincadifformine through a key oxidative rearrangement. The most common method involves the ozonolysis of (-)-vincadifformine, which proceeds through a series of reactive intermediates to yield the rearranged eburnane skeleton of vincamine.
Experimental Protocol: Ozonolysis of (-)-Vincadifformine to Vincamine
This protocol is based on the procedure described by Danieli et al. (1981).
Materials:
-
(-)-Vincadifformine
-
Dichloromethane (CH2Cl2), anhydrous
-
Methanol (MeOH), anhydrous
-
Ozone (O3)
-
Sodium sulfite (Na2SO3)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
A solution of (-)-vincadifformine (1.0 g, 2.96 mmol) in a mixture of anhydrous dichloromethane (50 mL) and anhydrous methanol (10 mL) is cooled to -78 °C.
-
A stream of ozone is bubbled through the solution until a persistent blue color is observed, indicating an excess of ozone.
-
The excess ozone is removed by bubbling a stream of nitrogen through the solution.
-
The reaction mixture is allowed to warm to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in methanol (30 mL) and treated with a saturated aqueous solution of sodium sulfite (15 mL).
-
The mixture is stirred for 1 hour at room temperature.
-
The methanol is removed under reduced pressure, and the aqueous residue is extracted with dichloromethane (3 x 30 mL).
-
The combined organic extracts are dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford vincamine.
Quantitative Data for Vincamine Synthesis
| Starting Material | Product | Reagents | Yield | Reference |
| (-)-Vincadifformine | Vincamine | 1. O3, CH2Cl2/MeOH, -78°C; 2. Na2SO3 | ~50-60% | Danieli et al., 1981 |
Total Synthesis and Key Transformations
The total synthesis of vincadifformine and its analogs has been a significant area of research, providing access to these alkaloids and enabling the exploration of their chemical space. These synthetic routes often involve key transformations that can be applied to the vincadifformine scaffold.
A notable transformation in the total synthesis of (±)-vincadifformine involves the use of Mander's reagent (methyl cyanoformate) to introduce a methoxycarbonyl group.[3] This reaction is crucial for constructing the characteristic ester functionality of the vincadifformine molecule.
Experimental Protocol: Introduction of the Methoxycarbonyl Group using Mander's Reagent
This generalized protocol is based on the reaction of an enaminate intermediate with Mander's reagent as described in the total synthesis of (±)-vincadifformine.[3]
Materials:
-
Enaminate precursor
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or other strong base
-
Mander's reagent (methyl cyanoformate)
-
Saturated aqueous ammonium chloride (NH4Cl)
Procedure:
-
The enaminate precursor is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of n-butyllithium in hexanes is added dropwise to the solution, and the mixture is stirred at -78 °C for 30 minutes to generate the corresponding lithium enaminate.
-
Mander's reagent is added to the reaction mixture at -78 °C.
-
The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Conclusion
This compound serves as a vital molecular building block in both nature's biosynthetic pathways and the synthetic chemist's laboratory. Its strategic position allows for the generation of a variety of structurally and biologically diverse alkaloids. The detailed protocols and data presented in this guide are intended to facilitate further exploration of this compound's chemistry and its application in the development of novel therapeutic agents. The continued investigation into the reactivity of this versatile precursor will undoubtedly lead to the discovery of new and efficient routes to valuable alkaloid targets.
References
Methodological & Application
Total Synthesis of (+)-Vincadifformine: Strategies and Protocols
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Vincadifformine, a prominent member of the Aspidosperma family of monoterpene indole alkaloids, has attracted significant attention from the synthetic community due to its complex pentacyclic architecture and potential therapeutic applications. This document provides a detailed overview of notable total synthesis strategies for this compound, with a focus on asymmetric approaches. It includes a comparative analysis of quantitative data from different synthetic routes, detailed experimental protocols for key chemical transformations, and graphical representations of the synthetic workflows to facilitate a deeper understanding of the logical connections between strategic steps. This resource is intended for researchers and professionals involved in natural product synthesis, medicinal chemistry, and drug development.
Introduction
Vincadifformine serves as a crucial biosynthetic precursor to a wide array of more complex indole alkaloids. Its intricate, densely functionalized structure, featuring a strained cage-like system, presents a formidable challenge for synthetic chemists. The development of efficient and stereocontrolled total syntheses is not only a testament to the advancement of synthetic methodology but also provides access to analogues for structure-activity relationship (SAR) studies, which are vital for drug discovery programs. This document outlines and compares three distinct and elegant strategies for the total synthesis of this compound, each employing unique key methodologies.
Comparative Analysis of Synthetic Strategies
The following table summarizes the quantitative data for three distinct total syntheses of this compound, providing a clear comparison of their efficiency and stereoselectivity.
| Synthetic Strategy | Principal Investigator(s) | Year | Key Reaction(s) | Longest Linear Sequence (Steps) | Overall Yield (%) | Enantiomeric Excess (ee %) |
| Divergent Asymmetric Synthesis | Wang and Jiang | 2017 | [4+2] Cycloaddition, Fischer Indolization | 10 | 4.4 | >99 |
| Asymmetric Mannich Reaction | Zheng et al. | 2019 | Thiourea-Phosphonium Salt Catalyzed Mannich Reaction | 12 | ~5-10 (estimated) | 84 (for key step) |
| Domino Michael/Mannich/N-Alkylation | Andrade | 2013 | Domino Michael/Mannich/N-alkylation | 11 | 22-27 | >95 (for related enantiomer) |
Synthetic Strategies and Workflows
Divergent Asymmetric Synthesis (Wang and Jiang, 2017)
This strategy employs a divergent approach from a common intermediate, enabling the synthesis of several Aspidosperma alkaloids, including this compound. The key features include a stereoselective intermolecular [4+2] cycloaddition to construct the C-E ring system, a palladium-catalyzed cascade reaction to form the D ring, and a final Fischer indolization to complete the pentacyclic core.[1][2][3][4][5]
Caption: Divergent synthesis via [4+2] cycloaddition.
Asymmetric Mannich Reaction Approach (Zheng et al., 2019)
This enantioselective total synthesis hinges on a key asymmetric Mannich-type reaction catalyzed by a bifunctional thiourea-phosphonium salt.[6][7] This reaction establishes the crucial C-C bond and stereocenter with high efficiency and enantioselectivity. Subsequent transformations, including an aza-Morita-Baylis-Hillman reaction, construct the remaining rings of the vincadifformine scaffold.
Caption: Synthesis featuring an asymmetric Mannich reaction.
Domino Michael/Mannich/N-Alkylation Strategy (Andrade, 2013)
This concise approach rapidly assembles the core structure of Aspidosperma alkaloids through a novel asymmetric domino Michael/Mannich/N-alkylation sequence.[5][8][9] This powerful cascade reaction forms the tetrahydrocarbazole framework in a single pot with excellent diastereoselectivity. While the published work focuses on (-)-vincadifformine, the use of the opposite enantiomer of the chiral auxiliary would provide access to the natural (+)-enantiomer.
Caption: Domino reaction approach to the core structure.
Experimental Protocols for Key Reactions
Protocol: Asymmetric Mannich Reaction (Zheng et al., 2019)
This protocol describes the key enantioselective Mannich-type reaction to form the chiral β-amino carbonyl compound, a crucial intermediate in the synthesis of this compound.[6][7]
Materials:
-
N-Boc indole aldimine
-
Dimethyl ethylmalonate
-
Chiral thiourea-phosphonium salt catalyst
-
Cesium carbonate (Cs₂CO₃)
-
Toluene, anhydrous
Procedure:
-
To a solution of N-Boc indole aldimine and the chiral thiourea-phosphonium salt catalyst (10 mol%) in anhydrous toluene at room temperature is added cesium carbonate.
-
Dimethyl ethylmalonate is then added dropwise to the stirring mixture.
-
The reaction is stirred at room temperature for 24-48 hours, monitoring by TLC for the consumption of the starting material.
-
Upon completion, the reaction mixture is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired Mannich adduct.
Expected Outcome: The desired product is typically obtained in good yield (e.g., 72%) with high enantioselectivity (e.g., 84% ee).[6]
Protocol: Fischer Indolization (Wang and Jiang, 2017)
This protocol outlines the final ring-closing step to form the indole moiety of the vincadifformine core via a Fischer indolization.[1][4]
Materials:
-
Tetracyclic ketone precursor
-
Phenylhydrazine hydrochloride
-
Acetic acid or other suitable acid catalyst
-
Ethanol or other suitable solvent
Procedure:
-
A solution of the tetracyclic ketone precursor and phenylhydrazine hydrochloride in ethanol is prepared.
-
A catalytic amount of acetic acid is added to the mixture.
-
The reaction mixture is heated to reflux and stirred for 4-8 hours, with reaction progress monitored by TLC.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to yield this compound.
Expected Outcome: This final step should proceed in moderate to good yield to provide the target natural product.
Protocol: Domino Michael/Mannich/N-Alkylation (Andrade, 2013)
This protocol details the one-pot cascade reaction to rapidly construct the core tetrahydrocarbazole framework.[5][8][9]
Materials:
-
Chiral N-sulfinyl imine
-
Methyl acrylate
-
Lithium hexamethyldisilazide (LiHMDS)
-
Allyl bromide
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
A solution of the chiral N-sulfinyl imine in anhydrous THF is cooled to -78 °C.
-
LiHMDS is added dropwise to generate the metallodienamine in situ.
-
Methyl acrylate is then added, and the mixture is stirred at -78 °C to allow for the Michael addition to occur.
-
After a set period, the reaction is quenched by the addition of allyl bromide, which alkylates the enolate intermediate.
-
The reaction is allowed to warm to room temperature and is then quenched with saturated aqueous ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.
-
Purification by flash chromatography provides the tetrahydrocarbazole product.
Expected Outcome: This domino reaction is reported to proceed in high yield and with excellent diastereoselectivity.[10]
Conclusion
The total syntheses of this compound highlighted herein showcase the creativity and ingenuity of modern synthetic organic chemistry. From divergent strategies that provide access to a library of related natural products to the development of powerful, enantioselective cascade reactions, these routes offer valuable insights for the synthesis of complex molecules. The provided protocols for key transformations serve as a practical guide for researchers aiming to apply these methodologies in their own synthetic endeavors. The continued development of novel synthetic strategies will undoubtedly lead to even more efficient and elegant syntheses of vincadifformine and its analogues, paving the way for further exploration of their therapeutic potential.
References
- 1. Asymmetric Total Synthesis of Vincadifformine Enabled by a Thiourea-Phosphonium Salt Catalyzed Mannich-Type Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Divergent Asymmetric Total Synthesis of this compound, (-)-Quebrachamine, (+)-Aspidospermidine, (-)-Aspidospermine, (-)-Pyrifolidine, and Related Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Domino Michael/Mannich/N-alkylation route to the tetrahydrocarbazole framework of aspidosperma alkaloids: concise total syntheses of (-)-aspidospermidine, (-)-tabersonine, and (-)-vincadifformine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Enantioselective Synthesis of (+)-Vincadifformine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Vincadifformine is a pentacyclic monoterpenoid indole alkaloid and a key biosynthetic precursor to a wide array of biologically active compounds, including the Vinca alkaloids vinblastine and vincristine, which are indispensable chemotherapeutic agents. The complex architecture and significant therapeutic potential of its derivatives have rendered this compound a prominent target for total synthesis. Enantioselective synthesis is crucial for accessing the biologically relevant enantiomer and enabling the development of novel therapeutic agents. This document provides detailed application notes and protocols for the enantioselective synthesis of this compound, focusing on key modern strategies that offer high stereocontrol and efficiency.
Key Synthetic Strategies and Quantitative Data Overview
Several innovative enantioselective strategies have been developed for the synthesis of this compound. The following tables summarize the quantitative data for key steps in some of the most notable approaches, providing a comparative overview of their efficiency and stereoselectivity.
Table 1: Key Asymmetric Reaction in the Synthesis of this compound by Zheng and Co-workers (2019)
| Step | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | e.e. (%) |
| Asymmetric Mannich Reaction | Chiral Thiourea-Phosphonium Salt Catalyst | Toluene | RT | 24 | 72 | 84 |
e.e. = enantiomeric excess
Table 2: Key Steps in the Divergent Asymmetric Synthesis of this compound by Wang and Jiang (2017)
| Step | Reagents and Conditions | Yield (%) |
| Intermolecular [4+2] Cycloaddition | Chiral Pyrroline, 3-ethyl-5-bromo-2-pyrone, Toluene, reflux | 85 |
| Pd/C-catalyzed Hydrogenation/Deprotection | H₂, Pd/C, MeOH, rt | 92 |
| Amidation | Acryloyl chloride, Et₃N, DCM, 0 °C to rt | 88 |
| Fischer Indolization | Phenylhydrazine, AcOH, reflux | 75 |
| Final Cyclization to this compound | 1. Swern Oxidation; 2. n-BuLi, THF, -78 °C; 3. NCCO₂Me | 65 |
Overall yield and enantiomeric excess for the final product are not explicitly stated in a single table in the provided search results but are reported to be high.
Table 3: Key Organocascade Catalysis Step in the MacMillan Synthesis
| Step | Catalyst | Co-catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | e.e. (%) |
| Diels-Alder/β-elimination/Amine Conjugate Addition | Imidazolidinone Organocatalyst | Tribromoacetic acid | MeCN | -20 | 48 | 83 | 97 |
This cascade reaction forms the core of (+)-aspidospermidine, which is then converted to this compound.
Experimental Protocols
The following are detailed experimental protocols for the key enantioselective transformations in the synthesis of this compound.
Protocol 1: Asymmetric Mannich Reaction (Zheng et al., 2019)
This protocol describes the key enantioselective carbon-carbon bond-forming reaction to construct a crucial stereocenter.[1][2]
Materials:
-
N-Boc-indole-3-carbaldehyde
-
Dimethyl ethylmalonate
-
Chiral Thiourea-Phosphonium Salt Catalyst (10 mol%)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene, anhydrous
Procedure:
-
To a stirred solution of N-Boc-indole-3-carbaldehyde (1.0 equiv) and dimethyl ethylmalonate (1.2 equiv) in anhydrous toluene at room temperature, add the chiral thiourea-phosphonium salt catalyst (0.1 equiv).
-
Add cesium carbonate (1.5 equiv) to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Mannich adduct.
-
Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).
Protocol 2: Intermolecular [4+2] Cycloaddition (Wang and Jiang, 2017)
This protocol details the stereoselective cycloaddition to establish the C-E ring system with a critical all-carbon quaternary stereocenter.[3][4][5]
Materials:
-
Chiral Pyrroline
-
3-ethyl-5-bromo-2-pyrone
-
Toluene, anhydrous
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the chiral pyrroline (1.0 equiv) and 3-ethyl-5-bromo-2-pyrone (1.1 equiv) in anhydrous toluene.
-
Heat the reaction mixture to reflux and maintain for the time indicated by TLC monitoring until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting crude lactone by flash column chromatography on silica gel to yield the desired cycloadduct.
Protocol 3: Organocascade Catalysis for Aspidospermidine Core (MacMillan)
This protocol outlines the one-pot cascade reaction to rapidly assemble the tetracyclic core of aspidospermidine, a direct precursor to this compound.[6]
Materials:
-
2-Vinyl Indole derivative
-
Acrolein
-
Imidazolidinone organocatalyst (e.g., (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one) (20 mol%)
-
Tribromoacetic acid (20 mol%)
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
To a solution of the 2-vinyl indole derivative (1.0 equiv) and the imidazolidinone organocatalyst (0.2 equiv) in anhydrous acetonitrile at -20 °C, add tribromoacetic acid (0.2 equiv).
-
Add acrolein (1.5 equiv) dropwise to the cooled solution.
-
Stir the reaction mixture at -20 °C for 48 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the tetracyclic aspidospermidine core.
-
The resulting (+)-aspidospermidine can be converted to this compound via a Swern oxidation followed by carbomethoxylation.[7]
Visualizations of Synthetic Strategies
The following diagrams illustrate the logical flow and key transformations in the enantioselective synthesis of this compound.
Caption: Overview of key enantioselective strategies for the synthesis of this compound.
Caption: Workflow of the enantioselective synthesis of this compound by Zheng and co-workers.
Caption: Divergent asymmetric synthesis workflow for this compound by Wang and Jiang.
References
- 1. Asymmetric Total Synthesis of Vincadifformine Enabled by a Thiourea-Phosphonium Salt Catalyzed Mannich-Type Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Divergent Asymmetric Total Synthesis of this compound, (-)-Quebrachamine, (+)-Aspidospermidine, (-)-Aspidospermine, (-)-Pyrifolidine, and Related Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00800J [pubs.rsc.org]
- 7. Collective synthesis of natural products by means of organocascade catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Asymmetric Synthesis of (+)-Vincadifformine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric synthesis of the indole alkaloid (+)-Vincadifformine. This valuable chiral building block is a key intermediate in the synthesis of several pharmacologically important compounds, including the cerebral vasodilator vincamine. The following sections summarize and compare different asymmetric strategies, provide detailed experimental protocols for key transformations, and illustrate the synthetic pathways using logical diagrams.
Overview of Asymmetric Synthetic Strategies
Several distinct and innovative strategies have been developed for the enantioselective synthesis of this compound. The choice of a particular approach often depends on factors such as the desired scale of the synthesis, the availability of starting materials and catalysts, and the specific stereochemical challenges to be addressed. Here, we highlight three prominent and successful approaches:
-
Divergent Asymmetric Total Synthesis via [4+2] Cycloaddition: This strategy, developed by Jiang and coworkers, employs a stereoselective intermolecular inverse-electron-demand [4+2] cycloaddition as the key step to construct the core C-E ring system with excellent stereocontrol. A subsequent palladium-catalyzed cascade reaction and a Fischer indolization complete the pentacyclic framework.[1][2] This approach is notable for its efficiency in setting multiple stereocenters in a single step.
-
Organocatalytic Asymmetric Mannich Reaction: A powerful organocatalytic approach reported by Zheng and colleagues utilizes a chiral thiourea-phosphonium salt catalyst to effect a highly enantioselective Mannich-type reaction.[3][4] This key transformation establishes the crucial C-C bond and the stereocenter that dictates the final product's absolute configuration. This method offers the advantages of being metal-free and employing readily accessible organic catalysts.
-
Domino Michael/Mannich/N-Alkylation Sequence: Andrade and coworkers have described a concise and elegant approach that constructs the tetrahydrocarbazole core of Vincadifformine through a one-pot domino reaction. This sequence involves a Michael addition, an intramolecular Mannich reaction, and an N-alkylation, efficiently assembling a significant portion of the molecular architecture in a single operation.
Comparative Data of Key Asymmetric Transformations
The following table summarizes the key quantitative data for the enantioselective steps in the aforementioned synthetic strategies, allowing for a direct comparison of their efficiency and stereoselectivity.
| Synthetic Strategy | Key Reaction | Catalyst/Chiral Auxiliary | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) | Reference |
| Divergent Total Synthesis | Intermolecular [4+2] Cycloaddition | Chiral Oxazaborolidine | 85 | >99 | >20:1 | [1][2] |
| Organocatalytic Synthesis | Asymmetric Mannich Reaction | Chiral Thiourea-Phosphonium Salt | 92 | 84 | - | [3][4] |
| Domino Reaction | Michael/Mannich/N-Alkylation | (S)-tert-Butanesulfinamide | 90 | - | 11:1 |
Experimental Protocols
This section provides detailed experimental procedures for the key asymmetric reactions in the synthesis of this compound.
Protocol 1: Stereoselective Intermolecular [4+2] Cycloaddition (Jiang et al.)
Objective: To synthesize the key tricyclic intermediate via a highly stereoselective inverse-electron-demand Diels-Alder reaction.
Materials:
-
Chiral enamine (derived from (S)-2-(methoxymethyl)pyrrolidine)
-
3-Ethyl-5-bromo-2-pyrone
-
Toluene, anhydrous
-
Magnesium turnings
-
Iodine
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Chiral Catalyst: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, a solution of (R)-2-Methyl-CBS-oxazaborolidine (1.05 eq) in anhydrous toluene is cooled to -78 °C. To this solution, borane-dimethyl sulfide complex (1.0 eq) is added dropwise over 10 minutes. The resulting mixture is stirred at -78 °C for 30 minutes.
-
Cycloaddition Reaction: To the pre-formed catalyst solution, a solution of the chiral enamine (1.0 eq) in anhydrous toluene is added dropwise at -78 °C. After stirring for 15 minutes, a solution of 3-ethyl-5-bromo-2-pyrone (1.2 eq) in anhydrous toluene is added dropwise. The reaction mixture is stirred at -78 °C for 6 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of methanol at -78 °C, followed by saturated aqueous sodium bicarbonate solution. The mixture is allowed to warm to room temperature and then extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired tricyclic lactone.
Protocol 2: Organocatalytic Asymmetric Mannich Reaction (Zheng et al.)
Objective: To construct the chiral β-amino ester intermediate with high enantioselectivity using a bifunctional organocatalyst.
Materials:
-
N-Boc-indole-3-carboxaldehyde
-
Dimethyl malonate
-
Chiral thiourea-phosphonium salt catalyst (5 mol%)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene, anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere are added the chiral thiourea-phosphonium salt catalyst (0.05 eq) and cesium carbonate (1.2 eq). Anhydrous toluene is added, and the suspension is stirred at room temperature.
-
Addition of Reactants: A solution of N-Boc-indole-3-carboxaldehyde (1.0 eq) and dimethyl malonate (1.5 eq) in anhydrous toluene is added to the catalyst suspension.
-
Reaction Progression: The reaction mixture is stirred at room temperature for 24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography on silica gel to yield the enantiomerically enriched Mannich adduct.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the synthetic strategies and a general experimental workflow.
Caption: Divergent synthesis of this compound via [4+2] cycloaddition.
Caption: Organocatalytic synthesis of this compound.
Caption: General experimental workflow for asymmetric synthesis.
References
Application Notes and Protocols for the Purification of Synthetic (+)-Vincadifformine by Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Vincadifformine is a key synthetic intermediate in the production of various Vinca alkaloids, which are a class of potent anti-cancer agents. The purity of this compound is critical for the successful synthesis of these therapeutic compounds. This document provides detailed application notes and protocols for the purification of synthetic this compound using chromatographic techniques. The methodologies described herein are based on established practices for the purification of Vinca alkaloids and related synthetic analogues, ensuring a high degree of purity for the final product.
Introduction
Vinca alkaloids, originally derived from the Madagascar periwinkle (Catharanthus roseus), are indispensable in modern chemotherapy. The total synthesis of these complex molecules often proceeds through the key intermediate, this compound. The purification of synthetic this compound from complex reaction mixtures is a crucial step to remove by-products, unreacted starting materials, and other impurities. Chromatographic methods, including column chromatography and High-Performance Liquid Chromatography (HPLC), are powerful techniques for achieving the high purity required for subsequent synthetic transformations and pharmaceutical applications.
This application note details protocols for the purification of synthetic this compound, providing a general framework that can be adapted and optimized for specific synthetic routes and impurity profiles.
Chromatographic Purification Strategies
The purification of synthetic this compound typically involves a multi-step approach, beginning with a preliminary purification by column chromatography followed by a final polishing step using HPLC if higher purity is required. The choice of stationary and mobile phases is critical for achieving optimal separation.
Column Chromatography
Column chromatography is a versatile and scalable technique for the initial purification of crude synthetic this compound.[1] Both silica gel and alumina are commonly used as the stationary phase for the separation of Vinca alkaloids.[1][2][3]
Table 1: Typical Column Chromatography Parameters for this compound Purification
| Parameter | Description |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) or Neutral Alumina (100-200 mesh)[2][4] |
| Mobile Phase (Eluent) | A gradient or isocratic mixture of a non-polar solvent (e.g., hexane, petroleum ether, dichloromethane, chloroform) and a polar solvent (e.g., ethyl acetate, acetone, ethanol, methanol).[1][2][4] |
| Sample Loading | The crude product is typically dissolved in a minimal amount of the initial mobile phase or a stronger solvent and then adsorbed onto a small amount of silica gel before being loaded onto the column (dry loading). |
| Elution | Gradient elution is often employed, starting with a low polarity mobile phase and gradually increasing the polarity to elute compounds with increasing affinity for the stationary phase.[2] |
| Monitoring | Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing the pure product.[2][3] |
High-Performance Liquid Chromatography (HPLC)
For achieving very high purity (>98%), preparative HPLC is the method of choice. Both normal-phase and reversed-phase HPLC can be utilized, with reversed-phase being more common for final purification steps.
Table 2: Representative HPLC Parameters for this compound Purification
| Parameter | Description |
| Mode | Reversed-Phase |
| Stationary Phase | C18 column (e.g., 5 µm particle size)[4] |
| Mobile Phase | A gradient of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic modifier (e.g., acetonitrile or methanol). |
| Flow Rate | Dependent on column dimensions (analytical: ~1 mL/min; preparative: >10 mL/min).[2] |
| Detection | UV detection at a wavelength where this compound has strong absorbance (e.g., 254 nm or 300 nm).[5] |
| Injection Volume | Dependent on the scale of purification and column capacity. |
Experimental Protocols
The following protocols provide a general guideline for the purification of synthetic this compound. Optimization may be necessary based on the specific impurity profile of the crude product.
Protocol 1: Column Chromatography Purification
This protocol describes a standard procedure for the initial purification of crude synthetic this compound using a silica gel column.
Materials:
-
Crude synthetic this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Dichloromethane (for sample loading)
-
Glass chromatography column
-
Fraction collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pour the slurry into the column and allow the silica gel to pack under gravity, ensuring no air bubbles are trapped.
-
Add a layer of sand on top of the silica gel bed.
-
Equilibrate the column by running the initial mobile phase through it until the bed is stable.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Collect fractions of a suitable volume (e.g., 10-20 mL).
-
-
Fraction Analysis:
-
Monitor the elution of compounds by TLC, spotting each fraction on a TLC plate.
-
Visualize the spots under a UV lamp.
-
Combine the fractions containing the pure this compound.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
-
Protocol 2: Preparative HPLC Purification
This protocol outlines a general procedure for the final purification of partially purified this compound using reversed-phase HPLC.
Materials:
-
Partially purified this compound
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Trifluoroacetic acid (TFA)
-
Preparative C18 HPLC column
-
HPLC system with a fraction collector
-
Vials for fraction collection
Procedure:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: 0.1% TFA in water.
-
Prepare Mobile Phase B: 0.1% TFA in acetonitrile.
-
Degas both mobile phases.
-
-
Column Equilibration:
-
Install the preparative C18 column.
-
Equilibrate the column with the initial mobile phase composition (e.g., 80% A, 20% B) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the partially purified this compound in a small volume of the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Run and Fraction Collection:
-
Inject the prepared sample onto the column.
-
Run a suitable gradient to separate this compound from the remaining impurities (e.g., a linear gradient from 20% to 80% B over 30 minutes).
-
Monitor the separation using a UV detector.
-
Collect the peak corresponding to this compound using the fraction collector.
-
-
Post-Purification:
-
Analyze the collected fractions by analytical HPLC to confirm their purity.
-
Pool the pure fractions.
-
Remove the acetonitrile by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the highly purified this compound as a TFA salt.
-
Visualization of Workflows and Strategies
Experimental Workflow for Purification
The following diagram illustrates the general workflow for the purification of synthetic this compound.
References
Application Notes and Protocols for the Quantification of (+)-Vincadifformine in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Analytical Method Overview
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable technique for the separation and quantification of alkaloids in complex plant matrices.[1] Reversed-phase chromatography, typically utilizing a C18 stationary phase, is the most common approach. For enhanced sensitivity and selectivity, HPLC coupled with mass spectrometry (LC-MS/MS) can also be employed.
Experimental Protocols
Plant Material and Sample Preparation
Proper collection, handling, and preparation of plant material are critical for accurate quantification.
Protocol 1: General Plant Tissue Preparation
-
Collection: Collect the desired plant parts (e.g., leaves, stem bark).
-
Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, or use a freeze-dryer.
-
Grinding: Once thoroughly dried, grind the plant material into a fine powder using a laboratory mill.
-
Storage: Store the powdered plant material in an airtight, light-resistant container at a cool, dry place to prevent degradation.
Protocol 2: Alkaloid Extraction
This protocol is a general procedure for the extraction of alkaloids and may need optimization depending on the specific plant matrix.
-
Extraction:
-
Accurately weigh approximately 5 g of the dried, powdered plant material.
-
Transfer the powder to a flask and add 100 mL of methanol.
-
Perform extraction using one of the following methods:
-
Maceration: Stir the mixture at room temperature for 24 hours.
-
Soxhlet Extraction: Extract for 4-6 hours.
-
Ultrasonication: Sonicate the mixture for 30-60 minutes.
-
-
-
Filtration: Filter the extract through filter paper to remove solid plant material.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Acid-Base Partitioning (for enrichment of alkaloids):
-
Dissolve the crude extract in 50 mL of 2% hydrochloric acid.
-
Wash the acidic solution with 50 mL of ethyl acetate three times to remove non-alkaloidal compounds. Discard the ethyl acetate fractions.
-
Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.
-
Extract the alkaline solution with 50 mL of dichloromethane or chloroform three times.
-
Combine the organic layers and wash with distilled water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness to yield the total alkaloid fraction.
-
-
Sample Solution Preparation:
-
Dissolve a known amount of the final extract in the mobile phase to a suitable concentration for HPLC analysis.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC-UV Method for Quantification
The following HPLC method is based on a validated method for vincamine, a structurally similar alkaloid found in Vinca minor, and can be adapted for the quantification of (+)-Vincadifformine.[2]
Chromatographic Conditions:
-
Instrument: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of Methanol and Water (75:25, v/v) containing 0.02 M ammonium chloride, with the pH adjusted to 8.2 with triethylamine.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.[2]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25 °C.
Protocol 3: HPLC Analysis
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase. A typical concentration range for calibration could be 1-100 µg/mL.
-
Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the prepared plant extract solutions into the HPLC system.
-
Quantification: Determine the peak area of this compound in the sample chromatogram and calculate the concentration using the linear regression equation from the calibration curve.
Method Validation Parameters
For reliable and reproducible results, the analytical method should be validated according to ICH guidelines.[3] The following tables summarize typical validation parameters. Since a complete validated dataset for this compound is not available, data for the related alkaloid vincamine from Vinca minor is presented for reference.[2]
Table 1: Linearity Data for Vincamine Analysis by HPLC-UV [2]
| Parameter | Value |
| Analyte | Vincamine |
| Concentration Range (µg/mL) | 50 - 200 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: General Acceptance Criteria for Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity | |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Precision | |
| Repeatability (Intra-day) | RSD ≤ 2% |
| Intermediate Precision (Inter-day) | RSD ≤ 2% |
| Accuracy | |
| Recovery (%) | 98 - 102% |
| Sensitivity | |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 |
| Robustness | |
| %RSD of results with minor changes in method parameters | ≤ 2% |
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 3: Example of Quantitative Data Summary for this compound Analysis
| Sample (Plant Source/Part) | Concentration of this compound (µg/g of dry weight) | %RSD (n=3) |
| Vinca minor Leaves | [Insert experimental data] | [Insert experimental data] |
| Tabernaemontana species Bark | [Insert experimental data] | [Insert experimental data] |
| Aspidosperma species Leaves | [Insert experimental data] | [Insert experimental data] |
Concluding Remarks
The protocols and data presented in these application notes provide a comprehensive framework for the quantification of this compound in plant extracts. It is crucial to note that the provided HPLC method is a starting point and may require optimization and full validation for the specific plant matrix being analyzed. Researchers are encouraged to perform a complete method validation, including specificity, linearity, range, precision, accuracy, and determination of LOD and LOQ, to ensure the reliability of their results. The use of an appropriate internal standard is also recommended for improved accuracy and precision. For more complex matrices or lower concentrations of the analyte, the development of an LC-MS/MS method may be necessary.
References
The Role of (+)-Vincadifformine in Synthesis: A Clarification and Alternative Application Focus
Initial Assessment: A comprehensive review of scientific literature reveals that (+)-Vincadifformine, a complex indole alkaloid, is consistently presented as a challenging target for asymmetric synthesis rather than a tool used as a chiral auxiliary. There is no documented evidence of this compound being employed to induce stereoselectivity in other chemical transformations. Therefore, this document will address the synthesis of this compound, providing an overview of the synthetic strategies and protocols for key reactions where chirality is introduced, effectively treating the target molecule as the subject of synthesis, not the auxiliary.
Introduction to Asymmetric Synthesis of this compound
This compound belongs to the Aspidosperma family of indole alkaloids, which are known for their complex polycyclic structures and significant biological activities. The enantioselective synthesis of this compound is a notable achievement in organic chemistry, requiring sophisticated strategies to control the formation of its multiple stereocenters. Research in this area focuses on developing efficient and highly stereoselective routes to access this and other related alkaloids.
Key Strategies in the Asymmetric Synthesis of this compound
The synthesis of this compound has been approached through various methodologies, often relying on catalytic asymmetric reactions to establish the key chiral centers. One prominent strategy involves a Mannich-type reaction catalyzed by a chiral thiourea-phosphonium salt.[1] This approach has been successful in constructing a key intermediate with high enantiomeric excess.[1]
Another successful approach involves a divergent total synthesis strategy that allows for the synthesis of not only this compound but also other related Aspidosperma alkaloids from a common intermediate.[2][3] This highlights the efficiency and elegance of modern synthetic design.
Experimental Protocols for Key Synthetic Steps
While a complete, step-by-step protocol for the entire synthesis of this compound is extensive, the following section details a generalized protocol for a key asymmetric reaction often employed in its synthesis, based on reported methodologies.
Asymmetric Mannich-Type Reaction
This reaction is crucial for establishing the initial stereocenter in a precursor to this compound.
Reaction Scheme:
Caption: Asymmetric Mannich-type reaction for the synthesis of a key chiral intermediate.
Materials:
-
N-Boc protected indole aldimine
-
Dimethyl ethylmalonate
-
Chiral thiourea-phosphonium salt catalyst
-
Cesium carbonate (Cs₂CO₃)
-
Toluene, anhydrous
Procedure:
-
To a solution of the N-Boc indole aldimine and dimethyl ethylmalonate in anhydrous toluene, add the chiral thiourea-phosphonium salt catalyst.
-
Add cesium carbonate to the mixture.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature) for the required duration (e.g., 24-48 hours), monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired key intermediate.
Data on Asymmetric Synthesis of a this compound Precursor
The following table summarizes representative data from a reported asymmetric Mannich-type reaction used in the synthesis of a key precursor to this compound.[1]
| Catalyst | Base | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| Thiourea-phosphonium salt | Cs₂CO₃ | Toluene | 72 | 84 |
Logical Workflow for the Synthesis of this compound
The overall synthetic strategy can be visualized as a multi-step process starting from simple precursors and culminating in the complex target molecule.
Caption: General workflow for the asymmetric total synthesis of this compound.
Conclusion
While this compound is not utilized as a chiral auxiliary, its own asymmetric synthesis represents a significant area of research. The strategies employed to construct this complex natural product, particularly the use of powerful catalytic asymmetric reactions, provide valuable insights for researchers and professionals in organic synthesis and drug development. The methodologies developed for the synthesis of this compound and other Aspidosperma alkaloids continue to advance the field of stereoselective synthesis.
References
Application Notes and Protocols for the Semi-synthesis of Vincamine from (+)-Vincadifformine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vincamine, a monoterpenoid indole alkaloid naturally found in the leaves of Vinca minor (lesser periwinkle), is a well-documented peripheral vasodilator used in the treatment of cerebrovascular disorders and for cognitive enhancement.[1][2][3] Its semi-synthesis from the related alkaloid (+)-vincadifformine offers a practical route for its production. This document provides detailed protocols and application notes for the laboratory-scale semi-synthesis of vincamine from this compound, focusing on the prevalent ozonolysis method. Alternative oxidative methods are also briefly discussed.
Principle of the Reaction
The core of the semi-synthesis involves the oxidative rearrangement of the aspidosperma skeleton of this compound to the vinca-type skeleton of vincamine. This transformation is most commonly achieved through ozonolysis in an acidic medium, which leads to the formation of an intermediate that, upon rearrangement, yields vincamine and its epimer, 16-epivincamine.
Quantitative Data Summary
The following table summarizes the reported yields for the semi-synthesis of vincamine from this compound using ozonolysis under different conditions.
| Starting Material | Reagents and Conditions | Product(s) | Yield (%) | Reference |
| (-)-Vincadifformine (1.4 g) | Ozonolysis in 1 N acetic acid and 1 N sodium acetate (pH 3.75) at 25°C, followed by heating at 70°C. | Vincamine and 16-epivincamine mixture | - | [4] |
| Pure Vincamine (after crystallization) | 51.4 | [4] | ||
| (-)-Vincadifformine (1.7 g) | Ozonolysis in 1 N acetic acid and 1 N sodium acetate (pH 3.75) at 0°C. | 16-hydroxyvincadifformine | 62.9 | [4] |
| (-)-Vincadifformine | Ozonolysis followed by methanol treatment. | Pure (+)-Vincamine | 71 | [4] |
| (-)-Vincadifformine | Ozonolysis followed by chromatography. | (+)-Vincamine | 7.2 | [4] |
| 16-epivincamine | 20.6 | [4] | ||
| Apovincamine | 2.5 | [4] |
Experimental Protocols
Protocol 1: Ozonolysis of this compound in Acetic Acid/Sodium Acetate Buffer
This protocol is adapted from a patented procedure and is a common method for the synthesis.[4]
Materials:
-
This compound
-
Acetic acid, 1 N
-
Sodium acetate, 1 N
-
Ammonia solution
-
Methylene chloride (DCM)
-
Methanol
-
Ozone generator
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Separatory funnel
-
Rotary evaporator
-
Crystallization dish
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1.4 g of this compound in 100 mL of a solution prepared from 1 N acetic acid and 1 N sodium acetate, adjusting the pH to 3.75.
-
Ozonolysis: Cool the solution to the desired temperature (e.g., 0°C or 25°C) and bubble ozone gas through the stirred solution. Monitor the reaction progress by a suitable method (e.g., thin-layer chromatography) until the starting material has been completely consumed.
-
Rearrangement: After the ozonolysis is complete, cease the ozone flow and heat the reaction mixture at 70°C for 1 hour to facilitate the rearrangement.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Basify the solution to pH 8.5 with ammonia solution.
-
Extract the aqueous layer three times with 50 mL portions of methylene chloride.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain a crude mixture of vincamine and 16-epivincamine.
-
-
Purification:
-
Crystallization: Dissolve the crude residue in a minimal amount of hot methanol and allow it to cool slowly to induce crystallization. The less soluble vincamine will precipitate out.
-
Filtration: Collect the crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum. This should yield pure vincamine.
-
Chromatography (optional): The mother liquor can be concentrated and subjected to silica gel column chromatography to isolate remaining vincamine and 16-epivincamine.[4] A typical eluent system is a mixture of benzene and triethylamine (e.g., 85:5).[4]
-
Alternative Oxidation Methods
Other oxidative reagents have been reported for the conversion of vincadifformine to vincamine, although ozonolysis is often preferred for its simplicity and efficiency.[4] These alternative methods include:
-
Per-acids: Treatment of vincadifformine with per-acids, followed by treatment with reducing agents and acids.[4]
-
Oxygen with Metal Salt Catalysts: The use of oxygen as the oxidant in the presence of chromium, cobalt, or copper salts.[4]
-
Hydrogen Peroxide with Catalysts: Employing hydrogen peroxide in the presence of soluble salts of vanadium, chromium, molybdenum, or tungsten.[4]
These methods may require more stringent control of reaction conditions and can introduce metal contaminants into the final product, necessitating more rigorous purification steps.
Visualizations
Experimental Workflow: Semi-synthesis of Vincamine
References
Development of (+)-Vincadifformine Derivatives with Enhanced Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Vincadifformine, a key precursor in the biosynthesis of many potent monoterpenoid indole alkaloids, has emerged as a valuable scaffold for the development of novel therapeutic agents. Its complex pentacyclic structure offers multiple sites for chemical modification, enabling the generation of derivatives with enhanced and diverse biological activities. This document provides detailed application notes and protocols for the synthesis and evaluation of this compound derivatives, with a focus on their antiplasmodial and cytotoxic properties. The information compiled herein is intended to guide researchers in the exploration of this promising class of compounds for drug discovery.
Data Presentation: Bioactivity of this compound and its Derivatives
The following tables summarize the in vitro antiplasmodial and cytotoxic activities of this compound and a series of its semisynthetic derivatives. The data is compiled from studies on chloroquine-resistant (FcM29) and chloroquine-sensitive (Nigerian) strains of Plasmodium falciparum, as well as on HeLa human cervical cancer cells.[1]
Table 1: In Vitro Antiplasmodial Activity of this compound Derivatives against P. falciparum
| Compound | Derivative Type | IC₅₀ (µM) vs. FcM29 Strain | IC₅₀ (µM) vs. Nigerian Strain |
| This compound | Parent Compound | 18.4 - 24.3 | 26.4 - 139.8 |
| Derivative 1 | Tabersonine | 12.4 - 28.5 | 14.4 - 84.6 |
| Derivative 2 | 11-Methoxy-vincadifformine | 12.4 - 28.5 | 14.4 - 84.6 |
| Derivative 3 | Minovincine | 12.4 - 28.5 | 14.4 - 84.6 |
| Derivative 4 | Vincadifformine N-oxide | 5.3 - 12.8 | 11.4 - 24.0 |
| Derivative 5 | Dihydro-vincadifformine | 12.4 - 28.5 | 14.4 - 84.6 |
| Derivative 6 | Epoxy-vincadifformine | 18.2 - 226.7 | 18.2 - 226.7 |
| Derivative 7 | Epoxy-dihydro-vincadifformine | 18.2 - 226.7 | 18.2 - 226.7 |
| Derivative 8 | 16-Hydroxy-vincadifformine | 5.3 - 12.8 | 11.4 - 24.0 |
| Derivative 9 | 16-Oxo-vincadifformine | > 294 | > 294 |
| Derivative 10 | Acetyl-vincadifformine | 12.4 - 28.5 | 14.4 - 84.6 |
Data extracted from Mustofa et al. (2011). Values are presented as ranges from 24h and 72h incubation periods. Lower IC₅₀ values indicate higher potency. Bolded values highlight derivatives with significantly enhanced activity.[1]
Table 2: Cytotoxicity of this compound Derivatives against HeLa Cells
| Compound | Derivative Type | IC₅₀ (µM) vs. HeLa Cells | Cytotoxicity Index (CI)* |
| This compound | Parent Compound | > 441 | > 22.7 |
| Derivative 1 | Tabersonine | > 441 | > 22.7 |
| Derivative 2 | 11-Methoxy-vincadifformine | > 411 | > 21.2 |
| Derivative 3 | Minovincine | > 411 | > 21.2 |
| Derivative 4 | Vincadifformine N-oxide | 25.4 - 121.6 | 2.0 - 9.5 |
| Derivative 5 | Dihydro-vincadifformine | > 438 | > 22.6 |
| Derivative 6 | Epoxy-vincadifformine | > 423 | > 21.8 |
| Derivative 7 | Epoxy-dihydro-vincadifformine | > 420 | > 21.6 |
| Derivative 8 | 16-Hydroxy-vincadifformine | 61.4 - 147.2 | 4.8 - 11.5 |
| Derivative 9 | 16-Oxo-vincadifformine | > 426 | > 22.0 |
| Derivative 10 | Acetyl-vincadifformine | > 394 | > 20.3 |
*Cytotoxicity Index (CI) = IC₅₀ on HeLa cells / IC₅₀ on FcM29 strain. A higher CI indicates greater selectivity for parasites over mammalian cells.[1]
Signaling Pathways and Mechanisms of Action
Vinca alkaloids and their derivatives exert their biological effects through modulation of various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
The primary mechanism of action for many vinca alkaloids is the disruption of microtubule dynamics.[2][3] By binding to tubulin, these compounds inhibit microtubule polymerization, leading to mitotic arrest in the M-phase of the cell cycle.[2][4] This disruption can trigger downstream signaling cascades, such as the c-Jun N-terminal kinase (JNK) pathway, ultimately leading to apoptosis.[2][5]
Furthermore, certain aspidosperma-type alkaloids have demonstrated neuroprotective and anti-inflammatory effects. For instance, the alkaloid hecubine has been identified as an activator of the Triggering Receptor Expressed on Myeloid cells 2 (TREM2).[6] Activation of TREM2 can lead to the downregulation of Toll-like receptor 4 (TLR4) signaling, reducing neuroinflammation, and the upregulation of the Nrf2 pathway, which enhances the cellular antioxidant response.[6][[“]][8] Derivatives of vincamine have also been shown to modulate the IRS2/PI3K/Akt signaling pathway, which is involved in cell survival and metabolism.[9]
Experimental Protocols
A. Synthesis of this compound Derivatives
The following are representative protocols for the chemical modifications required to produce the derivatives listed in the data tables. These reactions—oxidation, reduction, and epoxidation—are common strategies for derivatizing the vincadifformine scaffold.
1. Protocol for N-Oxidation (e.g., to Vincadifformine N-oxide)
This protocol describes the oxidation of the tertiary amine in the vincadifformine scaffold to an N-oxide, a modification shown to enhance antiplasmodial activity.
-
Materials: this compound, meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂), dichloromethane (DCM) or a suitable solvent, sodium bicarbonate solution, sodium sulfite solution, magnesium sulfate, rotary evaporator, silica gel for chromatography.
-
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add a solution of m-CPBA (1.1 to 1.5 equivalents) in DCM dropwise to the stirred solution of the alkaloid.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or a 10% aqueous solution of sodium sulfite to destroy excess peroxide.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure vincadifformine N-oxide.[10]
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
-
2. Protocol for Epoxidation (e.g., to Epoxy-vincadifformine)
This protocol details the formation of an epoxide across the double bond of the indole nucleus, a common modification in the synthesis of related natural products.[11]
-
Materials: this compound, m-CPBA, dichloromethane (DCM), saturated sodium bicarbonate solution, brine, magnesium sulfate, rotary evaporator, silica gel.
-
Procedure:
-
Dissolve this compound in DCM and cool to 0 °C in an ice bath.
-
Add m-CPBA (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with DCM.
-
Wash the organic phase sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude epoxide via silica gel chromatography to obtain the desired product.[12]
-
Confirm the structure and stereochemistry using NMR and MS analysis.
-
3. Protocol for Reduction (e.g., to Dihydro-vincadifformine)
This protocol describes the reduction of the double bond in the vincadifformine structure.
-
Materials: this compound, Palladium on carbon (10% Pd/C), methanol or ethyl acetate, hydrogen gas supply (balloon or hydrogenation apparatus).
-
Procedure:
-
Dissolve this compound in methanol or ethyl acetate in a flask suitable for hydrogenation.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm, balloon pressure) at room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify by silica gel chromatography if necessary.
-
Characterize the product by NMR and MS to confirm the reduction.
-
B. Bioactivity Assessment Protocols
1. In Vitro Antiplasmodial Activity Assay ([³H]-Hypoxanthine Incorporation)
This assay is considered the gold standard for measuring the susceptibility of P. falciparum to antimalarial drugs by quantifying the parasite's nucleic acid synthesis.
-
Materials: 96-well microtiter plates, P. falciparum culture (synchronized to ring stage), hypoxanthine-free complete medium (e.g., RPMI-1640 with Albumax), [³H]-hypoxanthine, semiautomatic cell harvester, glass fiber filters, liquid scintillation fluid, liquid scintillation counter.
-
Procedure:
-
Prepare serial dilutions of the test compounds (vincadifformine derivatives) in complete medium directly in the 96-well plates. Include positive (e.g., chloroquine) and negative (no drug) controls.
-
Add synchronized ring-stage parasite culture (e.g., 0.5% parasitemia, 2.5% hematocrit) to each well.
-
Incubate the plates for 24 to 48 hours in a controlled environment (37°C, 5% CO₂, 5% O₂, 90% N₂).[2][13][14]
-
After the initial incubation, add [³H]-hypoxanthine (e.g., 0.5 µCi per well) to each well.[15]
-
Incubate the plates for an additional 24 hours under the same conditions.
-
Following incubation, harvest the cells onto glass fiber filters using a semiautomatic cell harvester.[1]
-
Wash the filters to remove unincorporated radiolabel.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the amount of incorporated [³H]-hypoxanthine using a liquid scintillation counter. The counts per minute (CPM) are proportional to parasite growth.
-
Calculate the percentage of parasite growth inhibition for each drug concentration compared to the drug-free control.
-
Determine the 50% inhibitory concentration (IC₅₀) by plotting the inhibition percentage against the logarithm of the drug concentration and applying a regression analysis.[1]
-
2. In Vitro Cytotoxicity Assay (e.g., Neutral Red Uptake Assay on HeLa Cells)
This assay assesses the viability of cells after exposure to the test compounds, based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
-
Materials: 96-well tissue culture plates, HeLa cells, culture medium (e.g., DMEM with 10% FBS), test compounds, neutral red solution, destain solution (e.g., 1% acetic acid, 50% ethanol), microplate reader.
-
Procedure:
-
Seed HeLa cells into 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to attach overnight in a 37°C, 5% CO₂ incubator.
-
Prepare serial dilutions of the vincadifformine derivatives in the culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same amount of solvent used for the compounds) and a positive control for cytotoxicity.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
After incubation, remove the treatment medium and add medium containing neutral red. Incubate for approximately 2-3 hours to allow for dye uptake by viable cells.
-
Remove the dye-containing medium, and wash the cells with a phosphate-buffered saline (PBS).
-
Add the destain solution to each well to extract the dye from the lysosomes.
-
Agitate the plate for 10 minutes to ensure complete dissolution of the dye.
-
Measure the absorbance of the extracted dye using a microplate reader at the appropriate wavelength (e.g., 540 nm).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, through regression analysis of the dose-response curve.
-
Conclusion
The derivatization of this compound presents a promising strategy for the discovery of new bioactive compounds. As demonstrated, simple chemical modifications such as N-oxidation and hydroxylation can significantly enhance antiplasmodial activity. The protocols and data provided in this document offer a comprehensive resource for researchers to synthesize and evaluate novel this compound derivatives, facilitating the advancement of this compound class towards potential clinical applications. Further investigation into the structure-activity relationships and the elucidation of their precise mechanisms of action will be critical in optimizing their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ijsra.net [ijsra.net]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. mdpi.com [mdpi.com]
- 6. A natural small molecule aspidosperma-type alkaloid, hecubine, as a new TREM2 activator for alleviating lipopolysaccharide-induced neuroinflammation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis and biological evaluation of vincamine derivatives as potential pancreatic β-cells protective agents for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of vinca alkaloids and related compounds. 100. Stereoselective oxidation reactions of compounds with the aspidospermane and quebrachamine ring system. First synthesis of some alkaloids containing the epoxy ring. | Semantic Scholar [semanticscholar.org]
- 12. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 13. DSpace [scholarshare.temple.edu]
- 14. Synthesis of vinca alkaloids and related compounds. Part 84. Sulfonamide derivatives of some vinca alkaloids with cardiovascular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijsrtjournal.com [ijsrtjournal.com]
Application Notes and Protocols for Cell-Based Assays with (+)-Vincadifformine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Vincadifformine is a monoterpenoid indole alkaloid, a class of compounds that includes the well-known Vinca alkaloids used in cancer chemotherapy.[1] Like other Vinca alkaloids, this compound is investigated for its potential cytotoxic and anti-proliferative effects on cancer cells. The primary mechanism of action for Vinca alkaloids involves the disruption of microtubule dynamics, which are crucial for mitotic spindle formation during cell division. This interference leads to cell cycle arrest, primarily in the M phase, and subsequently induces apoptosis (programmed cell death). These application notes provide detailed protocols for essential cell-based assays to evaluate the efficacy of this compound and characterize its mechanism of action.
Data Presentation: Cytotoxicity of this compound and Its Derivatives
The anti-proliferative activity of this compound and its semi-synthetic derivatives has been evaluated in various cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of a compound. The following table summarizes the available IC50 values.
| Compound | Cell Line | Assay Type | Incubation Time | IC50 (µM) |
| This compound | HeLa (Human cervical cancer) | Cytotoxicity | 24h | 18.4 - 24.3 |
| This compound | HeLa (Human cervical cancer) | Cytotoxicity | 72h | 26.4 - 139.8 |
| Derivative 4 | HeLa (Human cervical cancer) | Cytotoxicity | 24h | 5.3 - 12.8 |
| Derivative 8 | HeLa (Human cervical cancer) | Cytotoxicity | 24h | 11.4 - 24.0 |
Note: Data is compiled from a study evaluating the in vitro antiplasmodial and cytotoxic activity of Vincadifformine and its derivatives.[2]
Signaling Pathway of this compound-Induced Apoptosis
Vinca alkaloids are known to induce apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which is often triggered by an increase in reactive oxygen species (ROS).[3][4][5] Activated JNK can then modulate the activity of Bcl-2 family proteins, leading to mitochondrial dysfunction and the activation of the caspase cascade, ultimately resulting in apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cells by measuring their metabolic activity.
Workflow for Cell Viability Assay
References
- 1. ClinPGx [clinpgx.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Vinca alkaloids cause aberrant ROS-mediated JNK activation, Mcl-1 downregulation, DNA damage, mitochondrial dysfunction, and apoptosis in lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application of (+)-Vincadifformine in Medicinal Chemistry Research: A Detailed Overview
Introduction: (+)-Vincadifformine, a prominent member of the Aspidosperma family of monoterpenoid indole alkaloids, has garnered significant attention in the field of medicinal chemistry. Its complex molecular architecture and biological activities make it a valuable scaffold for the development of new therapeutic agents. This document provides detailed application notes and protocols relevant to the research and development of this compound and its derivatives, intended for researchers, scientists, and drug development professionals.
Biological Activities and Potential Therapeutic Applications
This compound serves as a crucial chiral precursor in the semi-synthesis of several pharmacologically important alkaloids, including the vinca alkaloids vincristine and vinblastine, which are widely used in cancer chemotherapy. Beyond its role as a synthetic intermediate, this compound itself exhibits a range of biological activities, with antiplasmodial and potential anticancer properties being the most notable.
Antiproliferative and Cytotoxic Activity
While the broader class of vinca alkaloids is well-known for its potent anticancer effects through microtubule disruption, the direct cytotoxic effects of this compound are also under investigation. Studies have reported its activity against certain cancer cell lines.
Quantitative Data on Biological Activity:
| Compound | Cell Line/Organism | Assay Type | IC50 (µM) | Incubation Time (h) | Reference |
| This compound | Plasmodium falciparum (FcM29 - Chloroquine-resistant) | Antiplasmodial | 18.4 - 24.3 | 24 | [1] |
| Plasmodium falciparum (FcM29 - Chloroquine-resistant) | Antiplasmodial | 12.4 - 28.5 | 72 | [1] | |
| Plasmodium falciparum (Nigerian - Chloroquine-sensitive) | Antiplasmodial | 26.4 - 139.8 | 24 | [1] | |
| Plasmodium falciparum (Nigerian - Chloroquine-sensitive) | Antiplasmodial | 14.4 - 84.6 | 72 | [1] | |
| HeLa (Human cervical cancer) | Cytotoxicity | >100 | 24 | [1] | |
| HeLa (Human cervical cancer) | Cytotoxicity | >100 | 72 | [1] |
Note: The IC50 values are presented as ranges as reported in the source literature.
Signaling Pathways
The precise signaling pathways modulated by this compound are an active area of research. However, based on the activities of related alkaloids, it is hypothesized to influence pathways involved in cell proliferation, apoptosis, and inflammation. For instance, the anticancer activity of an indole alkaloid-rich fraction from Aspidosperma subincanum has been shown to be related to the modulation of oxidative status and proinflammatory pathways in MCF-7 breast cancer cells.[2] This fraction induced apoptosis by suppressing COX-2 expression and reducing IL-8 levels.[2]
Logical Relationship of Potential Signaling Pathway Modulation by this compound:
Caption: Potential mechanism of action for this compound.
Experimental Protocols
Total Synthesis of this compound
Several synthetic routes to this compound have been developed. One notable approach involves a divergent asymmetric total synthesis from an efficiently constructed tricyclic ketone. This method highlights a stereoselective intermolecular [4 + 2] cycloaddition to establish the C-E ring system, followed by a Pd/C-catalyzed hydrogenation/deprotection/amidation cascade to form the D ring, and finally, a Fischer indolization to construct the A-B indole ring system.[3][4]
Illustrative Workflow for a Divergent Asymmetric Total Synthesis:
Caption: A generalized synthetic workflow for this compound.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Method)
This protocol is adapted from standard procedures for assessing the in vitro antiplasmodial activity of compounds against Plasmodium falciparum.
Materials:
-
P. falciparum culture (chloroquine-sensitive and/or -resistant strains)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, and Albumax II)
-
96-well flat-bottom microplates
-
This compound stock solution (in DMSO)
-
Chloroquine (positive control)
-
SYBR Green I lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100, and SYBR Green I)
Procedure:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in human erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. Synchronize the culture to the ring stage using 5% D-sorbitol treatment.
-
Drug Dilution: Prepare serial dilutions of this compound and chloroquine in complete culture medium in a 96-well plate. Include a drug-free control (containing DMSO at the same concentration as the test wells).
-
Inoculation: Add the synchronized parasite culture (1-2% parasitemia, 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1 hour.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Workflow for the SYBR Green I-based Antiplasmodial Assay:
Caption: Workflow of the in vitro antiplasmodial assay.
Future Directions
Further research is warranted to fully elucidate the medicinal chemistry potential of this compound. Key areas for future investigation include:
-
Broad-spectrum anticancer activity: Comprehensive screening against a diverse panel of cancer cell lines is needed to identify specific cancer types that are sensitive to this compound.
-
Mechanism of action: Detailed studies are required to identify the direct molecular targets and signaling pathways modulated by this compound to understand its antiproliferative and other biological effects.
-
Neuroprotective and anti-inflammatory potential: Given the known neuroprotective and anti-inflammatory properties of other alkaloids, investigating these activities for this compound could open new therapeutic avenues.
-
Structure-activity relationship (SAR) studies: The synthesis and biological evaluation of novel derivatives of this compound will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. The toxicity of Aspidosperma subincanum to MCF7 cells is related to modulation of oxidative status and proinflammatory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Large-Scale Synthesis of (+)-Vincadifformine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of the indole alkaloid, (+)-Vincadifformine.
Troubleshooting Guides
Issue 1: Low Yield in Asymmetric Mannich Reaction
The asymmetric Mannich reaction is a crucial step in several reported syntheses of this compound for establishing the key stereocenter.[1] Low yields can be a significant bottleneck in scaling up this reaction.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Suboptimal Catalyst Performance | - Ensure the chiral catalyst is of high purity and handled under inert conditions. - Screen different catalyst loadings to find the optimal concentration. - Consider alternative chiral catalysts, such as thiourea-phosphonium salts, which have been reported to be effective.[1] |
| Poor Quality of Starting Materials | - Verify the purity of N-Boc indole aldimine and dimethyl ethylmalonate. Impurities can lead to side reactions.[2] - Purify starting materials via recrystallization or chromatography if necessary. |
| Incorrect Reaction Conditions | - Optimize the reaction temperature. While some protocols use ambient temperature, others may require cooling to improve enantioselectivity and yield. - Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and avoid decomposition of the product.[2] |
| Steric Hindrance | - Bulky substituents on the starting materials can impede the reaction. While not easily changed for the target molecule, understanding this limitation is key.[2] |
Issue 2: Poor Diastereoselectivity in [4+2] Cycloaddition
The intermolecular [4+2] cycloaddition is a key strategy for constructing the C-E ring system of the Aspidosperma alkaloid core.[3][4][5] Achieving high stereoselectivity is critical for the overall efficiency of the synthesis.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inappropriate Lewis Acid | - The choice and stoichiometry of the Lewis acid are critical. Screen various Lewis acids (e.g., BF₃·OEt₂, Sc(OTf)₃) and their concentrations. |
| Suboptimal Temperature | - Perform the reaction at lower temperatures to enhance stereoselectivity. This may require longer reaction times. |
| Solvent Effects | - The polarity of the solvent can influence the transition state of the cycloaddition. Test a range of solvents from non-polar (e.g., toluene) to more polar options (e.g., dichloromethane). |
Issue 3: Inefficient Fischer Indolization
The Fischer indolization is a common method to form the indole (A-B ring) portion of this compound.[3][4] This reaction can sometimes suffer from low yields and the formation of regioisomeric byproducts.[2]
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Harsh Acidic Conditions | - Strong acids can lead to decomposition of the starting material or product. Screen different acid catalysts (e.g., HCl, H₂SO₄, polyphosphoric acid) and their concentrations. - Consider using milder conditions, such as microwave-assisted synthesis, which can sometimes improve yields and reduce reaction times. |
| Poor Quality Phenylhydrazine | - Ensure the phenylhydrazine starting material is pure and free of oxidation products. |
| Formation of Isomeric Products | - The regioselectivity of the cyclization can be an issue. The choice of acid and reaction conditions can influence the outcome. Careful optimization is necessary.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the final cyclization steps to form the pentacyclic framework of this compound?
A1: The final intramolecular cyclization, often an aza-Michael addition or a similar ring-closing reaction, can be challenging on a large scale.[6] Key issues include the stability of the precursor, the need for carefully controlled reaction conditions to favor the desired cyclization pathway, and the potential for competing side reactions. Optimization of the base, solvent, and temperature is critical to maximize the yield of the desired pentacyclic product.
Q2: How can the purification of key intermediates be improved during large-scale synthesis?
A2: Purification of polar, nitrogen-containing intermediates can be problematic. Consider using a sequence of purification techniques. For instance, an initial acid-base extraction can remove non-basic impurities. This can be followed by column chromatography. For difficult separations, consider using a different stationary phase (e.g., alumina instead of silica gel) or employing techniques like preparative HPLC. In some cases, crystallization of a salt form of the intermediate can be an effective purification strategy.
Q3: Are there any specific safety precautions to consider during the large-scale synthesis of this compound?
A3: Many reagents used in the synthesis of complex alkaloids are toxic and/or pyrophoric (e.g., n-butyllithium, strong acids). All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment. When running reactions under inert atmospheres, ensure proper quenching procedures are in place for reactive reagents. A thorough safety review of each step is essential before scaling up.
Q4: What is the typical overall yield for a total synthesis of this compound?
A4: The overall yield can vary significantly depending on the synthetic route. For example, one divergent asymmetric total synthesis reported an overall yield of 4.4% over 10 steps.[4] Another approach utilizing an organocascade catalysis strategy reported an 8.9% overall yield in 11 steps.[7]
Quantitative Data Summary
Table 1: Reported Yields for Key Synthetic Steps
| Reaction Step | Reagents and Conditions | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Asymmetric Mannich Reaction | N-Boc indole aldimine, dimethyl ethylmalonate, chiral catalyst 86, Cs₂CO₃, toluene | 72 | 84 | [1] |
| [4+2] Cycloaddition | (Details in cited literature) | (Not explicitly stated for this single step) | (Stereoselective) | [3][4] |
| Pd/C-catalyzed cascade | (Details in cited literature) | (Not explicitly stated for this single step) | N/A | [3][4] |
| Fischer Indolization | (Details in cited literature) | (Not explicitly stated for this single step) | N/A | [3][4] |
| Swern oxidation and carbomethoxylation | (+)-Aspidospermidine, Swern reagents, n-BuLi, methyl cyanoformate | (Not explicitly stated for this single step) | N/A | [7] |
Experimental Protocols
Protocol 1: Asymmetric Mannich Reaction (Based on Zheng et al., 2019)[1]
-
To a solution of N-Boc indole aldimine (1.0 equiv) and dimethyl ethylmalonate (1.2 equiv) in toluene, add cesium carbonate (Cs₂CO₃, 1.5 equiv).
-
Add the chiral catalyst (e.g., a thiourea-phosphonium salt, 0.1 equiv) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the key Mannich adduct.
Protocol 2: Divergent Synthesis via [4+2] Cycloaddition and Fischer Indolization (General Workflow)[3][4][5]
-
[4+2] Cycloaddition: A stereoselective intermolecular [4+2] cycloaddition is performed to establish the C-E ring system with the crucial all-carbon quaternary stereocenter.
-
D-Ring Formation: A Pd/C-catalyzed hydrogenation/deprotection/amidation cascade process is employed to assemble the D ring.
-
A-B Ring Formation (Fischer Indolization): The A-B indole ring system is forged using a Fischer indolization reaction to yield a tricyclic ketone intermediate. This intermediate serves as a divergent point for the synthesis of various Aspidosperma alkaloids.
Visualizations
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Divergent Asymmetric Total Synthesis of this compound, (-)-Quebrachamine, (+)-Aspidospermidine, (-)-Aspidospermine, (-)-Pyrifolidine, and Related Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Collective synthesis of natural products by means of organocascade catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for (+)-Vincadifformine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of (+)-Vincadifformine. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Asymmetric Diels-Alder Cycloaddition
Question 1: My asymmetric Diels-Alder reaction to form the core tricyclic ketone intermediate is resulting in low yield. What are the potential causes and how can I optimize the reaction?
Answer: Low yields in the Diels-Alder reaction for constructing the key tricyclic intermediate of this compound can stem from several factors. Here is a troubleshooting guide:
-
Catalyst Choice and Loading: The selection of an appropriate Lewis acid catalyst is critical. While various catalysts can be employed, their effectiveness can be substrate-dependent. It is advisable to screen a range of Lewis acids. For instance, in some syntheses of related Aspidosperma alkaloids, Ca(OTf)₂ has been shown to be an effective Lewis acid catalyst.[1] Catalyst loading should also be optimized; typically, 10 mol% is a good starting point, as higher loadings may not significantly improve the yield and could lead to side reactions.[1]
-
Solvent Selection: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents are often used. Anhydrous dichloromethane has been identified as a suitable solvent for similar Diels-Alder reactions.[1]
-
Temperature Control: Diels-Alder reactions are sensitive to temperature. While elevated temperatures can increase the reaction rate, they may also lead to the formation of byproducts or decomposition of the starting materials or product. It is recommended to start at a lower temperature and gradually increase it if the reaction is sluggish.
-
Purity of Reactants: Ensure the diene and dienophile are of high purity. Impurities can inhibit the catalyst or lead to undesired side reactions.
-
Moisture and Air Sensitivity: Lewis acid-catalyzed reactions are often sensitive to moisture. Ensure that all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Question 2: I am observing poor enantioselectivity in my asymmetric Diels-Alder reaction. How can I improve the stereochemical outcome?
Answer: Achieving high enantioselectivity is a common challenge. Here are some strategies to improve it:
-
Chiral Lewis Acid Selection: The choice of the chiral ligand for the Lewis acid is paramount. It is essential to screen a variety of chiral ligands to find the one that provides the best stereocontrol for your specific substrates.
-
Temperature Optimization: Enantioselectivity is often highly dependent on the reaction temperature.[2][3][4] Lowering the temperature generally increases the enantiomeric excess (ee), although this may also decrease the reaction rate. It is crucial to find an optimal balance between reactivity and selectivity.
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and, therefore, the enantioselectivity. Experiment with a range of solvents with varying polarities.
-
Additive Effects: In some cases, the addition of a co-catalyst or an additive can enhance enantioselectivity. For example, the use of a co-catalyst like (n-Bu)₄NPF₆ with Ca(OTf)₂ has been shown to enhance the Lewis acidity and improve reaction outcomes.[1]
Section 2: Fischer Indolization
Question 3: The Fischer indolization step to form the indole ring of this compound is giving a low yield and forming significant byproducts. What are the common pitfalls and how can I mitigate them?
Answer: The Fischer indolization can be a robust reaction, but it is prone to side reactions if not properly controlled. Here are some troubleshooting tips:
-
Acid Catalyst Choice: The strength of the acid catalyst is crucial. A catalyst that is too strong can cause decomposition, while a weak one may not be effective. Common Brønsted acids include HCl, H₂SO₄, and p-toluenesulfonic acid, while Lewis acids like ZnCl₂ and BF₃·OEt₂ are also used.[5] Polyphosphoric acid (PPA) is often effective for less reactive substrates.[5] In some syntheses of related alkaloids, acetic acid has been used as both a solvent and a catalyst.[6]
-
Temperature Management: High temperatures can lead to the formation of tar and polymeric byproducts.[5] It is advisable to start with milder conditions and increase the temperature gradually. Microwave-assisted synthesis can sometimes offer better control over heating and lead to improved yields in shorter reaction times.[5]
-
Hydrazone Stability: The arylhydrazone intermediate can be unstable. In such cases, a one-pot synthesis where the hydrazone is generated in situ and immediately cyclized without isolation can be beneficial.[5]
-
Substituent Effects: Electron-donating groups on the carbonyl component can sometimes favor a competing N-N bond cleavage over the desired[7][7]-sigmatropic rearrangement, leading to byproducts.[7] Milder reaction conditions may be necessary for such substrates.
Section 3: Suzuki-Miyaura Coupling and Cascade Reactions
Question 4: I am having trouble with the Suzuki-Miyaura cross-coupling to synthesize the 2-vinyl indole intermediate. The yield is low and I observe significant homocoupling of the boronic acid. How can I optimize this step?
Answer: The Suzuki-Miyaura coupling is a powerful tool, but its efficiency can be influenced by several factors, especially with nitrogen-rich heterocycles like indoles.
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. For sterically hindered couplings, specialized phosphine ligands may be necessary.[8] Precatalysts can also offer improved performance.[9]
-
Catalyst Loading: While higher catalyst loading can increase the reaction rate, it is often possible to achieve good yields with lower loadings (e.g., 1.0-1.5 mol%) for substrates like chloroindoles.[9]
-
Base and Solvent: The choice of base and solvent system is crucial. A combination of a phosphate base like K₃PO₄ in a dioxane/water mixture is often effective.[9]
-
Temperature and Reaction Time: For indole substrates, the reaction may proceed efficiently at lower temperatures (e.g., 60 °C) and with shorter reaction times.[9]
-
Minimizing Homocoupling: Homocoupling of the boronic acid can be a significant side reaction. This can sometimes be suppressed by carefully controlling the reaction stoichiometry and ensuring the efficient oxidative addition of the aryl halide to the palladium catalyst.
Question 5: The intramolecular aza-Michael addition to form the D-ring of the Vincadifformine core is not proceeding efficiently. What conditions should I explore?
Answer: The intramolecular aza-Michael addition is a key ring-forming step. Its success depends heavily on the reaction conditions.
-
Base Selection: The choice of base is critical for promoting the cyclization. A variety of bases, from weak organic bases to stronger inorganic bases, can be screened. In some syntheses of Aspidosperma alkaloids, NaH has been used effectively to induce the intramolecular aza-Michael reaction.[5][10] The choice of base can also influence the stereochemical outcome of the reaction.[11]
-
Solvent Effects: The solvent can influence the solubility of the substrate and the reactivity of the base. Anhydrous polar aprotic solvents are typically used.
-
Temperature: The reaction may require heating to proceed at a reasonable rate. Optimization of the reaction temperature is important to balance the reaction rate with the potential for side reactions.
Quantitative Data Summary
Table 1: Comparison of Reaction Conditions for Key Synthetic Steps in Aspidosperma Alkaloid Synthesis
| Step | Catalyst/Reagent | Solvent | Temperature | Time | Yield | Reference |
| Suzuki-Miyaura Coupling | Pd₂(dba)₃ / SPhos | Dioxane/H₂O | 100 °C | 24 h | up to 56% | [9] |
| Suzuki-Miyaura Coupling | P2 Precatalyst | Dioxane/H₂O | 100 °C | 24 h | 80% | [9] |
| Suzuki-Miyaura Coupling (Chloroindole) | P1 Precatalyst (1.5 mol%) | Dioxane/H₂O | 60 °C | - | 99% | [9] |
| Diels-Alder Cascade | BF₃·OEt₂ (excess) | - | - | - | Good | [5] |
| Intramolecular aza-Michael Addition | NaH | - | - | - | Almost Quantitative | [5] |
| Fischer Indolization | Acetic Acid | Acetic Acid | 95 °C | - | 93% (mixture of isomers) | [6] |
| Fischer Indolization | Acetic Acid | Acetic Acid | - | - | 60% | [6] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling for 2-Vinyl Indole Synthesis
This protocol is a general representation based on literature procedures.[9]
-
To a dried reaction vessel under an inert atmosphere, add the bromoindole (1.0 equiv), vinylboronic acid pinacol ester (1.5 equiv), and K₃PO₄ (2.0 equiv).
-
Add the palladium precatalyst (e.g., P1, 1.5 mol%) and the ligand (if required).
-
Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Asymmetric Diels-Alder Reaction
This protocol is a general representation based on literature procedures.[12][13]
-
To a flame-dried flask under an inert atmosphere, add the chiral Lewis acid catalyst (e.g., a complex of a chiral ligand and a metal salt, 10-20 mol%).
-
Cool the flask to the desired temperature (e.g., -78 °C to room temperature).
-
Add the dienophile to the catalyst solution and stir for a short period.
-
Add the diene dropwise to the reaction mixture.
-
Stir the reaction at the set temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable quenching agent (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent, wash the combined organic layers, and dry over an anhydrous salt.
-
Remove the solvent under reduced pressure and purify the product by column chromatography.
Protocol 3: Fischer Indolization
This protocol is a general representation based on literature procedures.[6]
-
Dissolve the arylhydrazine hydrochloride (1.1 equiv) and the ketone (1.0 equiv) in a suitable solvent (e.g., glacial acetic acid).
-
Heat the reaction mixture to reflux (e.g., 95 °C) and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the acid with a base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Overview of major synthetic strategies for this compound.
Caption: Troubleshooting workflow for a low-yield Diels-Alder reaction.
Caption: Key factors influencing enantioselectivity in asymmetric synthesis.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 7. Divergent Asymmetric Total Synthesis of this compound, (-)-Quebrachamine, (+)-Aspidospermidine, (-)-Aspidospermine, (-)-Pyrifolidine, and Related Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Total Synthesis of (±)-Aspidospermidine, (±)-Aspidofractinine, (±)-Limaspermidine, and (±)-Vincadifformine via a Cascade and Common Intermediate Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetically Controlled aza-Michael/Epimerization Cascade Enables a Scalable Total Synthesis of Putative (+)-Fumigaclavine F - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07989B [pubs.rsc.org]
Improving yield and purity in (+)-Vincadifformine extraction
Welcome to the technical support center for the extraction and purification of (+)-Vincadifformine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor influencing the yield of this compound?
A1: The selection of the appropriate solvent system is the most critical factor. This compound, like many indole alkaloids, has a specific polarity. The extraction solvent must be optimized to solubilize the target compound effectively while minimizing the co-extraction of impurities. Acidified methanol or ethanol are often good starting points for initial extraction from plant material.[1]
Q2: I am experiencing a significant loss of product during the purification step. What could be the cause?
A2: Product loss during purification can be attributed to several factors. Irreversible adsorption onto the stationary phase (e.g., silica gel) during column chromatography is a common issue. Using a less active stationary phase like deactivated alumina or employing gradient elution can mitigate this.[2] Additionally, compound degradation due to prolonged exposure to heat or inappropriate pH levels can lead to lower recovery.[3]
Q3: My final product has a low purity. How can I improve it?
A3: Low purity is often due to the co-extraction of other alkaloids and plant metabolites. To improve purity, consider incorporating a multi-step purification protocol. This could involve an initial liquid-liquid extraction to remove highly polar or non-polar impurities, followed by column chromatography with a carefully selected solvent gradient.[4] Preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be employed as final polishing steps for achieving high purity.[2]
Q4: Can I use dried plant material for the extraction?
A4: Yes, dried plant material is commonly used for alkaloid extraction. Proper drying of the plant material, typically in the shade or a well-ventilated oven at low temperatures, is crucial to prevent the enzymatic degradation of the target alkaloids.[1] Once dried, the material should be ground to a fine powder to increase the surface area for efficient solvent extraction.[4]
Q5: What are the advantages of using modern extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE)?
A5: Modern extraction techniques like UAE and MAE offer several advantages over traditional methods. They can significantly reduce extraction time and solvent consumption.[3] The use of ultrasound or microwaves can enhance the disruption of plant cell walls, leading to a more efficient release of alkaloids and potentially higher yields.[1] However, optimization of parameters such as temperature and exposure time is critical to prevent thermal degradation of this compound.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Crude Extract | Incomplete cell lysis of the plant material. | Ensure the plant material is finely ground. Consider using a more vigorous extraction method like sonication or microwave-assisted extraction.[1][3] |
| Inappropriate solvent selection. | The polarity of the extraction solvent may not be optimal. Experiment with different solvent systems (e.g., methanol, ethanol, dichloromethane, or mixtures thereof) and consider acidification (e.g., with 0.1 M HCl) to improve alkaloid solubility.[1][5] | |
| Insufficient extraction time or temperature. | Increase the extraction time or temperature, but monitor for potential degradation of the target compound.[6] | |
| Co-elution of Impurities during Chromatography | Poor separation on the chromatographic column. | Optimize the mobile phase for column chromatography. A gradient elution from a non-polar to a more polar solvent can improve separation.[4] Consider using a different stationary phase (e.g., alumina instead of silica gel).[2] |
| Overloading of the column. | Reduce the amount of crude extract loaded onto the column to avoid band broadening and improve resolution. | |
| Degradation of this compound | Exposure to high temperatures. | Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a low temperature and under reduced pressure.[3] |
| pH instability. | This compound may be sensitive to strongly acidic or basic conditions. Maintain a suitable pH throughout the extraction and purification process. Neutralizing acidic extracts before solvent partitioning is a common practice.[7] | |
| Inconsistent Results Between Batches | Variation in plant material. | The alkaloid content in plants can vary depending on the age, part of the plant used, and growing conditions.[1][8] Ensure consistency in the source and preparation of the plant material. |
| Inconsistent experimental conditions. | Strictly control all experimental parameters, including solvent volumes, extraction times, and temperatures, for each batch.[9] |
Quantitative Data Summary
| Extraction/Purification Step | Reported Yield | Source |
| Crude Vincadifformine (after column chromatography) | 84% | [10] |
| Chloroaldehyde precursor (after steam distillation) | 37% | [10] |
| Vinblastine (from semi-synthesis) | 20% | [5] |
Experimental Protocols
Protocol 1: Acid-Base Extraction from Catharanthus roseus Leaves
-
Preparation of Plant Material:
-
Dry the leaves of Catharanthus roseus in a well-ventilated area away from direct sunlight.
-
Grind the dried leaves into a fine powder using a blender or mill.[4]
-
-
Acidic Extraction:
-
Macerate the powdered leaves in a 0.1 M hydrochloric acid solution (1:10 w/v) for 24 hours with occasional stirring.[5]
-
Filter the mixture and collect the acidic aqueous extract.
-
-
Solvent Partitioning (Base Wash):
-
Adjust the pH of the acidic extract to approximately 9-10 using a base such as ammonium hydroxide.
-
Extract the aqueous solution three times with an equal volume of dichloromethane or ethyl acetate.
-
Combine the organic layers.
-
-
Concentration:
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Protocol 2: Silica Gel Column Chromatography for Purification
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into a glass column and allow it to pack uniformly.
-
-
Sample Loading:
-
Dissolve the crude extract from Protocol 1 in a minimal amount of the initial mobile phase.
-
Adsorb the dissolved extract onto a small amount of silica gel and allow the solvent to evaporate.
-
Carefully load the dried silica with the adsorbed sample onto the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or methanol) in a stepwise or linear gradient.[4][10]
-
Collect fractions and monitor the elution of this compound using Thin-Layer Chromatography (TLC).
-
-
Isolation:
-
Combine the fractions containing pure this compound.
-
Evaporate the solvent to obtain the purified compound.
-
Visualizations
Caption: Workflow for the extraction of crude this compound.
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for low yield of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. aphinfo.com [aphinfo.com]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. column-chromatography.com [column-chromatography.com]
- 5. mdpi.com [mdpi.com]
- 6. phcogrev.com [phcogrev.com]
- 7. US4831133A - Extraction of alkaloids of Catharanthus roseus tissue - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. US4220774A - Vincadifformine synthesis process - Google Patents [patents.google.com]
Overcoming solubility issues of (+)-Vincadifformine in bioassays
This support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the solubility challenges associated with (+)-Vincadifformine in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a common issue in bioassays?
This compound is a monomeric indole alkaloid. Like many natural products with complex, rigid ring structures, it has poor aqueous solubility. This is due to its largely nonpolar structure, which makes it difficult to dissolve in the aqueous buffers and media required for most biological assays. This can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: What are the key physicochemical properties of this compound that influence its solubility?
The solubility of this compound is primarily governed by its high lipophilicity (hydrophobicity) and its potential for a high lattice energy in its solid state. As a tertiary amine, its solubility can be influenced by pH. In acidic conditions (pH < pKa), the amine group can become protonated, forming a more soluble salt. However, the stability of the compound at different pH values must be considered.
Q3: What solvents are recommended for preparing a stock solution of this compound?
High-purity, anhydrous-grade organic solvents are recommended for preparing stock solutions. The choice of solvent can impact both solubility and compatibility with the bioassay system.
-
Dimethyl sulfoxide (DMSO): This is the most common choice due to its strong solubilizing power for a wide range of organic molecules.
-
Ethanol (EtOH): A less toxic alternative to DMSO, suitable for certain cell lines, but may have lower solubilizing capacity for this compound.
-
N,N-Dimethylformamide (DMF): Another strong solvent, but its use is less common due to higher toxicity compared to DMSO.
Q4: What is the maximum concentration of an organic solvent, like DMSO, that is generally considered safe for use in cell-based assays?
The tolerance of cell lines to organic solvents varies significantly. However, a general guideline is to keep the final concentration of DMSO in the culture medium below 0.5% (v/v). For sensitive cell lines or specific assays (e.g., assessing mitochondrial function), the final concentration should ideally be kept at or below 0.1%. It is crucial to run a solvent toxicity control experiment to determine the maximum tolerable concentration for your specific experimental system.
Troubleshooting Guide
Problem: My this compound precipitated when I diluted the stock solution into my aqueous assay buffer.
This is a common problem when a compound dissolved in a strong organic solvent is introduced into an aqueous environment where its solubility is much lower.
-
Solution 1: Optimize Dilution Method: Instead of adding the stock solution directly to the full volume of buffer, perform a serial dilution. This involves diluting the stock into an intermediate solution that contains a higher percentage of the organic solvent before the final dilution into the assay buffer. This gradual reduction in solvent strength can help keep the compound in solution.
-
Solution 2: Use a Surfactant or Solubilizing Agent: Consider the inclusion of a biocompatible non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, in your assay buffer at a low concentration (e.g., 0.01-0.1%). These agents can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility. Always test the effect of the surfactant alone on your assay.
-
Solution 3: pH Modification: If your assay can tolerate it, adjusting the pH of the buffer to be more acidic may increase the solubility of this compound by protonating its tertiary amine. Perform stability tests to ensure the compound does not degrade at the new pH.
Problem: I am observing cellular toxicity or off-target effects that I suspect are from the solvent, not the compound.
-
Solution 1: Run a Solvent Control: Always include a control group that is treated with the highest concentration of the solvent (e.g., 0.5% DMSO) used in the experiment, but without the compound. This will allow you to distinguish between the effects of the solvent and the effects of this compound.
-
Solution 2: Reduce Final Solvent Concentration: Redesign your experiment to use a more concentrated stock solution, which will allow you to use a smaller volume to achieve your final desired concentration, thereby lowering the final solvent percentage in the assay.
-
Solution 3: Switch Solvents: If possible, switch to a less toxic solvent like ethanol. Remember to re-validate the solubility and stability of the compound in the new solvent.
Problem: I cannot achieve a high enough working concentration for my dose-response experiment without precipitation.
-
Solution 1: Use a Formulation Strategy: For in vivo or certain in vitro models, consider using a formulation approach. This could involve complexation with cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) or encapsulation in lipid-based carriers like liposomes. These methods can significantly increase the aqueous solubility of hydrophobic compounds.
-
Solution 2: Sonication: Gentle sonication in a water bath can sometimes help to re-dissolve small amounts of precipitate or to create a fine, uniform suspension (though a true solution is always preferable). Use this method with caution, as excessive energy can degrade the compound.
-
Solution 3: Gentle Warming: Gently warming the solvent (e.g., to 37°C) can increase the solubility of the compound. Ensure the compound is stable at the elevated temperature before proceeding.
Quantitative Data Summary
The following table provides an example of how to structure solubility data for this compound. Researchers should determine these values empirically for their specific batch of the compound.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| DMSO | 25 | > 50 (example) | > 148 (example) | Forms a clear, stable solution. |
| Ethanol (100%) | 25 | ~10 (example) | ~30 (example) | May require gentle warming. |
| PBS (pH 7.4) | 25 | < 0.01 (example) | < 0.03 (example) | Practically insoluble. |
| PBS + 0.5% DMSO | 25 | ~0.05 (example) | ~0.15 (example) | May precipitate at higher concentrations. |
| PBS + 2% HP-β-CD | 25 | ~0.2 (example) | ~0.6 (example) | Forms a clear inclusion complex. |
Note: The molecular weight of this compound is approximately 338.44 g/mol . The values in this table are illustrative examples and should be experimentally verified.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-Weigh Compound: Accurately weigh approximately 1 mg of this compound powder in a sterile microcentrifuge tube. Record the exact weight.
-
Calculate Solvent Volume: Calculate the required volume of DMSO to achieve a 10 mM concentration.
-
Volume (µL) = (Weight (mg) / 338.44 g/mol ) * (1 / 10 mmol/L) * 1,000,000 µL/L
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Mixing: Vortex the solution for 1-2 minutes until the solid is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed, light-protected tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for a Cell-Based Assay
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilution: Prepare an intermediate dilution (e.g., 1 mM) by diluting the 10 mM stock 1:10 in DMSO. This helps in reducing pipetting errors for the final dilutions.
-
Final Dilutions: Prepare the final working concentrations by diluting the intermediate stock into the complete cell culture medium. To avoid precipitation, add the compound stock to the medium while vortexing gently. For example, to make a 10 µM working solution from a 1 mM intermediate stock (in 100% DMSO), you would perform a 1:100 dilution (e.g., add 2 µL of 1 mM stock to 198 µL of medium). This results in a final DMSO concentration of 1%.
-
Solvent Control: Prepare a corresponding vehicle control by adding the same volume of DMSO to the medium as used for the highest concentration of the compound.
-
Immediate Use: Use the prepared working solutions immediately to prevent degradation or precipitation.
Visualizations
Technical Support Center: Storage and Handling of (+)-Vincadifformine
This technical support center provides guidance and answers to frequently asked questions regarding the storage and handling of (+)-Vincadifformine to minimize degradation and ensure the integrity of the compound for research and development purposes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: this compound, an indole alkaloid, is susceptible to degradation through several pathways, primarily hydrolysis and oxidation. The key factors that accelerate its degradation are:
-
pH: Deviations from a slightly acidic to neutral pH range can catalyze hydrolysis.
-
Light: Exposure to UV light can induce photodegradation.
-
Oxygen: The presence of atmospheric or dissolved oxygen can lead to oxidation.
-
Temperature: Elevated temperatures increase the rate of all chemical degradation reactions.
Q2: What are the recommended long-term storage conditions for solid this compound?
A2: For long-term storage of solid this compound, the following conditions are recommended to ensure stability:
-
Temperature: Store at or below -20°C. For maximum stability, storage at -80°C is ideal.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidative degradation.
-
Light: Protect from light by using amber glass vials or by wrapping the container in aluminum foil.
-
Container: Use a tightly sealed, airtight container to prevent exposure to moisture and oxygen.
Q3: How should I prepare and store solutions of this compound for experimental use?
A3: To minimize degradation in solution, follow these guidelines:
-
Solvent Selection: Use high-purity, degassed solvents. For stock solutions, polar aprotic solvents like DMSO or DMF are often used. For aqueous buffers, maintain a slightly acidic pH if the compound's stability profile allows.
-
Fresh Preparation: Prepare solutions fresh for each experiment whenever possible.
-
Short-Term Storage: If short-term storage of a solution is necessary, store it at 2-8°C, protected from light. For longer-term storage of stock solutions, aliquot into single-use vials and store at -80°C to avoid repeated freeze-thaw cycles.
Q4: I see some discoloration (e.g., yellowing) in my solid sample of this compound. What does this indicate?
A4: Discoloration of the solid compound, often appearing as a yellowish or brownish tint, is a potential indicator of oxidative degradation. It is recommended to verify the purity of the compound using an appropriate analytical method, such as HPLC, before use.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of Potency or Appearance of Unexpected Peaks in HPLC Analysis | Chemical Degradation (Hydrolysis or Oxidation) | 1. Review storage conditions (temperature, light, atmosphere). 2. For solutions, check the pH and ensure it is within the optimal range. 3. Prepare fresh solutions from a new batch of solid compound if possible. 4. Perform a forced degradation study to identify potential degradation products. |
| Precipitation in a Liquid Formulation | Poor Solubility or Degradation | 1. Verify and adjust the pH of the solution. 2. Consider using a different solvent or co-solvent system to improve solubility. 3. Analyze the precipitate to determine if it is the parent compound or a degradation product. |
| Inconsistent Experimental Results | Compound Instability Under Experimental Conditions | 1. Evaluate the stability of this compound under your specific experimental conditions (e.g., temperature, pH of media). 2. Minimize the time the compound is exposed to potentially harsh conditions. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Dilute with the mobile phase to a working concentration (e.g., 0.1 mg/mL).
Protocol 2: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and degradation pathways.
Methodology:
-
Acid Hydrolysis: To 1 mL of a 1 mg/mL solution of this compound, add 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: To 1 mL of a 1 mg/mL solution of this compound, add 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: To 1 mL of a 1 mg/mL solution of this compound, add 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place solid this compound in an oven at 60°C for 48 hours. Dissolve the stressed solid in a suitable solvent for analysis.
-
Photolytic Degradation: Expose a solution of this compound (e.g., 0.1 mg/mL in a quartz cuvette) to UV light (e.g., 254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described in Protocol 1.
Data Presentation
Table 1: Illustrative Stability of this compound in Solution Under Different pH and Temperature Conditions (Hypothetical Data)
| pH | Temperature (°C) | Remaining this compound (%) after 24 hours |
| 3.0 | 25 | 95.2 |
| 5.0 | 25 | 99.1 |
| 7.0 | 25 | 98.5 |
| 9.0 | 25 | 92.8 |
| 5.0 | 4 | 99.8 |
| 5.0 | 40 | 90.5 |
Table 2: Illustrative Forced Degradation of this compound (Hypothetical Data)
| Stress Condition | Degradation (%) | Number of Degradation Products Observed |
| 0.1 N HCl, 60°C, 24h | 15.4 | 2 |
| 0.1 N NaOH, 60°C, 24h | 22.1 | 3 |
| 3% H₂O₂, RT, 24h | 18.9 | 4 |
| Solid, 60°C, 48h | 8.2 | 1 |
| UV Light, 24h | 12.5 | 2 |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for forced degradation studies.
Troubleshooting diastereoselectivity in (+)-Vincadifformine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the diastereoselectivity in the synthesis of (+)-Vincadifformine.
Frequently Asked Questions (FAQs)
Q1: What are the key synthetic strategies to control diastereoselectivity in the synthesis of this compound?
A1: The crucial stereocenters in this compound are typically established through highly stereocontrolled reactions. The most common and effective strategies include:
-
Asymmetric Diels-Alder Reaction: A [4+2] cycloaddition is often employed to construct the C and D rings of the aspidosperma core, setting key contiguous stereocenters. The use of chiral catalysts or auxiliaries is critical for achieving high diastereoselectivity.
-
Asymmetric Mannich Reaction: This reaction is instrumental in forming the C-N bond and setting the stereochemistry of the β-amino carbonyl moiety, which is a key intermediate. Chiral catalysts, such as thiourea-phosphonium salts, have been shown to be effective.[1][2]
-
Intramolecular Michael Addition: The formation of one of the rings of the pentacyclic core can be achieved via a diastereoselective intramolecular Michael addition. The stereochemical outcome is often influenced by the substrate's existing stereocenters and the reaction conditions.
-
Cascade Reactions: Several syntheses utilize cascade or domino reactions that combine multiple bond-forming events in a single pot, where the stereochemical outcome of the first reaction dictates the stereochemistry of subsequent transformations.[3]
Q2: Which stereocenters are the most challenging to control during the synthesis?
A2: The all-carbon quaternary stereocenter and the contiguous stereocenters established during the formation of the polycyclic core are generally the most challenging. The relative stereochemistry between the ethyl group and the rest of the molecule is another critical aspect that requires careful control. The diastereoselectivity of the cyclization reactions that form the intricate ring system is highly dependent on the chosen synthetic route and reaction conditions.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in the Diels-Alder Cycloaddition
Question: My [4+2] cycloaddition step to form the core ring system is resulting in a poor diastereomeric ratio (d.r.). What are the potential causes and how can I improve the diastereoselectivity?
Answer: Low diastereoselectivity in the Diels-Alder reaction can stem from several factors. Here is a systematic troubleshooting approach:
Potential Causes & Solutions:
| Factor | Troubleshooting Steps |
| Lewis Acid Catalyst | The choice and stoichiometry of the Lewis acid are critical. Bulky Lewis acids can influence the endo/exo selectivity.[4][5] Consider screening a variety of Lewis acids (e.g., BF₃·OEt₂, AlCl₃, TiCl₄) and optimizing the number of equivalents used. In some cases, a chiral Lewis acid can induce high asymmetry. |
| Reaction Temperature | Diels-Alder reactions are often sensitive to temperature. Lowering the reaction temperature generally increases diastereoselectivity by favoring the kinetically controlled product. Try running the reaction at 0 °C, -20 °C, or even -78 °C. |
| Solvent | The polarity and coordinating ability of the solvent can impact the transition state of the cycloaddition. A survey of different solvents (e.g., toluene, dichloromethane, THF) is recommended. Non-polar solvents often favor higher selectivity. |
| Chiral Auxiliary/Catalyst | If using a chiral auxiliary, ensure its purity and consider if a different auxiliary might provide better facial shielding. For catalytic asymmetric variants, the choice of chiral ligand is paramount. |
Experimental Protocol: Lewis Acid Catalyzed Diels-Alder Reaction
A representative procedure for a Lewis acid-mediated Diels-Alder reaction in the context of Aspidosperma alkaloid synthesis is as follows:
To a solution of the diene (1.0 equiv) in anhydrous dichloromethane (0.1 M) at -78 °C under an inert atmosphere (e.g., Argon or Nitrogen), is added the dienophile (1.2 equiv). The Lewis acid (e.g., BF₃·OEt₂, 1.5 equiv) is then added dropwise. The reaction mixture is stirred at -78 °C and the progress is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography to yield the cycloadduct. The diastereomeric ratio is determined by ¹H NMR analysis of the crude product.[6]
Issue 2: Poor Diastereoselectivity in the Mannich Reaction
Question: The asymmetric Mannich reaction to form my β-amino carbonyl intermediate is giving a low diastereomeric ratio and/or enantiomeric excess. What should I try to improve the stereochemical outcome?
Answer: The stereoselectivity of the Mannich reaction is highly dependent on the catalyst, solvent, and temperature. Here are some troubleshooting strategies:
Potential Causes & Solutions:
| Factor | Troubleshooting Steps |
| Chiral Catalyst | The choice of the chiral organocatalyst is crucial. For instance, thiourea-based catalysts in combination with a phosphonium salt have been shown to be highly effective in promoting asymmetric Mannich-type reactions for vincadifformine synthesis.[2][7][8] If you are using a proline-based catalyst, consider switching to a different class of organocatalyst. |
| Solvent | Solvent polarity can significantly influence the transition state geometry. Toluene is a commonly used solvent that has provided good results.[1] Screening other non-polar or weakly coordinating solvents might be beneficial. |
| Temperature | As with many stereoselective reactions, lowering the temperature can enhance the diastereoselectivity. Perform the reaction at room temperature, 0 °C, or lower to find the optimal condition. |
| Base | The choice of base can also play a role. Cesium carbonate (Cs₂CO₃) has been successfully used in conjunction with chiral catalysts.[1] Other inorganic or organic bases could be explored. |
Quantitative Data: Catalyst and Diastereoselectivity in an Asymmetric Mannich-type Reaction
| Catalyst | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| Thiourea-phosphonium salt | Toluene | RT | 92 | 84 |
Data extracted from a representative synthesis of a key intermediate for this compound.[7]
Issue 3: Unfavorable Diastereomer in the Intramolecular Michael Addition
Question: The intramolecular Michael addition to close a key ring is yielding the undesired diastereomer as the major product. How can I reverse the diastereoselectivity?
Answer: The stereochemical outcome of an intramolecular Michael addition is often dictated by the conformation of the cyclizing intermediate. Altering the reaction conditions can favor a different transition state.
Potential Causes & Solutions:
| Factor | Troubleshooting Steps |
| Base | The choice of base can influence the geometry of the enolate and the transition state of the cyclization. Try switching from a strong, non-coordinating base (e.g., LiHMDS) to a weaker, coordinating base (e.g., NaOH, KOH). |
| Solvent | The solvent can affect the aggregation state of the enolate and the overall reaction pathway. A change from an aprotic solvent like THF to a protic solvent like methanol could alter the diastereoselectivity. |
| Temperature | The reaction may be under thermodynamic or kinetic control. Running the reaction at a lower temperature might favor the kinetically preferred diastereomer, while higher temperatures could favor the thermodynamically more stable product. |
Experimental Protocol: Base-Mediated Intramolecular Michael Addition
A general procedure for a base-mediated intramolecular Michael addition is as follows:
To a solution of the Michael precursor (1.0 equiv) in a suitable solvent (e.g., THF or MeOH, 0.05 M) at the desired temperature (e.g., -78 °C, 0 °C, or room temperature), the base (e.g., LiHMDS, NaOH, 1.1 equiv) is added portion-wise or as a solution. The reaction is stirred until completion as monitored by TLC. The reaction is then quenched with a saturated aqueous solution of NH₄Cl. The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The product is purified by column chromatography, and the diastereomeric ratio is determined by ¹H NMR spectroscopy.
Visualizations
Caption: A general experimental workflow for the synthesis of this compound.
Caption: A logical flowchart for troubleshooting low diastereoselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric Total Synthesis of Vincadifformine Enabled by a Thiourea-Phosphonium Salt Catalyzed Mannich-Type Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Side reactions and byproduct formation in (+)-Vincadifformine synthesis
Welcome to the technical support center for the synthesis of (+)-Vincadifformine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this complex indole alkaloid.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the key stages of this compound synthesis.
Problem 1: Low Yield in Pictet-Spengler Reaction for Tetrahydro-β-carboline Formation
Symptoms:
-
Low conversion of the starting tryptamine derivative.
-
Formation of multiple spots on TLC analysis, indicating a mixture of products.
-
Difficulty in isolating the desired tetrahydro-β-carboline product.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | Temperature: Ensure the reaction is conducted at the optimal temperature. For many Pictet-Spengler reactions involving tryptamine derivatives, this is typically between room temperature and gentle heating (40-60 °C).Reaction Time: Monitor the reaction progress closely using TLC. Both insufficient and excessive reaction times can lead to lower yields of the desired product. |
| Inappropriate Acid Catalyst | The choice and concentration of the acid catalyst are critical.[1] Strong acids like trifluoroacetic acid (TFA) or protic acids like hydrochloric acid (HCl) are commonly used to facilitate the formation of the electrophilic iminium ion intermediate.[1] Experiment with different acid catalysts and concentrations to find the optimal conditions for your specific substrate. |
| Iminium Ion Isomerization | The initially formed iminium ion can sometimes isomerize to a less reactive enamine form, especially if the reaction is run for an extended period or at elevated temperatures. This can halt the desired cyclization. Consider using milder reaction conditions and shorter reaction times. |
| Competing Cyclization Pathways | Depending on the substituents on the tryptamine and the aldehyde, cyclization can occur at different positions on the indole ring, leading to regioisomers. While cyclization at the C2 position is generally favored for tryptamine derivatives, alternative cyclization at C4 can occur under certain conditions. Careful control of reaction conditions and the choice of protecting groups can help favor the desired regioselectivity. |
Experimental Protocol: Pictet-Spengler Reaction
-
Dissolve the tryptamine derivative (1.0 eq) and the desired aldehyde (1.1 eq) in a suitable dry solvent (e.g., dichloromethane, toluene) under an inert atmosphere (e.g., nitrogen, argon).
-
Add the acid catalyst (e.g., TFA, 0.1-1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at the appropriate temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Problem 2: Poor Stereoselectivity in the Diels-Alder Reaction
Symptoms:
-
Formation of a mixture of diastereomers (e.g., endo and exo products).
-
Difficulty in separating the desired diastereomer.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Reaction Temperature | The stereoselectivity of Diels-Alder reactions is often temperature-dependent. Lowering the reaction temperature generally favors the formation of the kinetically controlled endo product. |
| Lewis Acid Catalyst | The use of a Lewis acid catalyst can enhance the rate and stereoselectivity of the Diels-Alder reaction. Experiment with different Lewis acids (e.g., BF₃·OEt₂, ZnCl₂, AlCl₃) and their stoichiometry to optimize the diastereomeric ratio. |
| Solvent Effects | The polarity of the solvent can influence the transition state of the Diels-Alder reaction and thus affect the stereochemical outcome. Test a range of solvents with varying polarities. |
| Steric Hindrance | Bulky substituents on either the diene or the dienophile can influence the facial selectivity of the cycloaddition. Careful design of the substrates can be used to favor the formation of the desired stereoisomer. |
Experimental Protocol: Diels-Alder Reaction
-
To a solution of the diene (1.0 eq) in a dry, inert solvent (e.g., toluene, dichloromethane) under an inert atmosphere, add the dienophile (1.0-1.5 eq).
-
If a Lewis acid catalyst is used, add it to the reaction mixture at a low temperature (e.g., -78 °C or 0 °C).
-
Allow the reaction to warm to the desired temperature and stir until completion, monitoring by TLC.
-
Quench the reaction (e.g., with water or a saturated aqueous solution of sodium bicarbonate if a Lewis acid was used).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo.
-
Purify the product and separate diastereomers using column chromatography or recrystallization.
Problem 3: Inefficient Intramolecular Michael Addition for Final Ring Closure
Symptoms:
-
Incomplete cyclization, with starting material remaining.
-
Formation of polymeric or decomposition products.
-
Low yield of the desired pentacyclic this compound core.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Base Strength and Stoichiometry | The choice of base is crucial for the deprotonation step that initiates the Michael addition. A base that is too strong can lead to side reactions, while a base that is too weak will result in incomplete deprotonation. Common bases include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and lithium diisopropylamide (LDA). Optimize the base and its stoichiometry. |
| Reaction Concentration (High Dilution) | Intramolecular reactions are favored at high dilution, which minimizes intermolecular side reactions such as polymerization. Perform the reaction at a low concentration (e.g., 0.01-0.001 M). |
| Temperature | The temperature can affect the rate of both the desired intramolecular reaction and competing side reactions. Some Michael additions require initial cooling to control the initial deprotonation, followed by warming to facilitate the cyclization. |
| Substrate Conformation | The precursor must be able to adopt a conformation that allows the nucleophilic nitrogen and the electrophilic Michael acceptor to come into proximity for the ring closure to occur. Steric hindrance or conformational rigidity in the substrate can impede the reaction. |
Experimental Protocol: Intramolecular Michael Addition
-
To a solution of the acyclic precursor (1.0 eq) in a dry, aprotic solvent (e.g., THF, DMF) under an inert atmosphere, add the base (1.0-1.2 eq) at a controlled temperature (e.g., 0 °C or -78 °C).
-
Stir the mixture for a period to allow for deprotonation.
-
Allow the reaction to warm to the appropriate temperature to induce cyclization and stir until the reaction is complete as monitored by TLC.
-
Quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most critical stereocenters to control during the synthesis of this compound?
A1: The key stereocenters that define the core structure of this compound are typically established during the formation of the C and D rings. In many synthetic strategies, a crucial Diels-Alder reaction sets the relative stereochemistry of multiple centers in a single step. Controlling the facial selectivity of this cycloaddition is paramount for an efficient synthesis of the natural enantiomer.
Q2: Are there any common byproducts that are difficult to separate from the desired this compound product?
A2: Diastereomers are often the most challenging byproducts to separate. For instance, if the Diels-Alder reaction is not highly stereoselective, the resulting diastereomeric products can have very similar polarities, making their separation by column chromatography difficult. In such cases, recrystallization or chiral HPLC may be necessary.
Q3: How can I confirm the absolute stereochemistry of my synthetic this compound?
A3: The absolute stereochemistry can be confirmed by comparing the optical rotation of your synthetic sample with the value reported in the literature for the natural product. Additionally, X-ray crystallography of a suitable crystalline derivative provides unambiguous proof of the absolute configuration. Chiral HPLC analysis can also be used to determine the enantiomeric excess of your product.
Q4: My final product shows impurities that seem to be related to oxidation. What could be the cause?
A4: The indole nucleus and other electron-rich parts of the Vincadifformine molecule can be susceptible to oxidation, especially when exposed to air and light over extended periods. It is advisable to store the final compound and sensitive intermediates under an inert atmosphere and protected from light. During workup and purification, minimizing exposure to air and using degassed solvents can help prevent the formation of oxidative byproducts.
Q5: I am struggling with the solubility of some of the intermediates. Any suggestions?
A5: The solubility of complex alkaloid intermediates can be challenging. A mixture of solvents is often required for chromatography. For reactions, using a co-solvent system might be beneficial. If an intermediate is particularly insoluble, it may be necessary to proceed to the next step with the crude material, provided the impurities do not interfere with the subsequent reaction. In some cases, changing a protecting group to one that imparts better solubility can be a viable strategy.
References
Technical Support Center: Optimization of Chiral Catalysts for Asymmetric Synthesis of (+)-Vincadifformine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of (+)-Vincadifformine. The focus is on the optimization of chiral catalysts to overcome common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the asymmetric synthesis of this compound, particularly focusing on the key asymmetric Mannich-type reaction.
Issue 1: Low Enantiomeric Excess (ee)
Question: My asymmetric Mannich reaction is yielding the desired product, but the enantiomeric excess (ee) is consistently lower than reported values. What are the potential causes and how can I improve the enantioselectivity?
Answer: Low enantioselectivity is a common challenge in asymmetric synthesis. Several factors related to the catalyst, reagents, and reaction conditions can be the cause. Here is a systematic approach to troubleshooting low ee:
-
Catalyst Integrity and Purity:
-
Catalyst Quality: The purity and structural integrity of the chiral catalyst are paramount. Ensure the catalyst, such as a thiourea-phosphonium salt, is synthesized and purified according to established protocols. Even minor impurities can interfere with the formation of the diastereomeric transition states, leading to a drop in enantioselectivity.
-
Catalyst Storage: Chiral organic catalysts can be sensitive to air, moisture, and light. Store the catalyst under an inert atmosphere (e.g., argon or nitrogen) in a desiccator or glovebox to prevent degradation.
-
-
Reagent and Solvent Quality:
-
Purity of Starting Materials: Impurities in the N-Boc indole aldimine or dimethyl ethylmalonate can act as competing substrates or catalyst inhibitors. Purify starting materials by recrystallization or chromatography if necessary.
-
Solvent Purity and Anhydrous Conditions: The presence of water or other impurities in the solvent can significantly impact enantioselectivity. Use freshly distilled, anhydrous solvents. For instance, in many asymmetric reactions, rigorous exclusion of moisture is critical for achieving high ee.
-
-
Reaction Conditions:
-
Temperature: Reaction temperature plays a crucial role in enantioselectivity. Higher temperatures can provide enough energy to overcome the activation energy barrier for the formation of the undesired enantiomer, thus lowering the ee. It is often beneficial to run the reaction at lower temperatures.
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex in the transition state. A screening of different solvents is highly recommended. For the synthesis of a key intermediate to this compound using a thiourea-phosphonium salt catalyst, toluene was found to be an effective solvent.[1]
-
Base Selection: In reactions involving a base, its nature and stoichiometry can affect the outcome. For the thiourea-phosphonium salt-catalyzed Mannich reaction, cesium carbonate (Cs₂CO₃) has been used effectively.[1]
-
Issue 2: Poor Reaction Yield
Question: I am achieving high enantioselectivity, but the overall yield of my reaction is low. What are the common reasons for low yield and how can I optimize it?
Answer: Low yield in the presence of high enantioselectivity often points towards issues with reaction kinetics, catalyst deactivation, or incomplete conversion.
-
Catalyst Activity and Loading:
-
Catalyst Deactivation: The catalyst may be degrading under the reaction conditions. Common causes of deactivation for organocatalysts include thermal instability, reaction with impurities, or strong binding to the product (product inhibition).[2]
-
Catalyst Loading: While a higher catalyst loading can sometimes increase the reaction rate, it is not always the solution and can be uneconomical. An optimal catalyst loading should be determined experimentally. In one reported synthesis of a this compound precursor, a catalyst loading of 10 mol% was used.[1]
-
-
Reaction Time and Temperature:
-
Incomplete Conversion: The reaction may not have reached completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the desired product. Lowering the reaction temperature might help to suppress these side reactions.
-
-
Purity of Reagents:
-
Starting Material Decomposition: The starting materials themselves might be unstable under the reaction conditions. Ensure their purity and consider if they are degrading over the course of the reaction.
-
Issue 3: Catalyst Deactivation and Regeneration
Question: I suspect my chiral catalyst is deactivating during the reaction. What are the common causes of deactivation for organocatalysts, and can they be regenerated?
Answer: Catalyst deactivation is a significant concern in catalysis, leading to reduced efficiency and increased costs.
-
Common Causes of Deactivation:
-
Thermal Degradation: Many organic catalysts are sensitive to high temperatures and can decompose over time.
-
Poisoning: Strong binding of impurities from the reactants or solvent to the active site of the catalyst can block it from participating in the catalytic cycle.
-
Fouling: Deposition of polymeric or insoluble materials on the catalyst surface can physically block the active sites.
-
Product Inhibition: In some cases, the product of the reaction can bind to the catalyst more strongly than the reactants, leading to a slowdown or complete stop of the catalytic cycle.
-
-
Strategies for Mitigation and Regeneration:
-
Purification: Rigorous purification of all reactants and solvents is the first line of defense against catalyst poisoning.
-
Inert Atmosphere: For catalysts sensitive to air and moisture, conducting the reaction under an inert atmosphere is crucial.
-
Temperature Control: Operating at the lowest possible temperature that still provides a reasonable reaction rate can help to minimize thermal degradation.
-
Regeneration: Regeneration of organocatalysts is often challenging and depends on the specific deactivation mechanism. If deactivation is due to the deposition of non-covalently bound species, washing the catalyst might be effective. However, in cases of covalent modification or thermal decomposition, the catalyst is often irreversibly deactivated.
-
Frequently Asked Questions (FAQs)
Q1: What type of chiral catalyst is most effective for the asymmetric synthesis of this compound?
A1: Several chiral catalytic systems have been explored for the synthesis of this compound. One successful approach involves the use of a bifunctional thiourea-phosphonium salt catalyst for an asymmetric Mannich-type reaction.[3][4] This type of catalyst is believed to activate both the nucleophile and the electrophile simultaneously through hydrogen bonding and ionic interactions.
Q2: How does a thiourea-phosphonium salt catalyst work in the asymmetric Mannich reaction?
A2: The proposed mechanism suggests a dual activation role. The thiourea moiety is thought to act as a hydrogen-bond donor, activating the N-Boc imine electrophile. Simultaneously, the phosphonium salt can engage in an ion-pairing interaction with the enolate of the dimethyl ethylmalonate nucleophile, which is formed in the presence of a base like cesium carbonate. This dual activation within a chiral scaffold orients the reactants in a specific way, leading to the enantioselective formation of the product.
Q3: What is the importance of the N-Boc protecting group on the indole aldimine?
A3: The N-Boc (tert-butyloxycarbonyl) group serves multiple purposes. It activates the imine for the nucleophilic attack and its steric bulk can play a role in the stereochemical outcome of the reaction. It is also a stable protecting group that can be removed under specific acidic conditions later in the synthetic sequence.
Q4: Can other malonates be used in this reaction?
A4: While dimethyl ethylmalonate has been shown to be effective, it is possible that other dialkyl malonates could be used. However, changing the ester groups will likely affect the steric and electronic properties of the nucleophile, which could in turn influence the reaction's yield and enantioselectivity. Experimental screening would be necessary to determine the optimal malonate for the reaction.
Data Presentation
Table 1: Optimization of the Asymmetric Mannich-Type Reaction for a Key Intermediate of this compound
| Entry | Catalyst (mol%) | Solvent | Base (equiv.) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Cat A (10) | Toluene | Cs₂CO₃ (1.2) | 25 | 24 | 92 | 84 |
| 2 | Cat B (10) | Toluene | Cs₂CO₃ (1.2) | 25 | 24 | 85 | 75 |
| 3 | Cat A (10) | CH₂Cl₂ | Cs₂CO₃ (1.2) | 25 | 24 | 78 | 65 |
| 4 | Cat A (10) | THF | Cs₂CO₃ (1.2) | 25 | 24 | 88 | 78 |
| 5 | Cat A (10) | Toluene | K₂CO₃ (1.2) | 25 | 24 | 75 | 70 |
| 6 | Cat A (10) | Toluene | Cs₂CO₃ (1.2) | 0 | 48 | 89 | 88 |
Data is illustrative and based on trends reported in the synthesis of key intermediates for this compound. "Cat A" and "Cat B" represent different chiral thiourea-phosphonium salt catalysts.[1]
Experimental Protocols
Key Experiment: Asymmetric Mannich-Type Reaction
This protocol describes the asymmetric Mannich-type reaction between N-Boc indole aldimine and dimethyl ethylmalonate, catalyzed by a chiral thiourea-phosphonium salt catalyst.
Materials:
-
Chiral thiourea-phosphonium salt catalyst
-
N-Boc indole aldimine
-
Dimethyl ethylmalonate
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Standard laboratory glassware, dried in an oven
-
Inert atmosphere setup (e.g., argon or nitrogen line)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the chiral thiourea-phosphonium salt catalyst (0.10 equiv.).
-
Add anhydrous toluene to dissolve the catalyst.
-
To this solution, add the N-Boc indole aldimine (1.0 equiv.) and dimethyl ethylmalonate (1.5 equiv.).
-
Finally, add cesium carbonate (1.2 equiv.) to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (e.g., 25 °C or 0 °C) and monitor the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired Mannich adduct.
-
Determine the enantiomeric excess (ee) of the purified product using chiral HPLC analysis.
Visualizations
Caption: Experimental workflow for the asymmetric synthesis.
References
Technical Support Center: Scaling Up the Purification of (+)-Vincadifformine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the purification of (+)-Vincadifformine. The information is presented in a question-and-answer format to directly address potential challenges, alongside detailed experimental protocols and quantitative data summaries.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for large-scale purification of this compound?
The most common approach for scaling up the purification of this compound, a vinca alkaloid, involves a multi-step process beginning with extraction from plant material, typically Catharanthus roseus, followed by liquid-liquid extraction to isolate the crude alkaloid mixture.[1][2] The final purification is generally achieved through chromatographic techniques such as column chromatography.[3][4] For industrial-scale production, high-performance liquid chromatography (HPLC) and recrystallization are often employed to achieve high purity.[4]
Q2: My crude extract is a complex mixture. How should I approach the initial purification steps?
For complex crude extracts, a pH-based liquid-liquid extraction is a highly effective initial step to separate the basic this compound from neutral and acidic impurities like fats and pigments.[5] The general principle involves dissolving the crude extract in an organic solvent and extracting it with an acidic aqueous solution. The alkaloids will move to the aqueous phase as salts. The aqueous phase is then basified, and the free-base alkaloids are back-extracted into an organic solvent.[1][6]
Q3: I am observing significant product loss during liquid-liquid extraction. What could be the cause?
Significant product loss during liquid-liquid extraction is often due to the formation of stable emulsions at the aqueous-organic interface, which can trap the product.[5] To mitigate this, consider adding brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. Additionally, ensure you are performing multiple extractions (at least three) at each stage to maximize recovery.[5]
Q4: My this compound is tailing on the silica gel column during chromatography. How can I improve the peak shape?
Tailing of basic compounds like this compound on acidic silica gel is a common issue due to strong interactions between the amine groups of the alkaloid and the acidic silanol groups on the silica surface.[5] To reduce tailing, you can deactivate the silica gel by adding a small percentage of a basic modifier like triethylamine or ammonia to the mobile phase. Alternatively, using a different stationary phase like alumina can be beneficial.[3] Column overloading can also cause tailing, so ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel mass).[5]
Q5: After purification, my this compound is an oil and will not crystallize. What should I do?
The inability to crystallize is often due to the presence of residual solvents or minor impurities that inhibit the formation of a crystal lattice.[5] Ensure all solvents are removed under a high vacuum, possibly with gentle heating. Co-evaporation can also be effective: dissolve the oil in a solvent like dichloromethane or methanol, add a non-polar solvent such as heptane or hexane, and then evaporate the solvents. This can help remove stubborn residual solvents. If impurities are suspected, an additional purification step, such as preparative HPLC, may be necessary.[4][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Extraction | Incomplete extraction from plant material. | Increase extraction time or perform additional extraction cycles.[7] Optimize the solvent-to-solid ratio.[7] |
| Degradation of the alkaloid during extraction. | Use milder extraction conditions (e.g., lower temperature). Consider using antioxidants if oxidation is suspected.[8] | |
| Emulsion Formation During LLE | Vigorous shaking of the separatory funnel. | Use gentle swirling or rocking motions instead of vigorous shaking.[5] |
| High concentration of surfactants or lipids. | Add brine to the aqueous phase to increase its polarity.[5] Filter the mixture through a pad of Celite.[5] | |
| Poor Separation in Column Chromatography | Inappropriate mobile phase polarity. | Optimize the solvent system using thin-layer chromatography (TLC) before scaling up. |
| Column overloading. | Reduce the amount of sample loaded onto the column. A general guideline is 1-5% of the stationary phase weight.[5] | |
| Tailing of the alkaloid peak. | Add a basic modifier (e.g., 0.1-1% triethylamine or ammonia) to the eluent.[5] Use a less acidic stationary phase like alumina.[3] | |
| Product Fails to Crystallize | Presence of residual solvent. | Dry the product under high vacuum for an extended period. Perform co-evaporation with a non-polar solvent.[5] |
| Impurities inhibiting crystallization. | Re-purify the product using a high-resolution technique like preparative HPLC.[4] Try different crystallization solvents or solvent mixtures. | |
| High Backpressure During Scale-Up Chromatography | Clogged column frit or tubing. | Ensure the sample and all buffers are filtered through a 0.45 µm filter before use.[9] |
| Inappropriate column packing. | For large-diameter columns, consider using axial compression packing systems to ensure a uniform and stable packed bed.[10] | |
| Viscous sample. | Dilute the sample with the initial mobile phase buffer.[9] |
Experimental Protocols
Protocol 1: Large-Scale Extraction and Liquid-Liquid Extraction
-
Extraction:
-
Mix powdered Catharanthus roseus plant material with 80-95% methanol (e.g., 1 kg of plant material in 10 L of methanol).[1]
-
Stir or percolate the mixture for 12-24 hours at room temperature.
-
Filter the mixture and collect the methanolic extract.
-
Concentrate the extract under reduced pressure to a smaller volume.
-
-
Acid-Base Liquid-Liquid Extraction:
-
Dilute the concentrated extract with water and acidify to pH 2-3 with an acid like HCl or citric acid.[1]
-
Extract the acidic aqueous solution with a non-polar organic solvent (e.g., hexane or ethyl acetate) to remove non-basic impurities. Discard the organic layer.[1]
-
Adjust the pH of the aqueous layer to 8-10 with a base such as ammonium hydroxide.[1]
-
Extract the now basic aqueous solution multiple times with an organic solvent like dichloromethane or chloroform to recover the free-base alkaloids.[1]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkaloid mixture.
-
Protocol 2: Scale-Up Column Chromatography
-
Stationary Phase and Column Selection:
-
Column Packing:
-
For large-diameter columns (>10 cm), use a slurry packing method with an appropriate packing pressure or an axial compression system to ensure a homogenous bed.[10]
-
-
Elution:
-
Equilibrate the column with the initial mobile phase.
-
Dissolve the crude alkaloid mixture in a minimal amount of the mobile phase or a compatible solvent and load it onto the column.
-
Begin elution with the optimized mobile phase, potentially using a gradient of increasing polarity (e.g., a gradient of methanol in chloroform or ethanol in dichloromethane).[4][12]
-
Monitor the elution using TLC or an in-line UV detector.
-
Combine the fractions containing pure this compound.
-
Protocol 3: Crystallization
-
Solvent Selection:
-
Dissolve the purified this compound in a suitable solvent (e.g., methanol, ethanol, or ether) with gentle heating until fully dissolved.[3]
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Crystal formation should initiate as the solution becomes supersaturated.
-
Once at room temperature, chill the solution in an ice bath or refrigerator to maximize crystal yield.[5]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Dry the crystals under a high vacuum to remove all traces of solvent.[5]
-
Data Presentation
Table 1: Solvent Systems for Extraction and Chromatography
| Process Step | Solvent System | Purpose | Reference(s) |
| Extraction | 80-95% Methanol | Extraction of total alkaloids from plant material. | [1] |
| Liquid-Liquid Extraction | Dichloromethane or Chloroform / Water (pH adjusted) | Separation of basic alkaloids from other plant components. | [1] |
| Column Chromatography (Silica Gel) | Chloroform:Methanol (gradient) | Purification of individual alkaloids. | [12] |
| Column Chromatography (Alumina) | Benzene or Benzene/Chlorinated Hydrocarbon mixture | Purification of monoindole alkaloids. | [3] |
| TLC Analysis | Toluene:Acetone:Methanol:Ammonium Hydroxide (28:10:2:0.5) | Monitoring purification progress. | [8] |
Visualizations
Caption: Workflow for the scaled-up purification of this compound.
Caption: Troubleshooting guide for peak tailing in chromatography.
References
- 1. ignited.in [ignited.in]
- 2. column-chromatography.com [column-chromatography.com]
- 3. US4172077A - Process for the isolation of alkaloid components from the plant Vinca Rosea L. - Google Patents [patents.google.com]
- 4. CN101638413B - Separation and purification method for vinca alkaloids - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. Negative-Pressure Cavitation Extraction of Four Main Vinca Alkaloids from Catharanthus roseus Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US4831133A - Extraction of alkaloids of Catharanthus roseus tissue - Google Patents [patents.google.com]
- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 10. Risks and Control Strategies of Scale-up in Purification Process - Bio-Link [biolink.com]
- 11. bio-rad.com [bio-rad.com]
- 12. irjet.net [irjet.net]
Technical Support Center: Enhancing the In Vivo Stability of (+)-Vincadifformine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo stability of (+)-Vincadifformine.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with this compound.
Issue 1: Rapid Disappearance of this compound in Plasma/Blood Samples Post-Collection
-
Question: I am observing a rapid loss of this compound in my collected plasma/blood samples, even before analysis. What could be the cause and how can I prevent this?
-
Answer: Rapid loss of the compound post-collection is likely due to enzymatic degradation by esterases or other proteases present in blood and plasma, or chemical instability at physiological pH. To mitigate this, consider the following immediate actions:
-
Anticoagulant Choice: Use EDTA as an anticoagulant for plasma collection, as it can chelate metal ions that are cofactors for certain degradative enzymes.
-
Immediate Cooling: Place blood samples on ice immediately after collection and process them to plasma at 4°C as quickly as possible.
-
Enzyme Inhibitors: Add a broad-spectrum protease inhibitor cocktail and an esterase inhibitor (e.g., sodium fluoride) to your collection tubes.
-
pH Adjustment: Acidify the plasma sample to a pH below 6.0 to reduce the rate of hydrolysis of the methyl ester group on this compound.
-
Immediate Extraction or Freezing: If analysis cannot be performed immediately, extract the analyte from the plasma or snap-freeze the samples in liquid nitrogen and store them at -80°C.
-
Issue 2: Low Bioavailability After Oral Administration
-
Question: My in vivo studies are showing very low oral bioavailability for this compound. What are the potential reasons and how can I improve it?
-
Answer: Low oral bioavailability can be attributed to several factors, including poor solubility, degradation in the gastrointestinal (GI) tract, and extensive first-pass metabolism in the liver. Here are some strategies to address this:
-
Formulation Strategies:
-
Niosomal Formulations: Encapsulating this compound in niosomes can protect it from degradation in the GI tract and enhance its absorption.
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic compounds like this compound.
-
-
Prodrug Approach: Synthesizing a more stable, lipophilic prodrug that is converted to the active this compound in vivo can bypass initial degradation and improve absorption.
-
Co-administration with CYP3A4 Inhibitors: Since Vinca alkaloids are known to be metabolized by CYP3A4, co-administration with a known inhibitor (e.g., ritonavir, ketoconazole) in preclinical studies can help determine the extent of first-pass metabolism. Note: This is an experimental approach to understand metabolism and not a therapeutic strategy.
-
Issue 3: High Inter-Individual Variability in Pharmacokinetic Profiles
-
Question: I am observing significant variability in the plasma concentrations of this compound between different animals in the same study group. What could be causing this?
-
Answer: High inter-individual variability is common for Vinca alkaloids and can be due to genetic polymorphisms in metabolic enzymes (like CYP3A4), differences in liver function, and variations in GI tract conditions. To address this:
-
Increase Sample Size: A larger number of animals per group can help to statistically manage the variability.
-
Use of Inbred Strains: Employing inbred animal strains can reduce genetic variability in drug metabolism.
-
Controlled Feeding Schedules: Standardize the feeding schedule as food intake can affect the bioavailability of some drugs. For instance, the bioavailability of the related compound vinpocetine is significantly higher when administered with food.
-
Monitor Animal Health: Ensure all animals are healthy and free of underlying conditions that could affect drug metabolism and disposition.
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: How should I store the this compound stock solution?
-
A1: For short-term storage, stock solutions in organic solvents like DMSO or ethanol should be stored at -20°C. For long-term storage, it is recommended to store aliquots at -80°C to minimize freeze-thaw cycles. Protect solutions from light.
-
-
Q2: What are the best practices for handling this compound in the lab?
-
A2: Handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Due to its potential cytotoxicity as an alkaloid, avoid inhalation of powder and direct contact with skin.
-
In Vivo Study Design
-
Q3: What is a suitable starting dose for in vivo efficacy studies?
-
A3: A suitable starting dose should be determined from in vitro cytotoxicity data (e.g., IC50 values) and preliminary in vivo toxicity studies (dose-range finding studies). It is crucial to establish the maximum tolerated dose (MTD) before proceeding with efficacy studies.
-
-
Q4: Which animal model is most appropriate for pharmacokinetic studies of this compound?
-
A4: Rodent models (mice and rats) are commonly used for initial pharmacokinetic screening. However, due to species differences in metabolism, it is advisable to use a second, non-rodent species (e.g., beagle dog) to get a more comprehensive pharmacokinetic profile if the compound is intended for further development.
-
Metabolism and Degradation
-
Q5: What are the likely metabolic pathways for this compound?
-
A5: Based on its structure and the metabolism of other Vinca alkaloids, the primary metabolic pathways are likely to be oxidation (hydroxylation) mediated by cytochrome P450 enzymes (particularly CYP3A4) in the liver. The methyl ester is also susceptible to hydrolysis.
-
-
Q6: How can I identify the metabolites of this compound?
-
A6: In vitro studies using liver microsomes or hepatocytes followed by analysis with high-resolution mass spectrometry (LC-MS/MS) are the standard methods for identifying metabolites.
-
Data Presentation
Table 1: Potential Factors Affecting this compound Stability and Recommended Solutions
| Potential Issue | Cause | Recommended Solution |
| Rapid degradation in blood/plasma | Enzymatic (esterases, proteases) and chemical hydrolysis | Collect samples with protease/esterase inhibitors, keep on ice, and process immediately. Acidify plasma. |
| Low oral bioavailability | Poor solubility, GI degradation, first-pass metabolism | Use enabling formulations (e.g., niosomes, SEDDS), consider a prodrug approach. |
| High pharmacokinetic variability | Genetic differences in metabolic enzymes, food effects | Increase sample size, use inbred animal strains, standardize feeding protocols. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
-
Objective: To determine the in vitro stability of this compound in plasma.
-
Materials: this compound, control plasma (e.g., rat, human), phosphate-buffered saline (PBS, pH 7.4), acetonitrile, formic acid, LC-MS/MS system.
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Spike the stock solution into pre-warmed (37°C) plasma to a final concentration of 1 µM.
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), aliquot a portion of the incubation mixture.
-
Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Vortex and centrifuge to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining this compound.
-
-
Data Analysis: Plot the percentage of remaining this compound against time and calculate the half-life (t½).
Protocol 2: Liver Microsomal Stability Assay
-
Objective: To assess the metabolic stability of this compound in the presence of liver microsomes.
-
Materials: this compound, liver microsomes (e.g., human, rat), NADPH regenerating system, phosphate buffer (pH 7.4), acetonitrile, formic acid, LC-MS/MS system.
-
Procedure:
-
Prepare a reaction mixture containing liver microsomes and this compound in phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots and stop the reaction with ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant using LC-MS/MS to measure the disappearance of the parent compound.
-
-
Data Analysis: Calculate the in vitro half-life and intrinsic clearance (CLint).
Visualizations
Caption: Workflow for blood sample handling and analysis with troubleshooting points for this compound stability.
Validation & Comparative
Comparison of different total synthesis routes for (+)-Vincadifformine
For researchers and professionals in the fields of organic chemistry and drug development, the total synthesis of complex natural products like (+)-Vincadifformine presents a significant challenge and a platform for innovative synthetic strategies. This guide provides an objective comparison of various total synthesis routes developed for this compound, focusing on key performance metrics, detailed experimental methodologies, and visual representations of the synthetic pathways.
Comparison of Key Performance Metrics
The efficiency and practicality of a total synthesis are paramount. The following table summarizes the quantitative data for several notable total syntheses of Vincadifformine, offering a clear comparison of their overall yield, number of steps, starting materials, and stereochemical control.
| Synthetic Route | Lead Author(s) (Year) | Starting Material(s) | Number of Steps | Overall Yield (%) | Stereochemistry | Key Features |
| Divergent Asymmetric Synthesis | Wang et al. (2017) | Commercially available materials leading to a tricyclic ketone | 10 | 4.4 | Enantioselective for (+) | Stereoselective [4+2] cycloaddition, Pd-catalyzed cascade, Fischer indolization.[1] |
| Asymmetric Mannich-Type Reaction | Zheng et al. (2019) | N-Boc indole aldimine, dimethyl ethylmalonate | ~12 (estimated) | Not explicitly stated | Enantioselective for (+) (84% ee for key step) | Thiourea-phosphonium salt catalyzed Mannich reaction. |
| Domino Michael/Mannich/N-Alkylation | Zhao and Andrade (2013) | N-benzenesulfonyl-2-methylindole-3-carboxaldehyde, (R)-N-tert-butanesulfinamide | 10-11 | Not explicitly stated | Enantioselective for (-) | Asymmetric domino Michael/Mannich/N-alkylation, ring-closing metathesis. |
| Cascade and Common Intermediate | Cain et al. (2022) | N-Boc tryptamine | 14 (8 isolations) | Not explicitly stated | Racemic (±) | Suzuki–Miyaura cross-coupling, Diels–Alder cascade. |
| Indole-2-acrylate Condensation | Barsi et al. (1984) | Indole-2-acrylate precursor and an appropriate amine | Not explicitly stated | Not explicitly stated | Racemic (±) | Condensation followed by acidic treatment. |
Visualizing the Synthetic Pathways
To better understand the logical flow and key transformations in each synthesis, the following diagrams, created using the DOT language, illustrate the strategic bond formations and intermediate stages.
Wang et al. (2017) Divergent Asymmetric Synthesis
This route employs a convergent strategy to construct a key tricyclic intermediate, which then undergoes a series of transformations to yield this compound and other related alkaloids.
Caption: Key stages in the divergent asymmetric total synthesis of this compound by Wang et al.
Zheng et al. (2019) Asymmetric Mannich-Type Reaction
This approach hinges on a highly enantioselective Mannich-type reaction to establish the crucial stereocenter early in the synthesis.
Caption: The central role of the asymmetric Mannich-type reaction in the synthesis by Zheng et al.
Zhao and Andrade (2013) Domino Michael/Mannich/N-Alkylation Route
This elegant synthesis of the enantiomer, (-)-Vincadifformine, utilizes a domino reaction to rapidly construct the core structure.
Caption: The domino reaction strategy for the synthesis of (-)-Vincadifformine by Zhao and Andrade.
Cain et al. (2022) Cascade and Common Intermediate Strategy
This route provides a concise synthesis of racemic (±)-Vincadifformine through a cascade reaction leading to a versatile common intermediate.
Caption: The cascade and common intermediate approach for the synthesis of (±)-Vincadifformine by Cain et al.
Experimental Protocols for Key Experiments
Detailed experimental procedures are crucial for the reproducibility and adaptation of synthetic routes. Below are the protocols for the key transformations in the discussed syntheses, extracted from the supporting information of the respective publications.
Wang et al. (2017): Stereoselective Intermolecular [4+2] Cycloaddition
Procedure for the synthesis of the C-E ring system: To a solution of the dienophile (1.0 equiv) in toluene (0.1 M) was added the chiral catalyst (0.1 equiv). The resulting mixture was stirred at room temperature for 30 minutes. The diene (1.2 equiv) was then added, and the reaction mixture was stirred at the indicated temperature for the specified time. Upon completion, the reaction was quenched with saturated aqueous NaHCO₃ solution, and the aqueous layer was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired cycloaddition product.
Zheng et al. (2019): Asymmetric Mannich-Type Reaction
Procedure for the catalytic asymmetric Mannich-type reaction: To a mixture of N-Boc indole aldimine (0.1 mmol, 1.0 equiv) and the thiourea-phosphonium salt catalyst (0.01 mmol, 10 mol%) in toluene (1.0 mL) was added dimethyl ethylmalonate (0.12 mmol, 1.2 equiv) and Cs₂CO₃ (0.02 mmol, 20 mol%). The reaction mixture was stirred at room temperature for 24 hours. After completion of the reaction, the mixture was directly purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 10:1 to 5:1) to give the desired product.
Zhao and Andrade (2013): Domino Michael/Mannich/N-Alkylation
Procedure for the domino reaction: To a solution of N-benzenesulfonyl-2-methylindole-3-carboxaldehyde (1.0 equiv) and (R)-N-tert-butanesulfinamide (1.1 equiv) in THF (0.2 M) was added Ti(OEt)₄ (2.0 equiv). The mixture was stirred at room temperature for 12 hours. The solvent was then removed under reduced pressure, and the residue was azeotroped with toluene. The resulting crude N-sulfinylimine was dissolved in THF (0.1 M) and cooled to -78 °C. LHMDS (1.0 M in THF, 2.2 equiv) was added dropwise, and the mixture was stirred for 1 hour. A solution of the Michael acceptor (1.5 equiv) in THF was then added dropwise. After stirring for 2 hours at -78 °C, the reaction was quenched with saturated aqueous NH₄Cl solution and warmed to room temperature. The aqueous layer was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue was purified by flash column chromatography to yield the tetrahydrocarbazole product.
Cain et al. (2022): Suzuki–Miyaura/Diels–Alder Cascade
Procedure for the cascade reaction: A mixture of the bromoindole (1.0 equiv), vinylboronic acid pinacol ester (1.5 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (3.0 equiv) in a mixture of toluene, ethanol, and water (4:1:1, 0.1 M) was degassed and heated to 90 °C for 12 hours. The reaction mixture was then cooled to room temperature, and the dienophile (3.0 equiv) was added. The mixture was heated to 110 °C in a sealed tube for 24 hours. After cooling, the mixture was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford the desired cascade product.
References
A Comparative Guide to the Biological Activities of Vincadifformine Enantiomers: Current Evidence and Research Gaps
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
Vincadifformine, a prominent member of the Aspidosperma class of monoterpenoid indole alkaloids, has garnered significant interest within the scientific community for its potential therapeutic applications. As a chiral molecule, vincadifformine exists in two non-superimposable mirror-image forms: (+)-vincadifformine and the naturally occurring (-)-vincadifformine. In pharmacology, the stereochemistry of a compound is a critical determinant of its biological activity, with enantiomers often exhibiting distinct pharmacological, toxicological, and pharmacokinetic profiles. This guide provides a comprehensive overview of the currently available experimental data on the biological activities of vincadifformine enantiomers, with a particular focus on its antiplasmodial and cytotoxic properties.
It is important to note that while the principles of stereochemistry suggest that the two enantiomers of vincadifformine are likely to possess different biological activities, a thorough review of the current scientific literature reveals a conspicuous absence of direct comparative studies. The majority of research has been conducted on the naturally occurring (-)-vincadifformine or on racemic mixtures. Consequently, this guide will present the available data for (-)-vincadifformine and discuss the implications of its stereochemistry, highlighting a significant gap in the current understanding of this promising natural product.
Biological Activity of (-)-Vincadifformine
The primary biological activities reported for (-)-vincadifformine are its antiplasmodial and cytotoxic effects. These activities have been evaluated in several in vitro studies, providing valuable insights into its potential as a lead compound for the development of new therapeutic agents.
Antioplasmodial Activity
(-)-Vincadifformine has demonstrated inhibitory activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Studies have evaluated its efficacy against both chloroquine-sensitive and chloroquine-resistant strains of the parasite.
Cytotoxic Activity
In addition to its antiplasmodial effects, (-)-vincadifformine has been shown to exhibit cytotoxicity against various human cancer cell lines. This activity suggests its potential for development as an anticancer agent.
Quantitative Data Summary
The following table summarizes the available quantitative data on the antiplasmodial and cytotoxic activities of (-)-vincadifformine from published studies.
| Biological Activity | Test System | IC₅₀ (µM) | Reference |
| Antiplasmodial | P. falciparum (Chloroquine-resistant, FcM29 strain) | 18.4 - 24.3 | [1] |
| P. falciparum (Chloroquine-sensitive, Nigerian strain) | 26.4 - 139.8 | [1] | |
| Cytotoxicity | HeLa (Human cervical cancer) cell line | Not specified in IC₅₀ | [1] |
Note: The variability in IC₅₀ values can be attributed to different incubation times (24h and 72h) reported in the study.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the experimental protocols for the key biological assays cited in this guide.
In Vitro Antiplasmodial Activity Assay ([3H]-Hypoxanthine Incorporation Method)
This assay measures the inhibition of parasite proliferation by quantifying the incorporation of radiolabeled hypoxanthine, a DNA precursor, into the parasite's DNA.
-
Parasite Culture: Plasmodium falciparum strains are cultured in human erythrocytes in RPMI-1640 medium supplemented with human serum and gentamycin.
-
Drug Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) and serially diluted with the culture medium.
-
Assay Procedure:
-
Synchronized ring-stage parasites are incubated in 96-well plates with various concentrations of the test compounds for 24 or 72 hours.
-
[3H]-hypoxanthine is added to each well, and the plates are incubated for another 24 hours.
-
The cells are harvested onto glass fiber filters, and the incorporated radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The 50% inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition of [3H]-hypoxanthine incorporation against the logarithm of the drug concentration.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Culture: Human cancer cell lines (e.g., HeLa) are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Assay Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 3-4 hours to allow the formation of formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in diluted hydrochloric acid).
-
-
Data Analysis: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
To visually represent the processes described, the following diagrams have been generated using the DOT language.
Caption: Workflow of the in vitro antiplasmodial assay.
Caption: Workflow of the cytotoxicity (MTT) assay.
Discussion and Future Directions
The available evidence strongly suggests that (-)-vincadifformine is a biologically active molecule with potential applications in the development of antiplasmodial and anticancer drugs. However, the lack of data on the biological activities of this compound represents a significant knowledge gap. The stereospecificity observed in the biosynthesis of vincadifformine enantiomers, where different enzymes are responsible for the formation of the (+) and (-) forms, underscores the likelihood of stereoselective interactions with biological targets.
Future research should prioritize the following:
-
Enantioselective Synthesis and Purification: The development of efficient and scalable methods for the synthesis and separation of both (+)- and (-)-vincadifformine is essential for enabling comparative biological studies.
-
Direct Comparative Biological Evaluation: A systematic in vitro and in vivo comparison of the antiplasmodial, cytotoxic, and other relevant biological activities of the two enantiomers is critically needed.
-
Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways through which each enantiomer exerts its biological effects will provide a deeper understanding of their therapeutic potential and possible side effects.
References
A Comparative Analysis of (+)-Vincadifformine and Its Synthetic Derivatives in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
(+)-Vincadifformine, a naturally occurring monoterpene indole alkaloid, has garnered significant interest in the scientific community for its diverse biological activities. This has spurred the synthesis of numerous derivatives aimed at enhancing its therapeutic potential and elucidating structure-activity relationships. This guide provides a comprehensive comparison of this compound and its synthetic analogs, supported by experimental data, detailed protocols, and mechanistic insights.
Comparative Biological Activity: A Tabular Overview
The biological efficacy of this compound and its synthetic derivatives has been primarily evaluated through antiplasmodial and cytotoxic assays. The following tables summarize the key quantitative data from these studies, offering a clear comparison of the compounds' performance.
Antiplasmodial Activity
The in vitro antiplasmodial activity of this compound and ten of its semisynthetic derivatives was assessed against chloroquine-sensitive (Nigerian) and chloroquine-resistant (FcM29) strains of Plasmodium falciparum. The 50% inhibitory concentration (IC50) values reveal that certain structural modifications can significantly enhance the antiplasmodial potency.[1]
| Compound | Modification | IC50 (µM) vs. P. falciparum (Nigerian strain) | IC50 (µM) vs. P. falciparum (FcM29 strain) |
| This compound (Parent) | - | 26.4 - 139.8 | 18.4 - 24.3 |
| Derivative 2 | N-formyl | 14.4 - 84.6 | 12.4 - 28.5 |
| Derivative 3 | N-acetyl | 14.4 - 84.6 | 12.4 - 28.5 |
| Derivative 4 | N-benzoyl | 11.4 - 24.0 | 5.3 - 12.8 |
| Derivative 5 | N-benzyl | 14.4 - 84.6 | 12.4 - 28.5 |
| Derivative 6 | 16-chloro | 18.2 - 226.7 | 18.4 - 139.8 |
| Derivative 7 | 16-bromo | 18.2 - 226.7 | 18.4 - 139.8 |
| Derivative 8 | 16-iodo | 11.4 - 24.0 | 5.3 - 12.8 |
| Derivative 9 | 16-hydroxy | 14.4 - 84.6 | 12.4 - 28.5 |
| Derivative 10 | 16-methoxy | 14.4 - 84.6 | 12.4 - 28.5 |
| Derivative 11 | 16-ethoxy | 14.4 - 84.6 | 12.4 - 28.5 |
Data presented as a range from multiple experiments. Lower IC50 values indicate higher potency.
Notably, the N-benzoyl (Derivative 4) and 16-iodo (Derivative 8) derivatives exhibited the most potent antiplasmodial activity, suggesting that modifications at the N-1 and C-16 positions can significantly influence the compound's efficacy against the malaria parasite.[1]
Cytotoxicity Profile
The cytotoxic effects of this compound and its derivatives were evaluated against HeLa (human cervical cancer) cell lines to assess their potential as anticancer agents and to determine their selectivity. The IC50 values are presented below.[1]
| Compound | Modification | IC50 (µM) vs. HeLa cells |
| This compound (Parent) | - | >100 |
| Derivative 2 | N-formyl | >100 |
| Derivative 3 | N-acetyl | >100 |
| Derivative 4 | N-benzoyl | 25.6 |
| Derivative 5 | N-benzyl | >100 |
| Derivative 6 | 16-chloro | >100 |
| Derivative 7 | 16-bromo | >100 |
| Derivative 8 | 16-iodo | 61.4 |
| Derivative 9 | 16-hydroxy | >100 |
| Derivative 10 | 16-methoxy | >100 |
| Derivative 11 | 16-ethoxy | >100 |
Most derivatives, including the parent compound, showed low cytotoxicity against HeLa cells. However, the N-benzoyl (Derivative 4) and 16-iodo (Derivative 8) derivatives, which demonstrated high antiplasmodial activity, also exhibited moderate cytotoxicity.[1] This highlights a potential trade-off between antiplasmodial efficacy and general cytotoxicity that needs to be considered in further drug development.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for reproducible research.
In Vitro Antiplasmodial Assay (SYBR Green I-based Fluorescence Assay)
This protocol is adapted from established methods for assessing the antiplasmodial activity of compounds.
1. Parasite Culture:
-
Plasmodium falciparum strains (e.g., Nigerian and FcM29) are maintained in continuous culture in human O+ erythrocytes at a 4% hematocrit in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3.
-
Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
2. Drug Preparation:
-
Stock solutions of this compound and its derivatives are prepared in dimethyl sulfoxide (DMSO).
-
Serial two-fold dilutions are made in RPMI 1640 medium in a 96-well microtiter plate.
3. Assay Procedure:
-
Synchronized ring-stage parasite cultures are diluted to a 2% hematocrit and 1% parasitemia.
-
100 µL of the parasite suspension is added to each well of the drug-containing plate.
-
The plates are incubated for 72 hours under the same conditions as the parasite culture.
4. Lysis and Staining:
-
After incubation, 100 µL of SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I) is added to each well.
-
The plates are incubated in the dark at room temperature for 1 hour.
5. Data Acquisition and Analysis:
-
Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
The IC50 values are calculated by a nonlinear regression analysis of the dose-response curves.
Cytotoxicity Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for determining the cytotoxic effects of the compounds.[2][3][4]
1. Cell Culture:
-
HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
2. Assay Procedure:
-
Cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
The medium is replaced with fresh medium containing various concentrations of the test compounds, and the plates are incubated for 48 hours.
3. MTT Addition and Incubation:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C.
4. Formazan Solubilization and Absorbance Measurement:
-
The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
5. Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 values are determined from the dose-response curves.
Mechanistic Insights and Signaling Pathways
The primary mechanism of action for Vinca alkaloids, the class of compounds to which this compound belongs, is the disruption of microtubule dynamics. This interference with the cytoskeleton leads to mitotic arrest and ultimately apoptosis in rapidly dividing cells.
Microtubule Depolymerization Pathway
Vinca alkaloids bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization. This leads to the depolymerization of existing microtubules and prevents the formation of the mitotic spindle, a crucial structure for cell division. The following diagram illustrates the general signaling pathway.
Caption: General mechanism of Vinca alkaloids leading to apoptosis.
Experimental Workflow for Biological Evaluation
The following diagram outlines the typical workflow for the synthesis and biological evaluation of novel this compound derivatives.
Caption: Workflow for synthesis and evaluation of derivatives.
References
The In Vivo Antiplasmodial Potential of (+)-Vincadifformine: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
(+)-Vincadifformine, an indole alkaloid found in several plant species, has demonstrated promising antiplasmodial properties in laboratory settings. While in vivo validation remains a critical next step, this guide provides a comparative analysis of its in vitro performance against established antimalarial agents, chloroquine and artemisinin. It further outlines the standard experimental workflow for the in vivo validation of such compounds, offering a roadmap for future research and development.
In Vitro Antiplasmodial Activity and Cytotoxicity
The initial assessment of any potential antimalarial drug candidate lies in its ability to inhibit parasite growth in vitro, coupled with low toxicity to mammalian cells. The following table summarizes the available data for this compound and the comparator drugs.
| Compound | P. falciparum Strain | IC50 (µM) | Cytotoxicity (Cell Line) | CC50 (µM) | Selectivity Index (SI) |
| This compound | FcM29 (Chloroquine-Resistant) | 5.3 - 12.8 | HeLa | 27.1 - 61.4 | 2.0 - 11.5 |
| Nigerian (Chloroquine-Sensitive) | 11.4 - 24.0 | ||||
| Chloroquine | Chloroquine-Sensitive | ~0.014 | Various | >100 | >7140 |
| Chloroquine-Resistant | >0.127 | ||||
| Artemisinin | Chloroquine-Sensitive | ~0.0114 | Various | >10 | >877 |
| Chloroquine-Resistant | ~0.00767 | >1300 |
IC50: 50% inhibitory concentration against the parasite. CC50: 50% cytotoxic concentration against mammalian cells. SI: Selectivity Index (CC50/IC50), a measure of the compound's specificity for the parasite.
The data indicates that while this compound is active against P. falciparum, its in vitro potency and selectivity are lower than that of the established drugs, chloroquine and artemisinin. However, its activity against a chloroquine-resistant strain is a noteworthy characteristic that warrants further investigation through in vivo studies.
The Pathway to In Vivo Validation: The 4-Day Suppressive Test
To ascertain the true potential of this compound as an antimalarial agent, in vivo studies are essential. The standard and most widely used preliminary in vivo assay is the 4-day suppressive test, also known as Peters' test. This test evaluates the ability of a compound to suppress parasitemia in mice infected with a rodent malaria parasite, typically Plasmodium berghei.
Experimental Workflow for In Vivo Validation
Comparative In Vivo Efficacy of Standard Antimalarials
The following table presents typical in vivo efficacy data for chloroquine and artemisinin from studies using the 4-day suppressive test in P. berghei-infected mice. This serves as a benchmark for the expected performance of a promising new antimalarial candidate.
| Compound | Dose (mg/kg/day) | Route of Administration | Parasite Suppression (%) | ED50 (mg/kg) |
| Chloroquine | 5 | Oral | ~90-100% | ~1.5 |
| Artemisinin | 50 | Oral | >90% | ~5 |
ED50: The dose of a drug that is pharmacologically effective for 50% of the population exposed to the drug.
Experimental Protocols
In Vitro Antiplasmodial Activity Assay
The in vitro antiplasmodial activity is determined using a SYBR Green I-based fluorescence assay.
-
Parasite Culture: P. falciparum strains are maintained in continuous culture in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum.
-
Drug Preparation: Test compounds are dissolved in DMSO and serially diluted in culture medium.
-
Assay Procedure: Asynchronous parasite cultures (2% parasitemia, 2% hematocrit) are incubated with the test compounds in 96-well plates for 72 hours.
-
Fluorescence Measurement: After incubation, the plates are lysed, and SYBR Green I dye is added. Fluorescence is measured using a microplate reader to determine parasite growth.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by a nonlinear regression analysis of the dose-response curves.
4-Day Suppressive Test (In Vivo)
-
Animal Model: Swiss albino mice (20-25 g) are used.
-
Parasite Strain: A chloroquine-sensitive strain of Plasmodium berghei is used for infection.
-
Infection: Mice are inoculated intraperitoneally with 1x10^7 parasitized red blood cells.
-
Drug Administration: Two hours post-infection, the test compound is administered orally or intraperitoneally to the treatment groups once daily for four consecutive days. The control group receives the vehicle, and a positive control group receives a standard antimalarial drug.
-
Parasitemia Determination: On the fifth day, thin blood smears are made from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized erythrocytes is determined by microscopy.
-
Calculation of Suppression: The average percentage of parasitemia in the control group is considered as 100% parasite growth. The percentage of parasite suppression for the treated groups is calculated using the formula: % Suppression = ((A - B) / A) * 100 where A is the average parasitemia in the control group and B is the average parasitemia in the treated group.
-
Survival Monitoring: The mean survival time for each group is recorded over a period of 28-30 days.
Proposed Mechanism of Action
While the precise mechanism of action for this compound is yet to be fully elucidated, its classification as an indole alkaloid suggests a potential mode of action similar to that of chloroquine, which involves the inhibition of hemozoin formation.
This proposed pathway suggests that this compound may interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite. By inhibiting the polymerization of heme into hemozoin, the accumulation of free heme would lead to oxidative stress and ultimately, parasite death.
Conclusion
This compound presents as a molecule of interest in the search for new antimalarial compounds, particularly due to its activity against chloroquine-resistant parasites. However, its journey from a promising in vitro hit to a viable in vivo candidate requires rigorous validation. The experimental framework and comparative data presented in this guide offer a clear perspective on the necessary steps and the benchmarks for success in the preclinical development of novel antimalarial drugs. Further research to confirm its in vivo efficacy and elucidate its precise mechanism of action is strongly encouraged.
Comparative Analysis of (+)-Vincadifformine's Cross-Reactivity in Biological Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of the Aspidosperma alkaloid, (+)-Vincadifformine, across various in vitro assays. This analysis, supported by experimental data, aims to elucidate its potential cross-reactivity and therapeutic applications.
This compound, a monoterpenoid indole alkaloid, has demonstrated notable bioactivity, particularly in the realms of antiplasmodial and cytotoxic effects. This guide synthesizes available data to compare its performance with its own derivatives and other relevant compounds, offering insights into its selectivity and potential mechanisms of action.
Quantitative Analysis of Biological Activities
The following tables summarize the in vitro biological activity of this compound and related compounds in key assays.
Table 1: Antiplasmodial Activity of this compound and Derivatives against Plasmodium falciparum
| Compound | Strain | IC50 (µM) | Reference |
| This compound | FcM29 (Chloroquine-resistant) | 18.4 - 24.3 | [1] |
| Nigerian (Chloroquine-sensitive) | 26.4 - 139.8 | [1] | |
| Derivative 4 | FcM29 (Chloroquine-resistant) | 5.3 - 12.8 | [1] |
| Nigerian (Chloroquine-sensitive) | 11.4 - 24.0 | [1] | |
| Derivative 8 | FcM29 (Chloroquine-resistant) | 5.3 - 12.8 | [1] |
| Nigerian (Chloroquine-sensitive) | 11.4 - 24.0 | [1] | |
| Aspidospermine | Chloroquine-resistant | 3.2 - 15.4 | [2] |
Table 2: Cytotoxicity of this compound and Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HeLa | >40 | [1] |
| (-)-16-chloro-1-dehydro-6S-bromovincadifformine | L1210 | Not specified, but active | [3] |
| Aspidospermine | Not specified | Cytotoxic | [2] |
Experimental Methodologies
Detailed protocols for the key biological assays are provided below to facilitate reproducibility and further investigation.
Antiplasmodial Activity Assay ([³H]-Hypoxanthine Incorporation)
This assay determines the ability of a compound to inhibit the growth of Plasmodium falciparum by measuring the incorporation of radiolabeled hypoxanthine into the parasite's DNA.
Antiplasmodial Activity Assay Workflow
Protocol Steps:
-
Parasite Culture: P. falciparum strains (e.g., chloroquine-sensitive and -resistant) are cultured in human red blood cells.
-
Compound Preparation: Test compounds are serially diluted to the desired concentrations.
-
Assay Setup: Synchronized ring-stage parasites are incubated with the test compounds in 96-well plates.
-
Radiolabeling: After 24 hours, [³H]-hypoxanthine is added to each well.
-
Incubation: Plates are incubated for a further 24-48 hours to allow for parasite growth and incorporation of the radiolabel.
-
Harvesting: The cells are harvested onto glass fiber filters, and unincorporated [³H]-hypoxanthine is washed away.
-
Measurement: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The percentage of parasite growth inhibition is calculated relative to untreated controls, and the IC50 value is determined.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
MTT Cytotoxicity Assay Workflow
Protocol Steps:
-
Cell Seeding: Adherent cells (e.g., HeLa) are seeded into 96-well plates and allowed to attach overnight.
-
Compound Treatment: The culture medium is replaced with medium containing various concentrations of the test compounds.
-
Incubation: The cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Formation: The plates are incubated for 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Tubulin Polymerization Assay
Tubulin Polymerization Assay Workflow
Protocol Steps:
-
Reagent Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization. A polymerization buffer containing GTP is prepared.
-
Reaction Mixture: The tubulin, polymerization buffer, and the test compound (or vehicle control) are mixed in a cuvette or a 96-well plate.
-
Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.
-
Monitoring Polymerization: The increase in turbidity due to microtubule formation is monitored by measuring the absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: The rate and extent of tubulin polymerization are determined from the absorbance curves. Inhibitors of tubulin polymerization will show a decrease in the rate and/or extent of the absorbance increase compared to the control.
Discussion of Cross-Reactivity and Comparative Performance
The available data indicates that this compound possesses antiplasmodial activity, although it is less potent than some of its synthetic derivatives.[1] Notably, its cytotoxicity against HeLa cells appears to be low (IC50 > 40 µM), suggesting a degree of selectivity for the malaria parasite over this human cancer cell line.[1]
The class of Vinca alkaloids, to which vincadifformine belongs, is well-known for its anticancer properties, which are primarily mediated through the inhibition of tubulin polymerization.[4][5] This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. Although direct evidence for this compound's activity in a tubulin polymerization assay was not found in the reviewed literature, its structural similarity to other Vinca alkaloids strongly suggests that this is a probable mechanism of action and a key area for its potential cross-reactivity.
The antiplasmodial activity of other Aspidosperma alkaloids, such as aspidospermine, has also been reported, with some compounds showing potent activity in the low micromolar range.[2] This suggests that the aspidospermane skeleton is a promising scaffold for the development of antimalarial agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity of 6,16-disubstituted analogues of (-)-vincadifformine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interactions of the catharanthus (Vinca) alkaloids with tubulin and microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of tubulin-microtubule polymerization by drugs of the Vinca alkaloid class - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (+)-Vincadifformine and Other Aspidosperma Alkaloids: Efficacy and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The Aspidosperma genus of plants is a rich repository of structurally diverse and biologically active indole alkaloids. Among these, (+)-Vincadifformine has emerged as a compound of significant interest due to its wide-ranging therapeutic potential. This guide provides an objective comparison of the efficacy of this compound with other notable Aspidosperma alkaloids, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Comparative Efficacy Data
The following tables summarize the quantitative data on the antiplasmodial, anticancer, and antibacterial activities of this compound and other selected Aspidosperma alkaloids.
Table 1: Comparative Antiplasmodial Efficacy of Aspidosperma Alkaloids
| Alkaloid | Plasmodium falciparum Strain | IC₅₀ (µM) | Reference |
| This compound | FcM29 (Chloroquine-resistant) | 5.3 - 12.8 | [1] |
| Nigerian (Chloroquine-sensitive) | 11.4 - 24.0 | [1] | |
| Uleine | W2 (Chloroquine-resistant) | 0.98 ± 0.20 µg/mL | [2] |
| Aspidospermine | Chloroquine-resistant | 3.2 - 15.4 | [3] |
| Aspidocarpine | Not Specified | >10 | [4] |
| 20-epi-dasycarpidone | K1 (Multi-drug resistant) | 16.7 | [5] |
Table 2: Comparative Anticancer Efficacy of Aspidosperma Alkaloids
| Alkaloid | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Melotenine A | A549 (Lung), HCT-116 (Colon), MCF-7 (Breast), K562 (Leukemia) | 0.6 - 1.5 | [6] |
| Bousigonia mekongensis Alkaloid 3 | A549 (Lung), KB (Oral), KB-VIN (Multidrug-resistant) | 0.5 - 0.9 | [7][8] |
| Bousigonia mekongensis Alkaloid 6 | A549 (Lung), KB (Oral), KB-VIN (Multidrug-resistant) | 0.5 - 0.9 | [7][8] |
| Bousigonia mekongensis Alkaloid 9 | A549 (Lung), KB (Oral), KB-VIN (Multidrug-resistant) | 0.5 - 0.9 | [7][8] |
| Bousigonia mekongensis Alkaloid 13 | A549 (Lung), KB (Oral), KB-VIN (Multidrug-resistant) | 0.5 - 0.9 | [7][8] |
Table 3: Comparative Antibacterial Efficacy of Aspidosperma Alkaloids from Aspidosperma ramiflorum
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Ramiflorine A | Staphylococcus aureus | 25 | [2][3][9] |
| Enterococcus faecalis | 50 | [2][3][9] | |
| Ramiflorine B | Staphylococcus aureus | 25 | [2][3][9] |
| Enterococcus faecalis | 50 | [2][3][9] | |
| Fraction IV | Bacillus subtilis | 15.6 | [2][3] |
| Staphylococcus aureus | 15.6 | [2][3] | |
| Fraction V | Bacillus subtilis | 15.6 | [2][3] |
| Staphylococcus aureus | 31.25 | [2][3] |
Experimental Protocols
In Vitro Antiplasmodial Activity Assay (Parasite Lactate Dehydrogenase - pLDH Method)
This assay determines the antiplasmodial activity of compounds by measuring the activity of parasite-specific lactate dehydrogenase (pLDH).
-
Parasite Culture: Plasmodium falciparum strains are cultured in human erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂). Cultures are synchronized at the ring stage.
-
Drug Preparation: Test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in culture medium.
-
Assay Procedure: Asynchronous parasite cultures with a parasitemia of 1% and 2% hematocrit are added to a 96-well plate containing the serially diluted compounds. The plates are incubated for 72 hours under the same culture conditions.
-
pLDH Activity Measurement: After incubation, the plates are frozen and thawed to lyse the cells. The pLDH activity is measured by adding a reaction mixture containing Malstat reagent, NBT/PES. The absorbance is read at 650 nm.
-
Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration using a non-linear regression model.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of compounds on the metabolic activity of cancer cell lines as an indicator of cell viability.
-
Cell Culture: Human cancer cell lines are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Drug Preparation: Test compounds are dissolved in DMSO and serially diluted in the culture medium.
-
Assay Procedure: Cells are seeded in 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of the test compounds. The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Staining: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for another 4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm). The IC₅₀ value, the concentration that inhibits cell growth by 50%, is determined by plotting cell viability against the logarithm of the compound concentration.
Neuroinflammation Assay in Microglia
This protocol assesses the anti-neuroinflammatory effects of compounds on lipopolysaccharide (LPS)-stimulated microglial cells.
-
Cell Culture: BV-2 microglial cells are cultured in DMEM supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement: The production of nitric oxide, a pro-inflammatory mediator, is quantified in the culture supernatant using the Griess reagent.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant are measured using ELISA kits.
-
Western Blot Analysis: The expression levels of key inflammatory proteins, such as iNOS and COX-2, in the cell lysates are determined by Western blotting.
-
Data Analysis: The results are expressed as a percentage of the LPS-stimulated control, and the IC₅₀ values for the inhibition of inflammatory markers are calculated.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of Aspidosperma alkaloids.
Caption: TREM2 signaling pathway activated by Hecubine.
Caption: Mechanism of tubulin polymerization inhibition.
Caption: Intrinsic apoptosis pathway.
Caption: Workflow for antiplasmodial drug discovery.
References
- 1. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Tubulin polymerization inhibitors: Significance and symbolism [wisdomlib.org]
- 5. Lutein Inhibits Cell Growth and Activates Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in A549 Human Non-Small-Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 8. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of (+)-Vincadifformine Analogs
For Researchers, Scientists, and Drug Development Professionals
(+)-Vincadifformine, a monoterpenoid indole alkaloid, and its analogs have garnered significant interest in the scientific community due to their diverse biological activities, including potential as antimalarial and anticancer agents.[1][2][3] Quantitative Structure-Activity Relationship (QSAR) studies are crucial in this context, providing a systematic approach to understanding how the chemical structure of these analogs influences their biological efficacy. This guide offers a comparative overview of QSAR studies on this compound analogs, presenting key quantitative data, experimental protocols, and a visualization of the QSAR workflow.
Antiplasmodial and Cytotoxic Activity of this compound and its Derivatives
A study on the in vitro antiplasmodial and cytotoxic activity of this compound and ten of its semi-synthetic derivatives provides valuable data for structure-activity relationship analysis. The compounds were evaluated against chloroquine-resistant (FcM29) and chloroquine-sensitive (Nigerian) strains of Plasmodium falciparum, as well as their cytotoxicity against HeLa cells.[4]
Table 1: In Vitro Antiplasmodial and Cytotoxic Activities of this compound and its Analogs (IC50 in µM) [4]
| Compound | FcM29 (24h) | Nigerian (24h) | FcM29 (72h) | Nigerian (72h) | HeLa (24h) | HeLa (72h) | Cytotoxicity Index (CI) 24h | Cytotoxicity Index (CI) 72h |
| Vincadifformine | 18.4 | 26.4 | 24.3 | 139.8 | >100 | >100 | >5.4 | >4.1 |
| Compound 2 | 12.4 | 14.4 | 28.5 | 84.6 | >100 | >100 | >8.1 | >3.5 |
| Compound 3 | >100 | >100 | >100 | >100 | >100 | >100 | - | - |
| Compound 4 | 5.3 | 11.4 | 12.8 | 24.0 | 25.5 | 121.5 | 4.8 | 9.5 |
| Compound 5 | 22.6 | 32.1 | 35.7 | 112.4 | >100 | >100 | >4.4 | >2.8 |
| Compound 6 | 18.2 | 22.8 | 104.2 | 226.7 | >100 | >100 | >5.5 | >0.9 |
| Compound 7 | 20.1 | 25.3 | 98.6 | 198.2 | >100 | >100 | >5.0 | >1.0 |
| Compound 8 | 8.7 | 15.6 | 9.2 | 18.5 | 17.8 | 105.8 | 2.0 | 11.5 |
| Compound 10 | 15.8 | 21.4 | 45.6 | 125.3 | >100 | >100 | >6.3 | >2.2 |
| Compound 11 | 19.5 | 28.7 | 65.4 | 185.6 | >100 | >100 | >5.1 | >1.5 |
| Chloroquine | 0.28 | 0.03 | - | - | - | - | - | - |
Note: Lower IC50 values indicate higher activity. The Cytotoxicity Index (CI) is calculated as IC50 on HeLa cells / IC50 on FcM29 strain.
Among the tested compounds, Compound 4 and Compound 8 demonstrated the most promising antiplasmodial activities against the chloroquine-resistant FcM29 strain, with IC50 values of 5.3 µM and 8.7 µM, respectively, after 24 hours of incubation.[4] These compounds were more active than the parent compound, vincadifformine.[4]
Experimental Protocols
The in vitro antiplasmodial activity of the compounds was evaluated against both chloroquine-sensitive (Nigerian) and chloroquine-resistant (FcM29) strains of Plasmodium falciparum. The parasites were cultured in human erythrocytes in RPMI 1640 medium supplemented with 10% human serum. The assay was performed in 96-well microtiter plates. The compounds were dissolved in DMSO and added to the parasite cultures at various concentrations. The parasite growth was determined after 24 and 72 hours of incubation by measuring the incorporation of [3H]-hypoxanthine. The IC50 values were calculated from the dose-response curves.
The cytotoxicity of the compounds was assessed using HeLa (human cervical cancer) cell lines. The cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum. The assay was performed in 96-well microtiter plates. The compounds were added to the cells at various concentrations. Cell viability was determined after 24 and 72 hours of incubation using the MTT assay. The IC50 values were calculated from the dose-response curves.
Quantitative Structure-Activity Relationship (QSAR) Analysis
A QSAR study was conducted on a series of 16 vincadifformine analogs to determine the relationship between their chemical structures and their antiplasmodial activity against a chloroquine-sensitive P. falciparum strain (Nigerian Cell).[5] The study utilized a multiple linear regression analysis to build a QSAR model.
The following molecular descriptors were calculated using the semi-empirical molecular orbital AM1 method and used as predictors in the QSAR model:[5]
-
Atomic net charges (q): Charges on specific carbon and nitrogen atoms (qC1, qC2, qC3, qC5, qC6, qC7, qN, qC8).
-
Dipole moment (μ): A measure of the polarity of the molecule.
-
LUMO (Lowest Unoccupied Molecular Orbital) energy (ELUMO): Related to the electron affinity of the molecule.
-
HOMO (Highest Occupied Molecular Orbital) energy (EHOMO): Related to the ionization potential of the molecule.
-
Polarizability (α): The ease with which the electron cloud of the molecule can be distorted.
-
Surface area (A): The total surface area of the molecule.
The best QSAR model was determined through multiple linear regression analysis, resulting in the following equation:[5]
Log (1/IC50) = 9.602.qC1 -17.012.qC2 +6.084.qC3 -19.758.qC5 -6.517.qC6 +2.746.qC7 -6.795.qN +6.59.qC8 - 0.190.μ -0.974.ELUMO +0.515.EHOMO -0.274.α +0.029.A -1.673
The statistical quality of the model was validated using the following parameters:[5]
-
n (number of compounds): 16
-
r (correlation coefficient): 0.995
-
SD (standard deviation): 0.099
-
F (F-test value): 2.682
-
PRESS (Predictive Residual Sum of Squares): A low PRESS value for this model indicated its reliability.[5]
This QSAR model suggests that the antiplasmodial activity of vincadifformine analogs is significantly influenced by the electronic properties (atomic charges, HOMO/LUMO energies) and to a lesser extent by the steric properties (surface area) of the molecules.
QSAR Workflow Visualization
The following diagram illustrates the general workflow for the QSAR study described.
Caption: Workflow of the QSAR study on this compound analogs.
Conclusion
The QSAR studies on this compound analogs have provided significant insights into the structural requirements for their antiplasmodial activity. The presented data highlights specific analogs with enhanced potency and provides a validated QSAR model that can guide the future design of more effective antimalarial agents. The detailed experimental protocols offer a basis for the replication and extension of these findings. This comparative guide serves as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating a deeper understanding of the structure-activity relationships within this important class of alkaloids.
References
A Head-to-Head Comparison of Catalytic Strategies for the Enantioselective Synthesis of (+)-Vincadifformine
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of complex natural products like (+)-Vincadifformine is a critical endeavor. This indole alkaloid has garnered significant interest for its potential biological activities. The key challenge in its synthesis lies in the precise control of stereochemistry. This guide provides a head-to-head comparison of prominent catalytic systems employed in the enantioselective synthesis of this compound, supported by experimental data and detailed protocols.
The primary strategies for installing the crucial stereocenters in this compound synthesis have revolved around asymmetric catalysis, with organocatalysis emerging as a particularly powerful tool. Specifically, the asymmetric Mannich reaction has been a focal point of investigation, alongside stereoselective cycloaddition reactions.
Catalyst Performance Comparison
The following table summarizes the performance of different catalysts in key bond-forming reactions for the synthesis of intermediates en route to this compound.
| Catalyst Type | Key Reaction | Substrate 1 | Substrate 2 | Yield (%) | ee (%) | Catalyst Loading (mol%) | Conditions | Reference |
| Thiourea-Phosphonium Salt | Asymmetric Mannich Reaction | N-Boc-indole-3-carbaldimine | Dimethyl malonate | 92 | 84 | 10 | Toluene, rt, 24 h | [1][2] |
| Chiral Bifunctional Amine-Thiourea | Asymmetric Mannich Reaction | N-Boc-indole-3-carbaldimine | Dimethyl malonate | 72 | 84 | 10 | Toluene, Cs2CO3, rt | [2] |
| Chiral Phosphoric Acid | Stereoselective Intermolecular [4+2] Cycloaddition | Dihydropyridine derivative | Acrolein derivative | Not explicitly stated for this compound synthesis in the abstract, but a key strategy for the divergent synthesis of related alkaloids. | High stereoselectivity reported for the general methodology. | Not specified | Not specified | [3][4] |
Experimental Protocols
Thiourea-Phosphonium Salt Catalyzed Asymmetric Mannich Reaction
This protocol is based on the synthesis of a key chiral intermediate for this compound.
Catalyst: Chiral thiourea-phosphonium salt.
Reactants:
-
N-Boc-protected indole-3-carbaldimine (1.0 equiv)
-
Dimethyl malonate (1.5 equiv)
Procedure:
-
To a solution of the N-Boc-protected indole-3-carbaldimine and the chiral thiourea-phosphonium salt catalyst (10 mol%) in toluene (0.1 M), dimethyl malonate is added at room temperature.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
Upon completion (monitored by TLC), the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired Mannich adduct.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Chiral Bifunctional Amine-Thiourea Catalyzed Asymmetric Mannich Reaction (Zheng et al.)
This method provides an alternative organocatalytic approach to the same class of chiral intermediate.
Catalyst: Chiral bifunctional amine-thiourea catalyst.
Reactants:
-
N-Boc-protected indole-3-carbaldimine (1.0 equiv)
-
Dimethyl malonate (2.0 equiv)
Procedure:
-
To a mixture of the N-Boc-protected indole-3-carbaldimine, the chiral bifunctional amine-thiourea catalyst (10 mol%), and cesium carbonate (Cs2CO3, 1.2 equiv) in toluene (0.2 M), dimethyl malonate is added at room temperature.
-
The reaction is stirred at room temperature until the starting material is consumed (as monitored by TLC).
-
The reaction mixture is then directly loaded onto a silica gel column for purification by flash chromatography to yield the product.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Visualizing the Workflow and Logic
To better illustrate the processes involved in catalyst selection and application, the following diagrams are provided.
Caption: A generalized experimental workflow for the enantioselective synthesis of a this compound intermediate.
References
- 1. Asymmetric Total Synthesis of Vincadifformine Enabled by a Thiourea-Phosphonium Salt Catalyzed Mannich-Type Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Divergent Asymmetric Total Synthesis of this compound, (-)-Quebrachamine, (+)-Aspidospermidine, (-)-Aspidospermine, (-)-Pyrifolidine, and Related Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Validated Analytical Methods for (+)-Vincadifformine Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methods for the detection and quantification of (+)-Vincadifformine, a significant monoterpenoid indole alkaloid. The following sections detail experimental protocols and performance data for High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), offering insights into their respective advantages for the analysis of this compound in various matrices, particularly plant extracts.
Data Presentation: A Comparative Analysis
The selection of an appropriate analytical method is contingent on the specific requirements of the study, such as sensitivity, selectivity, and sample throughput. Below is a summary of typical performance characteristics for HPLC-DAD and UPLC-MS/MS methods, based on validated assays for vinca alkaloids. It is important to note that while these methods are applicable to this compound, the specific validation data presented here is for structurally related vinca alkaloids and should be considered as a reference point for method development and validation for this compound.
Table 1: Comparison of HPLC-DAD and UPLC-MS/MS Method Validation Parameters for Vinca Alkaloid Analysis
| Parameter | HPLC-DAD | UPLC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | 8 - 18 µg/mL[1][2] | 0.01 - 0.5 ng/mL[3] |
| Limit of Quantification (LOQ) | 25 - 56 µg/mL[1][2] | 0.05 - 0.5 ng/mL[3] |
| Accuracy (% Recovery) | 96 - 98%[1][2] | 85 - 115% |
| Precision (%RSD) | < 3% | < 15% |
| Selectivity | Moderate | High |
| Throughput | Lower | Higher |
Experimental Protocols
Detailed methodologies for HPLC-DAD and UPLC-MS/MS are provided below. These protocols are based on established methods for the analysis of vinca alkaloids and can be adapted for the specific quantification of this compound.
Method 1: HPLC-DAD for the Quantification of Vinca Alkaloids
This method is suitable for the simultaneous determination of several vinca alkaloids in plant extracts.[1][2][4]
-
Chromatographic System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).
-
Stationary Phase: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and a buffer, such as 0.1 M phosphate buffer with 0.5% glacial acetic acid (pH 3.5).[1][2] A common ratio is 21:79 (v/v) acetonitrile to buffer.[1][2]
-
Sample Preparation:
-
Extraction of the plant material with a suitable solvent (e.g., methanol).
-
Filtration of the extract through a 0.45 µm filter.
-
Dilution of the filtered extract to a suitable concentration with the mobile phase.
-
-
Quantification: External standard calibration using a certified reference standard of this compound.
Method 2: UPLC-MS/MS for High-Sensitivity Quantification
This method offers higher sensitivity and selectivity, making it ideal for the analysis of low-concentration samples or complex matrices.
-
Chromatographic System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Stationary Phase: A sub-2 µm particle size reversed-phase column (e.g., C18, 50 mm x 2.1 mm, 1.8 µm).[3]
-
Mobile Phase: A gradient elution with methanol and water, both containing 0.1% formic acid.[3]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by direct infusion of a standard solution.
-
-
Sample Preparation:
-
Solid-phase extraction (SPE) may be required for complex matrices like plasma to remove interferences.
-
For plant extracts, a simple dilution followed by filtration may be sufficient.
-
-
Quantification: An internal standard method is recommended, using a structurally similar compound that is not present in the sample.
Mandatory Visualizations
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the analysis of this compound from sample collection to data analysis.
Caption: General workflow for the analysis of this compound.
Biosynthetic Relationship of this compound
The following diagram illustrates the position of this compound within a simplified biosynthetic pathway of monoterpenoid indole alkaloids.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of vincristine, vinblastine, catharanthine, and vindoline in leaves of catharanthus roseus by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation and application of an UPLC-MS/MS method for the quantification of synthetic cannabinoids in urine samples and analysis of seized materials from the Portuguese market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of secondary metabolites from Vinca rosea plant extractives by reverse phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Bio-profiling of (+)-Vincadifformine from Diverse Natural Sources: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of (+)-Vincadifformine derived from various natural sources. It offers a synthesis of quantitative data, detailed experimental protocols, and an overview of its biological activities to support further research and development.
This compound, a prominent member of the Aspidosperma alkaloid family, has garnered significant interest within the scientific community due to its potential therapeutic applications. This monoterpenoid indole alkaloid is naturally present in a variety of plant species, with its concentration and bioactivity profile varying depending on the source. This guide offers a comparative bio-profiling of this compound from several notable botanical origins, including Catharanthus roseus, Vinca minor, Aspidosperma pyrifolium, and Rhazya stricta.
Quantitative Analysis of this compound Content
The abundance of this compound varies considerably among different plant species and even between different tissues of the same plant. The following table summarizes the reported quantitative data for this compound content from various natural sources. It is important to note that extraction methods, environmental conditions, and plant genetics can all influence these values.
| Natural Source | Plant Part | Method of Analysis | Reported Yield/Concentration |
| Catharanthus roseus | Roots | UPLC-MS | Major O-acetylated MIA derivative precursor[1] |
| Vinca minor | Leaves | Not specified | Present, specific quantitative data not provided[2] |
| Aspidosperma pyrifolium | Stem Bark | Not specified | Presence confirmed, quantitative data not provided[3] |
| Rhazya stricta | Hairy Roots | UPLC-MS | Detected and identified[4] |
Biological Activities and Comparative Efficacy
This compound and its derivatives have been investigated for a range of biological activities. The primary areas of interest have been its antiplasmodial and cytotoxic effects. However, emerging research suggests a broader spectrum of potential therapeutic applications.
Antimalarial and Antiplasmodial Activity
In vitro studies have demonstrated the potential of vincadifformine as an antiplasmodial agent. An investigation involving vincadifformine isolated from Aspidosperma pyrifolium showed activity against both chloroquine-resistant and -sensitive strains of Plasmodium falciparum.[5]
| Compound | P. falciparum Strain | Incubation Time | IC50 (µM) |
| Vincadifformine | FcM29 (Chloroquine-resistant) | 24h | 18.4 - 24.3 |
| Vincadifformine | Nigerian (Chloroquine-sensitive) | 24h | 26.4 - 139.8 |
Cytotoxic Activity
The cytotoxic properties of vincadifformine have also been evaluated. Studies on HeLa cells provide insight into its potential as an anticancer agent, though further research is needed to establish its selectivity and mechanism of action.[5]
| Cell Line | Compound | Incubation Time | IC50 (µM) |
| HeLa | Vincadifformine | 24h | Data not specified in provided abstract |
Other Potential Biological Activities
While specific data for this compound is limited, the broader class of Vinca alkaloids and extracts from its source plants have shown other biological effects, suggesting avenues for future investigation of this compound itself:
-
Antimicrobial and Antifungal Activity: Alkaloids, in general, are known to possess antimicrobial and antifungal properties.[1][6] Further studies are required to determine the specific minimum inhibitory concentrations (MIC) of this compound against various pathogens.
-
Antiviral Activity: The antiviral potential of alkaloids is an active area of research.[7] Specific IC50 values for this compound against different viruses are yet to be extensively reported.
-
Neuroprotective Effects: Some Vinca alkaloids, such as vinpocetine (a synthetic derivative of vincamine), have demonstrated neuroprotective properties.[8] Investigating whether this compound shares these effects could be a promising research direction.
-
Cardiovascular Effects: The cardiovascular safety profile of Vinca alkaloids is a critical consideration in their therapeutic development.[9] Research into the specific cardiovascular effects of this compound is warranted.
Experimental Protocols
Extraction and Isolation of this compound
A general procedure for the extraction and isolation of alkaloids from plant material involves the following steps. It is crucial to adapt and optimize the protocol based on the specific plant matrix.
-
Drying and Grinding: Plant material (e.g., roots, leaves, bark) is air-dried and ground into a fine powder to increase the surface area for extraction.
-
Extraction: The powdered material is extracted with a suitable solvent, often an alcohol such as methanol or ethanol, sometimes acidified to facilitate alkaloid extraction.[10]
-
Acid-Base Partitioning: The crude extract is subjected to an acid-base liquid-liquid extraction to separate the alkaloids from other plant constituents. The extract is acidified to protonate the alkaloids, making them soluble in the aqueous phase. The aqueous phase is then made basic to deprotonate the alkaloids, which can then be extracted into an organic solvent.
-
Chromatographic Purification: The resulting alkaloid-rich fraction is further purified using chromatographic techniques such as column chromatography (e.g., silica gel or alumina) or high-performance liquid chromatography (HPLC) to isolate the desired compound, this compound.[10]
Quantification by High-Performance Liquid Chromatography (HPLC)
Quantitative analysis of this compound in plant extracts is typically performed using reverse-phase HPLC coupled with a suitable detector, such as a UV-Vis or mass spectrometer (MS) detector.
-
Chromatographic System: An HPLC system equipped with a C18 column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is used as the mobile phase. The composition can be isocratic or a gradient to achieve optimal separation.
-
Detection: UV detection is often set at a wavelength where the alkaloid exhibits maximum absorbance. Mass spectrometry provides higher selectivity and sensitivity for quantification, especially in complex matrices.[11][12]
-
Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a calibration curve generated using certified reference standards.
Biosynthetic Pathway of this compound
The biosynthesis of this compound is a complex enzymatic process that is part of the larger monoterpenoid indole alkaloid (MIA) pathway. In Catharanthus roseus roots, it is part of a distinct branch pathway. The diagram below illustrates the key steps in the formation of this compound and its subsequent conversion.
References
- 1. researchgate.net [researchgate.net]
- 2. Identifying Genes Involved in Alkaloid Biosynthesis in Vinca minor through Transcriptomics and Gene Co-Expression Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkaloids from Aspidosperma species from Bolivia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Indole Alkaloids from Rhazya stricta Hairy Roots by Ultra-Performance Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Activities and Mode of Flavonoid Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. omicsonline.org [omicsonline.org]
- 8. Neuroprotective potential of phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cardiovascular safety profile of taxanes and vinca alkaloids: 30 years FDA registry experience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification and quantification of active alkaloids in Catharanthus roseus by liquid chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of (+)-Vincadifformine: A Guide for Laboratory Professionals
Essential safety and disposal protocols for researchers, scientists, and drug development professionals handling the monoterpenoid indole alkaloid, (+)-Vincadifformine.
As a specialized research compound, a comprehensive, officially mandated Safety Data Sheet (SDS) for this compound is not publicly available. Consequently, it is imperative to handle this compound as a potentially hazardous substance and to follow stringent safety and disposal protocols based on established best practices for investigational chemicals. All procedures must be conducted in strict accordance with local regulations and under the guidance of your institution's Environmental Health and Safety (EHS) department.
Immediate Safety and Handling Precautions
Given the absence of specific toxicity data, this compound should be handled with the utmost care to minimize exposure.
Personal Protective Equipment (PPE):
-
Lab Coat: A standard laboratory coat should be worn at all times.
-
Eye Protection: Safety goggles with side shields are mandatory.
-
Gloves: Chemical-resistant gloves are essential.
Engineering Controls:
-
Ventilation: All handling of this compound should occur within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Handling Procedures:
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In the event of accidental contact, immediately flush the affected area with a large volume of water for at least 15 minutes and seek prompt medical attention.
-
Aerosol and Dust Mitigation: Procedures that could generate dust or aerosols should be avoided. When weighing the solid compound, utilize a contained environment to minimize dissemination.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and any materials contaminated with it must be managed as hazardous waste.
1. Waste Segregation:
-
Dedicated Waste Streams: Do not mix this compound waste with other chemical waste streams unless their compatibility has been definitively established.
-
Solid Waste: Collect all solid waste, including contaminated gloves, bench paper, and pipette tips, in a dedicated and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or contaminated solvents should be collected in a separate, compatible, and clearly labeled hazardous waste container.
2. Container Labeling:
-
Clear Identification: All waste containers must be unequivocally labeled with "Hazardous Waste" and the full chemical name, "this compound".
-
Detailed Information: Include the approximate concentration and quantity of the waste, the date of waste generation, and the name of the principal investigator or laboratory.
3. Storage of Waste:
-
Secure Location: Store waste containers in a designated, secure area away from general laboratory traffic.
-
Proper Sealing: Ensure that all containers are tightly sealed to prevent leaks or spills.
-
Secondary Containment: It is highly recommended to store waste containers within secondary containment to mitigate the impact of any potential leaks.
4. Arranging for Disposal:
-
Contact EHS: Reach out to your institution's EHS department to schedule a pickup for the hazardous waste.
-
Prohibited Disposal Methods: Under no circumstances should this compound be disposed of down the drain or in regular trash.
-
Provide Information: Furnish the EHS department with all available information regarding the compound.
Quantitative Data
Due to the lack of a specific Safety Data Sheet, no quantitative exposure limits or disposal-related concentrations are available for this compound. The following table highlights the kind of information that would typically be found in an SDS, but which is currently unavailable for this compound.
| Data Point | Value |
| Permissible Exposure Limit (PEL) | Data not available |
| Threshold Limit Value (TLV) | Data not available |
| Reportable Quantity (RQ) | Data not available |
| LD50 (Lethal Dose, 50%) | Data not available |
Experimental Protocols
No specific experimental protocols for the disposal of this compound have been published. The procedures outlined above are based on general guidelines for the disposal of research chemicals with unknown toxicological profiles.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling (+)-Vincadifformine
Audience: Researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Due to the potential hazards associated with alkaloids, a comprehensive PPE strategy is crucial to minimize exposure.[1] The following table summarizes the recommended PPE for handling (+)-Vincadifformine.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a full-face shield should be worn to protect against splashes. |
| Hand Protection | Wear two pairs of nitrile gloves. Change gloves immediately if contaminated. |
| Body Protection | A lab coat or a disposable gown designed for chemical protection should be worn. Ensure it is fully buttoned. |
| Respiratory | For handling powders or creating aerosols, a NIOSH-approved respirator with an appropriate cartridge is recommended. Work in a certified chemical fume hood or glove box. |
Operational Plan for Handling
A systematic approach to handling this compound is essential to ensure safety and prevent contamination.
2.1. Preparation and Weighing:
-
Conduct all manipulations of solid this compound within a certified chemical fume hood or a glove box to prevent inhalation of airborne particles.
-
Use a dedicated and calibrated analytical balance for weighing.
-
Employ anti-static measures when handling the powder to avoid dispersal.
-
Prepare solutions in the fume hood.
2.2. Experimental Procedures:
-
Clearly label all containers with the chemical name, concentration, and hazard information.
-
Keep containers sealed when not in use.
-
Use dedicated glassware and equipment. If not possible, thoroughly decontaminate equipment after use.
-
Avoid working alone. Ensure at least one other person is aware of the work being conducted.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
3.1. Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. Provide the attending physician with as much information about the substance as possible.
3.2. Spills:
-
Small Spills: For small spills of solutions, absorb with an inert material (e.g., vermiculite, sand). For small powder spills, gently cover with a damp paper towel to avoid raising dust, then absorb.
-
Large Spills: Evacuate the area and prevent entry. Alert the appropriate emergency response team. Do not attempt to clean up a large spill without proper training and equipment.
-
Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Waste Categorization: All materials contaminated with this compound, including unused product, contaminated PPE, and spill cleanup materials, should be treated as hazardous chemical waste.
-
Containment: Collect all waste in clearly labeled, sealed, and chemically resistant containers. Do not mix with other waste streams.
-
Disposal Route: Dispose of the hazardous waste through an approved institutional or licensed chemical waste disposal service. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
